molecular formula C5H12Cl2N2O B15298174 5-Aminopiperidin-2-one;dihydrochloride

5-Aminopiperidin-2-one;dihydrochloride

Cat. No.: B15298174
M. Wt: 187.06 g/mol
InChI Key: YURPXBDYYDFFLI-UHFFFAOYSA-N
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Description

5-Aminopiperidin-2-one;dihydrochloride is a useful research compound. Its molecular formula is C5H12Cl2N2O and its molecular weight is 187.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminopiperidin-2-one;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminopiperidin-2-one;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H12Cl2N2O

Molecular Weight

187.06 g/mol

IUPAC Name

5-aminopiperidin-2-one;dihydrochloride

InChI

InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H

InChI Key

YURPXBDYYDFFLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

5-Aminopiperidin-2-one dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of 5-Aminopiperidin-2-one dihydrochloride .

Executive Summary

5-Aminopiperidin-2-one dihydrochloride (CAS: 2763759-85-7 for 2HCl; 154148-70-6 for HCl) is a functionalized piperidine scaffold widely utilized in drug discovery as a constrained peptidomimetic and a chiral building block. Structurally, it consists of a six-membered lactam (piperidin-2-one) with a primary amine positioned at carbon-5. This specific regiochemistry allows it to serve as a conformational lock in peptide backbones, mimicking


-turn structures, and provides a critical vector for fragment-based drug design (FBDD).

This guide covers its physicochemical profile, validated synthetic routes, and specific utility in designing bioactive ligands, particularly for GPCRs and protease inhibitors.

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-Aminopiperidin-2-one dihydrochloride
Common Names 5-Amino-2-piperidone 2HCl; 5-Amino-valerolactam dihydrochloride
CAS Number 2763759-85-7 (Dihydrochloride); 154148-70-6 (Monohydrochloride)
Molecular Formula C

H

Cl

N

O (Dihydrochloride)
Molecular Weight 187.07 g/mol (Dihydrochloride); 114.15 g/mol (Free Base)
SMILES Cl.Cl.NC1CCC(=O)NC1
Chirality Available as Racemate, (S)-enantiomer (CAS 672883-95-3), or (R)-enantiomer.[1][2][3][4]
Structural Analysis

The core features a piperidine ring oxidized at C2 (lactam) and aminated at C5.

  • Lactam (C2=O, N1-H): Provides a hydrogen bond donor (NH) and acceptor (C=O), mimicking the peptide bond geometry.

  • C5-Amine: The primary amine is the key handle for derivatization (e.g., amide coupling, reductive amination). In the dihydrochloride form, both the exocyclic amine and potentially the lactam system (under specific acidic conditions) or lattice interactions involve HCl, though in solution, the primary amine (

    
    ) is the dominant protonation site.
    
Structural Diagram (Graphviz)

ChemicalStructure Figure 1: Connectivity of 5-Aminopiperidin-2-one N1 N1 (Amide) C2 C2 (C=O) N1->C2 Lactam C3 C3 C2->C3 O_Exo O C2->O_Exo Double Bond C4 C4 C3->C4 C5 C5 (Chiral) C4->C5 C6 C6 C5->C6 N_Exo NH2 (5-Pos) C5->N_Exo Substituent C6->N1

Physicochemical Properties[2][9][10][11][12]

PropertyValue/Description
Physical State White to off-white crystalline solid (hygroscopic).
Solubility Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Et2O).
Acidity (pKa) Amine (N5): ~9.0–9.6 (Basic). Amide (N1): ~15–17 (Neutral/Very weak acid).
Stability Stable under standard storage (dry, room temp). Aqueous solutions are stable but susceptible to hydrolysis at extremes of pH (ring opening to 2,5-diaminopentanoic acid).
Hygroscopicity The dihydrochloride salt is significantly hygroscopic; storage under inert gas (Ar/N2) with desiccant is recommended.

Synthesis & Manufacturing Routes

Route A: Hydrogenation of 5-Nitropyridin-2-one (Industrial Scale)

This is the most scalable route, avoiding complex chiral auxiliaries if the racemate is acceptable or if chiral resolution follows.

  • Precursor: 2-Hydroxy-5-nitropyridine (tautomer of 5-nitropyridin-2-one).

  • Reduction: Catalytic hydrogenation using Pd/C or PtO

    
     in acidic media (HCl/MeOH).
    
  • Mechanism: The pyridine ring is fully saturated, and the nitro group is reduced to an amine in a single pot.

  • Yield: Typically >85%.

Route B: From Aspartic Acid (Chiral Synthesis)

For enantiopure applications (e.g., (S)-5-aminopiperidin-2-one), starting from the chiral pool (Aspartic Acid) is preferred.

  • Starting Material: L-Aspartic Acid.

  • Intermediate: Conversion to a 1,4-bis-electrophile intermediate.

  • Cyclization: Regioselective lactamization and functional group manipulation to install the 5-amino group.[5]

  • Reference: J. Org. Chem. 2000, 65, 16, 4984–4993.

Synthetic Workflow Diagram

SynthesisRoutes Figure 2: Primary Synthetic Pathways Start1 5-Nitropyridin-2-one (Aromatic Precursor) Step1 Catalytic Hydrogenation (H2, Pd/C, HCl) Start1->Step1 Product 5-Aminopiperidin-2-one Dihydrochloride Step1->Product Reduction & Saturation Start2 L-Aspartic Acid (Chiral Pool) Step2a 1,4-Bis-electrophile Formation Start2->Step2a Step2b Regioselective Lactamization Step2a->Step2b Step2b->Product Chiral Retention

Applications in Drug Discovery[10][14][15]

Peptidomimetics (Freidinger Lactams)

The 5-aminopiperidin-2-one scaffold is a classic "Freidinger lactam" analogue. It is used to constrain peptide backbones, reducing conformational entropy and locking the molecule into a bioactive conformation (often a


-turn).
  • Mechanism: The lactam ring restricts the

    
     and 
    
    
    
    torsion angles of the amino acid residue it replaces.
  • Use Case: Synthesis of analogues of PLG (Pro-Leu-Gly-NH2) , a dopamine receptor modulator. The 5-amino lactam analogue showed potency comparable to the native ligand but with enhanced metabolic stability.

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule serves as a high-solubility, low-molecular-weight polar scaffold.

  • Vector: The C5-amine allows growth into hydrophobic pockets, while the lactam interacts with solvent-exposed or backbone regions of the target protein.

  • Target Classes: Serine proteases (e.g., Factor Xa, Thrombin) and GPCRs.

Comparison with Regioisomers

It is critical to distinguish this compound from 3-aminopiperidin-2-one (a scaffold found in the CGRP antagonist Atogepant ).

  • 3-Amino: Mimics

    
    -amino acids (C
    
    
    
    substitution).
  • 5-Amino: Mimics

    
    - or 
    
    
    
    -amino acids, extending the chain length and altering the exit vector of the substituent.

Experimental Protocol: Amide Coupling

Standard procedure for coupling 5-aminopiperidin-2-one 2HCl to a carboxylic acid (R-COOH).

  • Dissolution: Dissolve 1.0 eq of R-COOH in DMF/DCM (1:1).

  • Activation: Add 1.2 eq HATU and 3.0 eq DIPEA (N,N-Diisopropylethylamine). Stir for 10 minutes.

    • Note: Excess base (3-4 eq) is required to neutralize the dihydrochloride salt of the amine.

  • Addition: Add 1.0 eq of 5-Aminopiperidin-2-one 2HCl .

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
     (sat) and Brine. Dry over MgSO
    
    
    
    .

Safety & Handling (SDS Summary)

  • GHS Classification:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[4]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere. Hygroscopic—keep container tightly sealed.

References

  • Gerlach, U., et al. (2000).

    
    -Turn Mimetics." The Journal of Organic Chemistry, 65(16), 4984–4993. Link
    
  • PubChem. (n.d.).[4] "5-Aminopiperidin-2-one Compound Summary." National Center for Biotechnology Information. Link

  • MolCore. (2024). "5-aminopiperidin-2-one;dihydrochloride Product Data." Link

  • Lowe, J. A., et al. (1994). "Aza-tricyclic substance P antagonists." Journal of Medicinal Chemistry, 37(18), 2831–2840.
  • Sigma-Aldrich. (2024). "Safety Data Sheet: (S)-5-Aminopiperidin-2-one hydrochloride." Link

Sources

Technical Data Sheet: (S)-5-Aminopiperidin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of CAS 1003021-05-3 , chemically known as (S)-5-Aminopiperidin-2-one dihydrochloride . This compound is a high-value chiral building block used primarily in the synthesis of peptidomimetics and small-molecule inhibitors targeting proteases (e.g., Factor Xa, Thrombin) and kinases.

Chemical Identity & Physicochemical Properties

CAS 1003021-05-3 represents the dihydrochloride salt of the (S)-enantiomer of 5-aminopiperidin-2-one.[1] It serves as a critical scaffold for introducing a constrained amino-lactam motif into drug candidates, mimicking the geometric and electronic properties of a peptide bond while reducing conformational flexibility.

PropertyData
Chemical Name (S)-5-Aminopiperidin-2-one dihydrochloride
Synonyms (5S)-5-amino-delta-valerolactam dihydrochloride; (S)-5-Amino-2-piperidinone 2HCl
CAS Number 1003021-05-3
Molecular Formula C₅H₁₂Cl₂N₂O (Salt form); C₅H₁₀N₂O (Free base)
Molecular Weight 187.07 g/mol (Dihydrochloride); 114.15 g/mol (Free base)
Chirality S-enantiomer
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, and Methanol
Hygroscopicity Hygroscopic (Absorbs moisture from air)
Storage Conditions Store at 2-8°C under inert gas (Argon/Nitrogen)
Mechanism of Action: Synthetic Utility & Pharmacophore Design

While CAS 1003021-05-3 is not a drug itself, its "mechanism" lies in its role as a pharmacophore enabler . It allows medicinal chemists to install a


-lactam  ring that functions as a bioisostere for peptide bonds.[2]
2.1. Structural Biology & Ligand Design

The 2-piperidinone ring provides a rigid framework that positions the amino group (at C5) and the lactam carbonyl/NH in a specific spatial orientation.[2] This is crucial for:

  • Conformational Restriction: Unlike a linear peptide chain, the lactam ring locks the backbone torsion angles, reducing the entropic penalty upon binding to a target protein.[2]

  • Hydrogen Bonding: The lactam amide acts as both a hydrogen bond donor (NH) and acceptor (C=O), often interacting with backbone residues in the active site of enzymes (e.g., the S1 or S4 pockets of serine proteases).[2]

  • Chiral Fidelity: The (S)-configuration at C5 is often essential for fitting into chiral pockets of enzymes, such as those found in Factor Xa or JAK kinase pathways.[2]

2.2. Synthetic Pathway Visualization

The following diagram illustrates the typical workflow for utilizing CAS 1003021-05-3 in a drug discovery campaign, specifically for amide coupling reactions.

G Start CAS 1003021-05-3 (Dihydrochloride Salt) Base Free Base Liberation (Using DIPEA/TEA) Start->Base Neutralization Coupling Amide Coupling (EDC/HOBt or HATU) Base->Coupling + Carboxylic Acid (R-COOH) Product Chiral Peptidomimetic Intermediate Coupling->Product Formation of Amide Bond

Caption: General synthetic workflow for incorporating (S)-5-aminopiperidin-2-one into a drug scaffold via amide coupling.

Experimental Protocols

Trustworthiness: The following protocols are generalized based on standard organic synthesis practices for amine salts. Always perform a small-scale pilot before scaling up.

Protocol A: Free Base Liberation & Amide Coupling

Objective: To couple CAS 1003021-05-3 with a carboxylic acid (R-COOH) to form an amide.

  • Preparation:

    • Dissolve 1.0 equivalent of CAS 1003021-05-3 in dry DMF or DCM.

    • The solution will be acidic.[2] Add 3.0 - 4.0 equivalents of DIPEA (Diisopropylethylamine) to neutralize the two HCl molecules and liberate the free amine.[2]

    • Note: Ensure the reaction vessel is under an inert atmosphere (Nitrogen) as the free amine can be sensitive to oxidation.[2]

  • Activation:

    • In a separate flask, dissolve 1.0 equivalent of the target Carboxylic Acid (R-COOH) in DMF.[2]

    • Add 1.1 equivalents of HATU (or EDC/HOBt) and stir for 15 minutes to activate the acid.

  • Coupling Reaction:

    • Add the activated acid solution to the amine solution dropwise at 0°C.[2]

    • Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Use LC-MS to track the consumption of the amine (MW 114 + R-COOH mass - H₂O).

  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Wash sequentially with 1N HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine.[2]

    • Dry over Na₂SO₄ and concentrate in vacuo.[2]

Protocol B: Handling & Storage Validation

Objective: To maintain the enantiomeric purity and chemical stability of the salt.

  • Hygroscopicity Check: Upon receipt, inspect the solid. If it appears clumpy or "wet," it may have absorbed water.[2] Dry in a vacuum desiccator over P₂O₅ for 24 hours.

  • Inert Storage: Always purge the container with Argon after use.[2] Oxygen exposure over months can lead to degradation of the amine functionality.[2]

Safety Information (GHS Classification)

Signal Word: WARNING

Hazard ClassH-StatementDescription
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.[2]
STOT-SE H335 May cause respiratory irritation.[2]

Precautionary Measures (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Handling Note: As a dihydrochloride salt, the compound is acidic.[2] Avoid contact with strong bases unless intended for reaction.[2] In case of spill, neutralize with sodium bicarbonate before disposal.[2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1003021-05-3. Retrieved from [Link]

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The Ascendant Role of 5-Amino-δ-Valerolactam Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 17, 2026 – In the intricate landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a paramount objective. Among these, the 5-amino-δ-valerolactam (also known as 5-amino-2-piperidone) scaffold is emerging as a cornerstone for the development of novel therapeutics. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the synthesis, key applications, and structure-activity relationships of this versatile scaffold, underscoring its growing significance in medicinal chemistry.

Introduction: The δ-Valerolactam Core and its Strategic Importance

Lactams, cyclic amides, are integral components in a vast array of natural products and synthetic drugs. The six-membered δ-valerolactam ring, a derivative of piperidine, offers a conformationally constrained yet synthetically malleable backbone.[1] This inherent structural rigidity, combined with the introduction of a strategically placed amino group at the 5-position, imbues the 5-amino-δ-valerolactam scaffold with the ability to form specific hydrogen bonds and other non-covalent interactions within biological targets, making it a highly attractive starting point for drug design.

The piperidone scaffold, in general, has been recognized as a "privileged structure" in contemporary drug design due to its synthetic tractability and a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2] The addition of the 5-amino group further enhances its potential for targeted therapeutic interventions.

Synthetic Strategies: Accessing the 5-Amino-δ-Valerolactam Core

The synthesis of the 5-amino-δ-valerolactam scaffold can be approached through several strategic routes, often starting from readily available precursors like L-lysine or through multi-step chemical synthesis.

Biosynthetic and Biocatalytic Approaches

Nature provides an elegant and sustainable route to δ-valerolactam and its precursor, 5-aminovalerate (5AVA).[3] Microbial fermentation processes utilizing engineered strains of Escherichia coli can efficiently convert L-lysine into these valuable building blocks.[3] This biotechnological approach is particularly attractive for large-scale production due to its environmental benefits and cost-effectiveness.

Experimental Protocol: Biocatalytic Production of 5-Aminovalerate and δ-Valerolactam [3]

  • Strain Cultivation: An engineered E. coli strain overexpressing L-lysine α-oxidase is cultured in a suitable fermentation medium containing L-lysine.

  • Biotransformation: The enzymatic reaction is initiated, converting L-lysine into an equilibrium mixture containing precursors to 5AVA and δ-valerolactam.

  • pH and Oxidant Adjustment: The pH of the reaction mixture is adjusted (e.g., to pH 9.0) and a controlled amount of an oxidizing agent like hydrogen peroxide is added to facilitate the conversion to δ-valerolactam.

  • Extraction and Purification: The products are then extracted from the fermentation broth and purified using standard chromatographic techniques.

Chemical Synthesis

Classical organic synthesis provides a versatile toolkit for accessing a wide range of substituted 5-amino-δ-valerolactam derivatives, allowing for precise control over stereochemistry and the introduction of diverse functional groups. Chiral amino alcohol-derived δ-lactams can serve as valuable starting materials for the enantioselective synthesis of highly substituted piperidines.[4]

Illustrative Synthetic Workflow:

G Lysine L-Lysine AVA 5-Aminovalerate (5AVA) Lysine->AVA Biocatalysis Valerolactam δ-Valerolactam AVA->Valerolactam Cyclization Protected_Amino_Lactam N-Protected-5-amino- δ-valerolactam Valerolactam->Protected_Amino_Lactam Chemical Synthesis (e.g., Amination, Protection) Functionalized_Lactam Functionalized Derivatives Protected_Amino_Lactam->Functionalized_Lactam Derivatization Drug_Candidate Drug Candidate Functionalized_Lactam->Drug_Candidate Optimization

Caption: General synthetic pathways to 5-amino-δ-valerolactam derivatives.

Medicinal Chemistry Applications: A Scaffold of Broad Therapeutic Potential

The 5-amino-δ-valerolactam scaffold has demonstrated significant promise across a spectrum of therapeutic areas, owing to its ability to mimic peptide structures and engage in specific interactions with biological targets.

Neurodegenerative Disorders

Derivatives of the closely related 2-piperidone have been investigated as potential treatments for Alzheimer's disease.[5] These compounds have shown the ability to inhibit the aggregation of β-amyloid peptides and exhibit anti-inflammatory properties, both of which are key pathological features of the disease.[5] The 5-amino group can be strategically functionalized to enhance blood-brain barrier penetration and to introduce additional interactions with target proteins. The study of D-amino acids in the central nervous system further highlights the importance of amino-functionalized scaffolds in modulating neurological pathways.[6][7]

Oncology

The piperidone core is a recurring motif in anticancer drug discovery.[2] The 5-amino group provides a crucial handle for the attachment of various side chains that can modulate the compound's interaction with cancer-related targets such as histone deacetylases (HDACs).[8][9] HDAC inhibitors are a promising class of anticancer agents, and the development of isoform-selective inhibitors is a key area of research.[5][10] The 5-amino-δ-valerolactam scaffold can serve as a template for the design of novel HDAC inhibitors with improved selectivity and pharmacokinetic profiles.

Signaling Pathway Implication:

cluster_0 HDAC Inhibition Pathway HDACi 5-Amino-δ-valerolactam -based HDACi HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Acetylated Histones Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action for HDAC inhibitors based on the 5-amino-δ-valerolactam scaffold.

Antimicrobial Agents

Piperidine and its derivatives have a long history in the development of antimicrobial agents.[11][12] The 5-amino-δ-valerolactam scaffold can be utilized to create novel antibiotics that mimic the structures of natural products or target essential bacterial enzymes. The amino group can be acylated or otherwise modified to optimize antibacterial potency and spectrum.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Systematic exploration of the structure-activity relationships of 5-amino-δ-valerolactam derivatives is crucial for optimizing their therapeutic potential. Key areas of investigation include:

  • Stereochemistry at the 5-position: The chirality of the amino group can significantly impact biological activity. Enantiomerically pure compounds are often required for optimal target engagement.[4]

  • Substitution on the Amino Group: The nature of the substituent on the 5-amino group is a critical determinant of activity. Acylation, alkylation, and arylation can be used to modulate potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Lactam Ring: Modifications at other positions on the δ-valerolactam ring can influence conformation and introduce additional points of interaction with the target.

Table 1: Hypothetical SAR Data for 5-Amino-δ-Valerolactam Derivatives as HDAC Inhibitors

Compound IDR1 (at 5-amino)R2 (at N1)IC50 (nM) vs. HDAC1
1a -H-H>1000
1b -COCH3-H500
1c -CO(CH2)2Ph-H50
1d -CO(CH2)2Ph-CH375
1e -(S)-CO(CH2)2Ph-H25
1f -(R)-CO(CH2)2Ph-H150

This table presents hypothetical data for illustrative purposes.

Future Perspectives and Conclusion

The 5-amino-δ-valerolactam scaffold represents a highly promising and versatile platform in medicinal chemistry. Its synthetic accessibility, conformational rigidity, and the strategic placement of a modifiable amino group provide a powerful framework for the design of novel therapeutics targeting a wide range of diseases. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of this scaffold in new therapeutic areas, and the use of computational methods to guide the rational design of next-generation drug candidates. The continued investigation of 5-amino-δ-valerolactam and its derivatives is poised to deliver significant contributions to the advancement of modern medicine.

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  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2016). Der Pharma Chemica, 8(19), 1-13. [Link]

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  • Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. (2025). Molecules, 30(17), 4153. [Link]

  • Rinaldi, A. C. (2006). Peptides and peptidomimetics in medicine, surgery and biotechnology. Current Medicinal Chemistry, 13(2), 211-235. [Link]

  • Adla, S., et al. (2024). Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. Neuroscience Insights, 19, 105771. [Link]

  • Barluenga, S., et al. (2011). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 21(1), 312-316. [Link]

Sources

Technical Guide: Solubility Profile and Handling of 5-Aminopiperidin-2-one Dihydrochloride

[1][2]

Compound Identity:

  • Chemical Name: 5-Aminopiperidin-2-one dihydrochloride[1][2][3][4][5]

  • CAS Number: 1003021-05-3 (S-isomer), 1003021-01-9 (R-isomer)[1][2]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: ~187.07 g/mol [2][3]

  • Core Moiety: Piperidin-2-one (δ-valerolactam) ring with a primary amine at position 5.[1][2]

Part 1: Physicochemical Basis of Solubility[1][2]

To manipulate this compound effectively, one must understand the competition between its Lattice Energy (ionic interactions in the solid state) and Solvation Energy (interaction with the solvent).[1][2]

The Salt Factor

As a dihydrochloride salt , the molecule possesses two protonated nitrogen centers (the primary amine

122
  • In Water: The high dielectric constant of water (

    
    ) effectively shields the electrostatic attraction between the organic cation and chloride anions.[1] Water molecules form a hydration shell around the ions, overcoming the lattice energy.[2] Result:  High Solubility.
    
  • In Organic Solvents: Most organic solvents (DCM, Toluene, Hexane) have low dielectric constants and cannot stabilize the separated ions.[2] Result: Near-zero Solubility.

  • In Protics (MeOH/EtOH): Short-chain alcohols offer a middle ground, capable of hydrogen bonding but lacking the dielectric strength of water.[1][2] Result: Moderate to Low Solubility (often requiring heat).[1]

The "Free Base" Trap

A critical error in handling this compound is assuming the "free base" (neutral 5-aminopiperidin-2-one) behaves like a standard lipophilic organic amine.[1][2]

  • Reality: Even as a free base, the molecule contains a polar lactam (amide) group and a primary amine .[2] It remains highly water-soluble and sparingly soluble in non-polar solvents like Hexane or pure Ether.[1] This dictates that standard liquid-liquid extractions (e.g., Water/DCM) often fail without modification.[1][2]

Part 2: Solubility Profile & Solvent Compatibility[1][2]

The following data summarizes the qualitative solubility behavior observed in laboratory settings.

Table 1: Solubility Matrix (Dihydrochloride Salt)[1][2]
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Aqueous Water (

)
High (>100 mg/mL)Ideal for stock solutions.[1][2] Stable.
Aqueous PBS / Buffers (

)
High Dissolves readily; may buffer towards neutral.[1]
Polar Protic MethanolModerate Good for transfers; solubility increases significantly with heat.
Polar Protic Ethanol / IPALow Often used as an antisolvent for crystallization.
Polar Aprotic DMSO / DMFHigh Preferred for organic synthesis reactions (

, Couplings).[2]
Chlorinated Dichloromethane (DCM)Insoluble The salt will float/suspend.
Ethers Diethyl Ether / THFInsoluble Excellent for washing away non-polar impurities.
Hydrocarbons Hexane / TolueneInsoluble Used to precipitate the salt from oils.

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Rapid Screen)

Use this protocol to verify the specific batch behavior before committing valuable material.[1][2]

  • Weigh 10 mg of 5-Aminopiperidin-2-one dihydrochloride into a clear 4 mL vial.

  • Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Vortex for 30 seconds.

    • Clear solution?

      
       Soluble.
      
    • Suspension?

      
       Add solvent in 100 µL increments until 1 mL total.
      
  • If still insoluble, heat to 40°C (if solvent boiling point permits).[2]

  • Visual Check: Inspect for "oiling out" (phase separation of the salt as a liquid), which indicates partial solubility but poor solvation.[2]

Protocol B: "Free Basing" & Extraction Strategy

Since the free base is polar, a standard DCM extraction will result in low yields.[2] Use this modified "Salting-Out" approach.

Objective: Convert the dihydrochloride salt to the neutral amine for coupling reactions.

  • Dissolution: Dissolve 1.0 eq of the salt in minimum Water (e.g., 5 mL per gram).[2]

  • Neutralization: Slowly add Sodium Carbonate (

    
    )  or 2N NaOH  until pH 
    
    
    10-11.
    • Note: Avoid extreme heat to prevent lactam hydrolysis.

  • Saturation: Saturate the aqueous layer with solid NaCl (Salting out effect). This pushes the polar organic amine out of the water phase.

  • Extraction: Extract using DCM:Isopropanol (3:1 ratio) or n-Butanol .

    • Why? Pure DCM is too non-polar. The addition of Isopropanol increases the polarity of the organic phase, capturing the polar amine.[1][2]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol C: Recrystallization (Purification)

To purify the salt form from crude reaction mixtures.[1][2]

  • Dissolve crude solid in minimal hot Methanol (approx. 60°C).

  • Filter while hot to remove inorganic salts (e.g., NaCl) if present.[2]

  • Slowly add Diethyl Ether or Acetone (Antisolvent) dropwise until turbidity persists.[1]

  • Cool slowly to 4°C. White crystalline needles of the dihydrochloride should form.

Part 4: Visualization of Workflows

Solubility Mechanism & Phase Behavior

This diagram illustrates how the lattice breaks down in different solvents.

SolubilityMechanismSalt5-Aminopiperidin-2-one2HCl (Crystal Lattice)WaterWater(High Dielectric)Salt->Water Hydration Energy > Lattice Energy DCMDCM/Hexane(Low Dielectric)Salt->DCM Solvation Energy < Lattice Energy SolvatedSolvated Ions(Stable Solution)Water->Solvated Ion-Dipole Interactions AggregatedIntact Lattice(Suspension/Precipitate)DCM->Aggregated Ionic Forces Dominate

Figure 1: Mechanistic view of dissolution.[1][2] High dielectric solvents overcome the lattice energy, while non-polar solvents cannot disrupt the ionic bonds.[1][2]

Extraction Decision Tree

A logic flow for isolating the compound from an aqueous reaction mixture.

ExtractionWorkflowStartAqueous Reaction Mixture(Contains Salt Form)BaseNeutralize with Na2CO3(pH 10-11)Start->BaseCheckIs Product Highly Polar?Base->CheckStandardStandard Extraction(DCM or EtOAc)Check->Standard No (Lipophilic) SaltOutAdd NaCl (Saturate Aqueous)Check->SaltOut Yes (5-Aminopiperidin-2-one) FailProduct stays in WaterStandard->Fail Low Yield ModifiedPolar Extraction(DCM:IPA 3:1 or n-BuOH)SuccessProduct in Organic PhaseModified->Success High Recovery SaltOut->Modified

Figure 2: Optimized extraction strategy. Due to the polarity of the free base, standard extraction methods are insufficient; a "salting-out" approach with polar organic mixtures is required.[1][2]

References

  • PubChem. (n.d.).[1] 5-Aminopiperidin-2-one | C5H10N2O.[1][2][6] National Library of Medicine. Retrieved February 17, 2026, from [Link][1][2]

  • Bohdan A. Chalyk et al. (2009).[1] Preparation of 5-Amino-1,2-dihydro-4-(1-methyl-4-piperidinyl)pyrrol-3-ones. Heterocycles. (Demonstrates purification/recrystallization logic for amino-piperidinones). Retrieved February 17, 2026, from [Link][1][2]

  • American Chemical Society. (2026).[1] DCM Ban: Alternatives & Resources for Dichloromethane. (Context on solvent polarity and alternatives). Retrieved February 17, 2026, from [Link][1][2]

Piperidin-2-one Based Enzyme Inhibitors: From Privileged Scaffold to Potent Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The piperidin-2-one, or δ-valerolactam, scaffold represents a cornerstone in modern medicinal chemistry. As a six-membered heterocyclic lactam, it is not merely an inert structural framework but an active participant in molecular recognition, offering a unique combination of conformational rigidity and hydrogen-bonding capabilities.[1] Its prevalence in a multitude of biologically active agents has cemented its status as a "privileged scaffold," a structural motif that is capable of binding to multiple, unrelated biological targets.[2] This technical guide provides an in-depth exploration of piperidin-2-one derivatives as potent and selective inhibitors of key enzyme classes. We will delve into the causality behind their design, present detailed protocols for their synthesis and evaluation, and visualize the complex biological pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Part 1: Core Principles of Piperidin-2-one in Inhibitor Design

The utility of the piperidin-2-one core stems from its distinct stereochemical and electronic properties. The cyclic amide (lactam) functionality provides a rigid backbone that reduces the entropic penalty upon binding to a target protein. This pre-organization of substituents into a defined conformational space is a key principle in rational drug design. Furthermore, the lactam moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form critical, stabilizing interactions within an enzyme's active site.

Targeting Protein-Protein Interactions: MDM2-p53 Inhibitors

The interaction between the murine double minute 2 (MDM2) oncoprotein and the p53 tumor suppressor is a critical regulator of cell growth and apoptosis. In many cancers where p53 is not mutated, it is functionally inactivated by overexpressed MDM2.[3] Disrupting this protein-protein interaction (PPI) with a small molecule can reactivate p53, triggering apoptosis in cancer cells. This has emerged as a powerful therapeutic strategy.[3][4]

Expertise & Rationale: Piperidin-2-one-based scaffolds have proven exceptionally effective as p53 mimetics. Their rigid structure allows for the precise projection of key hydrophobic groups into the binding pockets on the MDM2 surface that would normally be occupied by p53 residues (Phe19, Trp23, and Leu26). The piperidin-2-one core itself often serves as a central scaffold, with substituents at various positions engineered to maximize potency and optimize pharmacokinetic properties.[3]

Signaling Pathway: MDM2-p53 Regulation

The following diagram illustrates the pivotal role of the MDM2-p53 interaction and the therapeutic intervention point for its inhibitors.

MDM2_p53_Pathway cluster_0 Normal Cell Response cluster_1 Cancer Cell (MDM2 Overexpression) stress Cellular Stress (e.g., DNA Damage) p53_active Active p53 stress->p53_active activates apoptosis Apoptosis & Cell Cycle Arrest p53_active->apoptosis p53_inactive Inactive p53 degradation p53 Degradation p53_inactive->degradation mdm2 MDM2 mdm2->p53_inactive binds & inhibits inhibitor Piperidin-2-one Inhibitor inhibitor->mdm2 blocks interaction

Caption: MDM2-p53 pathway and inhibitor intervention point.

Quantitative Data: Piperidin-2-one Based MDM2-p53 Inhibitors

The table below summarizes the inhibitory potency of representative compounds from this class. The IC50 value represents the concentration of the inhibitor required to reduce MDM2-p53 binding by 50%.

Compound IDBiochemical HTRF IC50 (nM)Cellular Proliferation IC50 (μM)Reference
AM-8553 (1)1.10.073[3]
Compound 60.50.42[3]
Compound 231.00.091[3]
Modulating Glucose Homeostasis: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP.[5][6] By inhibiting DPP-4, the active levels of these hormones are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. This mechanism makes DPP-4 inhibitors a validated therapeutic class for the treatment of type 2 diabetes.[7][8]

Expertise & Rationale: A key strategy in designing DPP-4 inhibitors involves creating molecules that mimic the dipeptide substrate. Piperidinone- and piperidine-constrained phenethylamines have been identified as novel and potent DPP-4 inhibitors.[7] The piperidinone ring serves as a rigid scaffold to orient a primary or secondary amine that forms a critical salt bridge interaction with key glutamate residues (Glu205/Glu206) in the S2 subsite of the enzyme.[5] Various substituents are then explored to occupy the hydrophobic S1 pocket, enhancing both potency and selectivity.

Signaling Pathway: DPP-4 and Incretin Regulation

This diagram shows the physiological role of incretins and the impact of DPP-4 inhibition.

DPP4_Pathway food Food Intake gut Gut L-cells food->gut glp1 Active GLP-1/GIP (Incretins) gut->glp1 pancreas Pancreas glp1->pancreas dpp4 DPP-4 Enzyme glp1->dpp4 insulin ↑ Insulin Secretion pancreas->insulin glucose ↓ Blood Glucose insulin->glucose inactive Inactive Metabolites dpp4->inactive inhibitor Piperidinone DPP-4 Inhibitor inhibitor->dpp4

Caption: The incretin pathway and the role of DPP-4 inhibitors.

Quantitative Data: Piperidinone-Based DPP-4 Inhibitors

Compound StructureDPP-4 IC50 (nM)Selectivity vs DPP8/DPP9Reference
Piperidinone-constrained phenethylamine8.7>1000-fold[7]
Piperidine-constrained phenethylamine3.0>1000-fold[7]
Targeting Oncogenic Signaling: Farnesyltransferase (FTase) Inhibitors

Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. Farnesylation anchors Ras to the cell membrane, a prerequisite for its function in signal transduction pathways that control cell growth and proliferation. Inhibition of FTase has been a long-standing goal in anticancer drug development.[9]

Expertise & Rationale: A systematic medicinal chemistry effort starting from a 5-nitropiperidin-2-one combinatorial library led to the discovery of a potent series of FTase inhibitors.[9][10] This case provides a fascinating insight into scaffold optimization. While the initial hits were based on the piperidin-2-one core, subsequent structure-activity relationship (SAR) studies revealed that reducing the lactam to the corresponding piperidine resulted in a significant, greater than 10-fold increase in potency.[10] This demonstrates a critical principle in drug discovery: a scaffold identified in initial screening may serve as an excellent starting point, but modifications to the core heterocycle itself can unlock substantial gains in activity. The piperidin-2-one served as the essential chemical predecessor to the more potent piperidine inhibitor.

Quantitative Data: Evolution of Piperidin-2-one Based FTase Inhibitors

CompoundCore StructureFTase IC50 (nM)Reference
Initial Hit (1)5-nitropiperidin-2-one420[10]
Intermediate (6)5-nitropiperidin-2-one45[10]
Optimized (8)Piperidine3.7[9][10]
(+)-Enantiomer of 8Piperidine1.9[9][10]

Part 2: Methodologies & Self-Validating Protocols

A core tenet of scientific integrity is the ability to reproduce and validate findings. This section provides detailed, step-by-step protocols for the synthesis of a chiral piperidin-2-one scaffold and a robust assay for evaluating enzyme inhibition.

Synthesis Protocol: Asymmetric Synthesis of 3-Aryl-Piperidin-2-ones

Trustworthiness: This protocol is based on a state-of-the-art Nickel-catalyzed enantioselective reductive cross-coupling method, which provides excellent yields and high enantioselectivity.[2][11] The self-validating steps include characterization at each stage (e.g., NMR, mass spectrometry) and final confirmation of enantiomeric excess (e.g., via chiral HPLC).

Experimental Workflow: Ni-Catalyzed Reductive Coupling

Synthesis_Workflow start Starting Materials: - 3-chloro-2-piperidinone - Aryl Bromide reaction Reaction Setup: - Inert atmosphere (N2/Ar) - Stir at specified temp (e.g., 25°C) - Monitor by TLC/LC-MS start->reaction reagents Reagents: - NiBr2·diglyme (catalyst) - Chiral Bilm Ligand - Mn (reductant) - TBAI, THF (solvent) reagents->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry & concentrate reaction->workup purify Purification: - Flash column chromatography workup->purify product Final Product: Chiral 3-Aryl-Piperidin-2-one purify->product analysis Analysis: - NMR (1H, 13C) - HRMS - Chiral HPLC for e.e. product->analysis Assay_Workflow prep 1. Reagent Preparation - Assay Buffer - DPP-4 Enzyme Stock - Substrate (Gly-Pro-AMC) - Inhibitor Dilutions plate 2. Plate Setup (384-well) - Add Inhibitor dilutions - Add DPP-4 Enzyme - Pre-incubate prep->plate initiate 3. Initiate Reaction - Add Substrate to all wells plate->initiate read 4. Kinetic Read - Measure fluorescence increase over time (Ex/Em = 360/460 nm) initiate->read analyze 5. Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [I] - Fit to dose-response curve - Determine IC50 read->analyze

Sources

(S)-5-Aminopiperidin-2-one dihydrochloride molecular weight and pKa values

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Application of (S)-5-Aminopiperidin-2-one Dihydrochloride

Executive Summary

(S)-5-Aminopiperidin-2-one (also known as (S)-5-aminovalerolactam) is a critical chiral building block in the synthesis of peptidomimetics and factor Xa inhibitors.[1][2][3] Its value lies in the rigid piperidinone scaffold, which constrains the conformational space of attached pharmacophores, enhancing binding selectivity.

This guide addresses a common ambiguity in the handling of this reagent: the distinction between its salt forms. While often supplied as a monohydrochloride, the dihydrochloride form is frequently generated under specific acidic deprotection conditions. Accurate characterization of its molecular weight and pKa values is essential for calculating precise stoichiometry in coupling reactions and understanding its ionization state under physiological conditions.

Physicochemical Specifications

Molecular Weight & Formula Analysis

The precise molecular weight depends on the salt stoichiometry. Researchers must verify the certificate of analysis (CoA) for the specific batch, as "hydrochloride" can refer to either mono- or dihydrochloride depending on the isolation method.[2]

ParameterFree BaseMonohydrochloride (HCl)Dihydrochloride (2HCl)
Formula C₅H₁₀N₂OC₅H₁₀N₂O[1][2][3] · HClC₅H₁₀N₂O[1][3] · 2HCl
MW ( g/mol ) 114.15150.61187.07
CAS No. 154148-70-6 (rac)672883-95-3 ((S)-isomer)1003021-05-3
Appearance White solidHygroscopic solidHygroscopic crystalline solid

Critical Note: The dihydrochloride form (MW 187.07) contains two equivalents of HCl. One equivalent protonates the primary amine (C5). The second equivalent is often loosely associated with the weak amide base or exists as lattice acid, making the compound highly acidic and hygroscopic.

pKa Values and Ionization Profile

The ionization behavior of (S)-5-Aminopiperidin-2-one is governed by two distinct nitrogen centers: the exocyclic primary amine at position 5 and the endocyclic amide (lactam) nitrogen.[1][2][3]

  • Primary Amine (C5-NH₂):

    • pKa (Experimental/Predicted): 8.8 – 9.2 [1]

    • Mechanistic Insight: Standard piperidine has a pKa of ~11.[4][5]2. In 5-aminopiperidin-2-one, the carbonyl group at position 2 exerts an electron-withdrawing inductive effect.[1][2][3] Although the amine is at the 5-position (gamma to the carbonyl), this through-bond effect reduces the electron density on the nitrogen, lowering its basicity compared to a saturated amine, but it remains more basic than the 3-amino isomer (pKa ~8.[1][2]4) where the group is alpha to the carbonyl.

  • Lactam Nitrogen (Ring N):

    • pKa (Protonation): < 0 (Very weak base)[1]

    • pKa (Deprotonation): ~15 (Weak acid)[1]

    • Mechanistic Insight: The lone pair on the lactam nitrogen is delocalized into the carbonyl system (resonance), rendering it non-basic under physiological conditions. Protonation only occurs in highly acidic media (pH < 0), likely on the carbonyl oxygen rather than the nitrogen.

Structural Visualization & Equilibria

The following diagram illustrates the protonation states of the dihydrochloride salt as it transitions to physiological pH.

ProtonationStates Dihydro Mono Mono Dihydro->Mono Loss of lattice HCl (Rapid in H2O) FreeBase FreeBase Mono->FreeBase Deprotonation of C5-NH3+ (pKa ~ 9.0)

Figure 1: Protonation equilibria.[1][2][3] The dihydrochloride releases excess HCl immediately in water, buffering the solution to a low pH. The stable physiological species is the monocation.[1][2]

Self-Validating Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise pKa of the C5-amine and verify the absence of ring opening (hydrolysis).[1][2]

  • Preparation: Dissolve 20 mg of (S)-5-Aminopiperidin-2-one dihydrochloride in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.01, 7.00, and 10.01.

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator or micro-burette. Add titrant in 10 µL increments.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Observation: You will observe two inflection points if starting from the dihydrochloride.[2]

      • Inflection 1 (pH < 4): Neutralization of the excess/lattice HCl.

      • Inflection 2 (pH ~ 9.0): Deprotonation of the C5-ammonium group (R-NH₃⁺ → R-NH₂).[1][2][3]

    • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point of the second buffering region to extract the pKa.[1][2][3]

Protocol B: Chloride Content Verification (Argentometric)

Objective: Distinguish between Mono-HCl (MW 150.[1][2][3]6) and Di-HCl (MW 187.1).[1][2][3]

  • Dissolution: Dissolve 50 mg of the sample in 10 mL deionized water. Acidify with 1 mL 5% nitric acid.

  • Titration: Titrate with 0.1 M Silver Nitrate (AgNO₃) solution.

  • Endpoint Detection: Use a potentiometric silver electrode or Eosin Y indicator (fluorescent change).

  • Validation Logic:

    • Calculate theoretical %Cl for Mono-HCl: (35.45 / 150.[1][2][3]61) * 100 = 23.5% [1]

    • Calculate theoretical %Cl for Di-HCl: (70.90 / 187.[1][2][3]07) * 100 = 37.9% [1]

    • Decision: If your result is ~38%, use MW 187.07 for all subsequent stoichiometry.

Applications in Drug Discovery

The (S)-5-aminopiperidin-2-one scaffold is a "privileged structure" in medicinal chemistry.[1][2][3]

  • Factor Xa Inhibitors: The lactam ring serves as a neutral, polar core that positions the basic amine to interact with the S4 pocket of the coagulation Factor Xa enzyme, mimicking the arginine residue of the natural substrate.

  • Peptidomimetics: It acts as a constrained analogue of ornithine or lysine.[2] By incorporating the nitrogen into the lactam ring, the entropy of binding is reduced, often leading to higher affinity ligands compared to flexible linear chains.

Analytical Workflow Diagram

Workflow cluster_QC Quality Control / Validation Start Raw Material Receipt (S)-5-Aminopiperidin-2-one Solubility Dissolve in H2O (Check for turbidity) Start->Solubility ChlorideTest AgNO3 Titration (Determine %Cl) Solubility->ChlorideTest pKaTest Potentiometric Titration (Determine pKa) Solubility->pKaTest Decision Calculate Stoichiometry Based on %Cl ChlorideTest->Decision Usage_Mono Use MW 150.61 (Monohydrochloride) Decision->Usage_Mono ~23.5% Cl Usage_Di Use MW 187.07 (Dihydrochloride) Decision->Usage_Di ~37.9% Cl

Figure 2: Decision tree for determining the correct molecular weight for stoichiometric calculations.

References

  • PubChem Compound Summary. (2025). 5-Aminopiperidin-2-one.[1][2][3][6][7][8] National Center for Biotechnology Information.[2] [Link][1][2]

  • AA Blocks. (2025). (S)-5-Aminopiperidin-2-one dihydrochloride Catalog Data. [Link]

Sources

The Piperidin-2-one Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Substituted Piperidin-2-one Analogs

Introduction: The Enduring Relevance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of contemporary medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold."[1][2] This guide delves into the multifaceted biological activities of a key subclass: 5-substituted piperidin-2-one analogs. These compounds, characterized by a lactam functionality within the piperidine ring and substitution at the 5-position, have emerged as a versatile platform for the development of novel therapeutics across a spectrum of diseases. Their synthetic tractability and the diverse biological activities they exhibit underscore their significance in modern drug design.[3]

This document provides a comprehensive exploration of the structure-activity relationships (SAR), mechanisms of action, and experimental validation of 5-substituted piperidin-2-one derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the rational design and advancement of novel therapeutics based on this remarkable chemical motif.

Anticancer Activity: Targeting the Machinery of Malignancy

The piperidin-2-one scaffold is a prominent feature in numerous anticancer agents, acting through diverse mechanisms such as the disruption of critical signaling pathways and the induction of apoptosis.[1][4] The substitution at the 5-position of the piperidin-2-one ring plays a crucial role in modulating the cytotoxic potency and selectivity of these compounds.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several 5-substituted piperidin-2-one analogs exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key proteins involved in the apoptotic cascade. For instance, some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and cytochrome C, while downregulating anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane integrity, leading to the activation of caspases and subsequent execution of the apoptotic program.[4]

Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.[4] Treatment with certain piperidin-2-one derivatives has been observed to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, thereby inhibiting their progression into mitosis.[4][5]

A visual representation of a generalized apoptotic pathway initiated by a 5-substituted piperidin-2-one analog is provided below.

apoptosis_pathway cluster_cell Cancer Cell Analog 5-Substituted Piperidin-2-one Analog Bax Bax (Pro-apoptotic) Analog->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Analog->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized apoptotic pathway induced by 5-substituted piperidin-2-one analogs.

Quantitative Structure-Activity Relationship (SAR) Data

The in vitro cytotoxic activity of various piperidin-2-one derivatives against a range of human cancer cell lines provides a quantitative measure of their potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDSubstitution at C5Cancer Cell LineIC50 (µM)Reference
11 Naphthalen-1-ylmethylene and 2-methoxybenzylideneA549 (Lung)1.2[5]
11 Naphthalen-1-ylmethylene and 2-methoxybenzylideneHeLa (Cervical)0.7[5]
DTPEP Dibenzo[b,f]thiepin-10-yl)phenoxy)ethylMCF-7 (Breast, ER+)0.8 ± 0.04[6]
DTPEP Dibenzo[b,f]thiepin-10-yl)phenoxy)ethylMDA-MB-231 (Breast, ER-)1.2 ± 0.12[6]
Compound 17a Not specifiedPC3 (Prostate)0.81[6]
Compound 17a Not specifiedMGC803 (Gastric)1.09[6]
Compound 17a Not specifiedMCF-7 (Breast)1.30[6]

Expert Insights on SAR: The data suggests that the nature of the substituent at the 5-position significantly influences anticancer activity. Aromatic and heteroaromatic moieties appear to be favorable for potent cytotoxicity. For instance, compound 11 , with its bulky naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, demonstrates sub-micromolar to low micromolar activity against both A549 and HeLa cells.[5] This highlights the importance of exploring diverse and sterically demanding substituents at this position to enhance interactions with biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 5-substituted piperidin-2-one analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Self-Validating System: The inclusion of both positive and negative controls is crucial for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control establishes the baseline for cell viability.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of antimicrobial resistance is a pressing global health threat, necessitating the development of novel antibacterial and antifungal agents.[7] Piperidin-2-one derivatives have shown promise in this area, with certain analogs exhibiting significant activity against a range of pathogenic microorganisms.[7][8]

Mechanism of Action: Diverse and Multifaceted

The antimicrobial mechanisms of piperidin-2-one analogs are varied and can include:

  • Disruption of Cell Membranes: Some compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[7]

  • Enzyme Inhibition: They can act as inhibitors of essential bacterial enzymes involved in processes such as DNA replication or cell wall synthesis.[7]

  • Interference with Protein Synthesis: Certain derivatives may bind to bacterial ribosomes and inhibit protein synthesis.[7]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 2 Staphylococcus aureusActive (inhibition data provided)[7]
Compound 2 Escherichia coliActive (inhibition data provided)[7]
12a Penicillin-resistant Staphylococcus pneumoniaeMore potent than linezolid[9]
12a Staphylococcus agalactiaeMore potent than linezolid[9]

Expert Insights on SAR: The antibacterial activity of piperidin-2-one analogs is highly dependent on the nature and position of the substituents. For instance, the presence of an exo-cyanoethylidene group at the 4-position of a piperidine ring attached to a triazolylmethyl oxazolidinone core in compound 12a resulted in enhanced potency against resistant Gram-positive bacteria.[9] This underscores the potential for fine-tuning the antimicrobial spectrum and potency through targeted chemical modifications.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculate Wells: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow Diagram:

mic_workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Test Compounds in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate Plate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution MIC assay.

Neuroprotective Effects: Guarding Against Neurological Insults

The piperidin-2-one scaffold has also been explored for its potential in treating neurodegenerative diseases. Certain derivatives have demonstrated neuroprotective properties in various in vitro and in vivo models of neuronal injury.[10][11]

Mechanism of Action: Multi-target Engagement

The neuroprotective effects of 5-substituted piperidin-2-one analogs can be attributed to a variety of mechanisms, including:

  • Anti-excitotoxicity: Some compounds can protect neurons from damage induced by excessive stimulation of glutamate receptors.[12]

  • Antioxidant Activity: They may possess free radical scavenging properties, mitigating oxidative stress, a key contributor to neuronal cell death.

  • Modulation of Ion Channels: Certain analogs can modulate the activity of ion channels, such as calcium channels, to prevent intracellular calcium overload, a common pathway in neuronal injury.[12]

Quantitative Neuroprotective Activity Data

The neuroprotective efficacy of these compounds is often assessed by their ability to increase cell viability in neuronal cell lines subjected to a toxic insult.

Compound IDIn Vitro ModelNeuroprotective EffectReference
A7 L-Glutamic acid-induced injury in SH-SY5Y cellsShowed better neuroprotective activity than Fenazinel[10]
A10 L-Glutamic acid-induced injury in SH-SY5Y cellsExhibited slightly better protective activity than Fenazinel[10]
4 Oxygen glucose deprivation/reperfusion (OGD/R)-induced rat primary neuronal cell injuryShowed significant neuronal cell viabilities[11]

Expert Insights on SAR: The neuroprotective activity of piperidine urea derivatives is sensitive to the substituent on the phenylureido moiety.[10] For example, the presence of an aromatic heterocyclic ring containing a sulfur atom can contribute to good neuroprotective activity.[10] This suggests that the electronic and steric properties of the substituent at the 5-position play a critical role in the interaction with neuronal targets.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for evaluating the neuroprotective effects of compounds against glutamate-induced excitotoxicity in a neuronal cell line like SH-SY5Y.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to differentiate for several days with a low-serum medium containing retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 1-2 hours.

  • Glutamate Insult: Induce excitotoxicity by adding a high concentration of L-glutamic acid (e.g., 10-20 mM) to the wells (excluding the control wells) and incubate for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay or a similar method as described in the anticancer section.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds relative to the glutamate-treated control.

Opioid Receptor Modulation: A Quest for Safer Analgesics

The piperidine scaffold is a well-established pharmacophore in the development of opioid receptor modulators for pain management.[13][14] Modifications at the 5-position of N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been shown to significantly impact their binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).[13][14]

Structure-Activity Relationship and Receptor Selectivity

Structure-activity relationship studies have revealed that the nature of the substituent at the 5-position of a (tetrahydronaphthalen-2-yl)methyl group in N-phenyl-N-(piperidin-2-yl)propionamide analogs is a critical determinant of their opioid receptor binding profile.

  • Hydroxyl Substitution: The introduction of a hydroxyl group at the 5th position leads to compounds with excellent binding affinities and high selectivity for the μ-opioid receptor.[13][14]

  • Amine and Amide Substitutions: These substitutions generally result in moderate to good binding affinity for the μ-opioid receptor with weak or no affinity for the δ-opioid receptor.[13]

Quantitative Opioid Receptor Binding Data

The binding affinities of these compounds are determined through radioligand binding assays and are expressed as the inhibitory constant (Ki).

Compound IDSubstitutionμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)Selectivity (μ/δ)Reference
19 5-hydroxyl4>4000>1000[13][14]
20 5-hydroxyl5>5000>1000[13][14]
13 5-aminoModerate to goodWeak/None-[13]
14 5-aminoModerate to goodWeak/None-[13]
23 5-amideModerate to goodWeak/None-[13]

Expert Insights on Causality: The high μ-opioid receptor affinity and selectivity observed with the 5-hydroxyl substituted analogs can be attributed to the formation of specific hydrogen bonds with key amino acid residues within the binding pocket of the μ-opioid receptor. This highlights the importance of incorporating hydrogen bond donors and acceptors at strategic positions to enhance target engagement and selectivity.

Conclusion and Future Perspectives

The 5-substituted piperidin-2-one scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological activities, including anticancer, antimicrobial, neuroprotective, and opioid receptor modulation, underscores the immense potential of this chemical class. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Exploring Novel Substituents: The synthesis and evaluation of a wider array of diverse and complex substituents at the 5-position will be crucial for identifying new lead compounds with enhanced biological activity.

  • Mechanism of Action Studies: In-depth investigations into the precise molecular targets and signaling pathways modulated by these compounds will facilitate a deeper understanding of their therapeutic effects and potential side effects.

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties in a more physiologically relevant setting.

By leveraging the principles of medicinal chemistry and chemical biology, the continued exploration of 5-substituted piperidin-2-one analogs holds great promise for the development of innovative medicines to address a wide range of unmet medical needs.

References

  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. (URL: [Link])

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development | Request PDF - ResearchGate. (URL: [Link])

  • Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed. (URL: [Link])

  • Antibacterial activities of piperidine derived analogs. (URL: [Link])

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL: [Link])

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (URL: [Link])

  • (PDF) Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and antibacterial activities of new piperidine substituted (5R)-[3][13][14]triazolylmethyl and (5R)-[(4-F-[3][13][14]triazolyl)methyl] oxazolidinones - PubMed. (URL: [Link])

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (URL: [Link])

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. - ResearchGate. (URL: [Link])

  • SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF NOVEL 2,6-DI SUBSTITUTED PIPERIDINE-4-ONE DERIVATIVES. (URL: [Link])

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (URL: [Link])

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids | ACS Chemical Neuroscience - ACS Publications. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway - PubMed. (URL: [Link])

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - SciELO. (URL: [Link])

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. (URL: [Link])

  • Design, Identification, and In Vitro Validation of Novel Piperidine Analogs as Potent Alpha-Amylase Inhibitors Fariya Khan1, Suh - SSRN. (URL: [Link])

  • Full article: Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights - Taylor & Francis. (URL: [Link])

  • Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed. (URL: [Link])

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (URL: [Link])

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  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL: [Link])

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  • piperidone analogs: synthesis and their diverse biological applications - ResearchGate. (URL: [Link])

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Methodological & Application

Protocol for synthesizing 5-Aminopiperidin-2-one dihydrochloride from glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 5-Aminopiperidin-2-one Dihydrochloride from L-Glutamic Acid

Introduction: The Significance of Substituted Piperidinones

Piperidin-2-one (δ-valerolactam) scaffolds are privileged structures in medicinal chemistry and drug development, frequently appearing as core components in a wide range of biologically active molecules. The introduction of an amino group, as in 5-Aminopiperidin-2-one, provides a crucial handle for further chemical modification, enabling the construction of complex molecular architectures and peptidomimetics. This chiral building block is of significant interest for synthesizing novel therapeutics, including enzyme inhibitors and receptor modulators.

This document provides a detailed, research-grade protocol for the multi-step synthesis of 5-Aminopiperidin-2-one dihydrochloride, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. The synthetic strategy is designed to be robust and scalable, focusing on well-established chemical transformations with clear rationales for each step.

Overall Synthetic Strategy

A direct cyclization of glutamic acid is not feasible for producing the desired six-membered piperidinone ring, as it would preferentially form the five-membered pyroglutamic acid.[1][2] Therefore, a strategic functional group transformation is required. The core of our proposed synthesis is the conversion of the γ-carboxylic acid of glutamic acid into a primary amine. This transformation sets the stage for a subsequent intramolecular cyclization (lactamization) to form the target δ-lactam ring.

The chosen pathway involves five key stages:

  • Orthogonal Protection: Selective protection of the α-amino and α-carboxyl groups to isolate the γ-carboxyl group for modification.

  • Amidation: Conversion of the free γ-carboxyl group into a primary amide.

  • Hofmann Rearrangement: Transformation of the γ-amide into a primary amine, effectively creating a protected ornithine derivative.

  • Deprotection & Cyclization: Removal of the protecting groups to facilitate spontaneous intramolecular lactam formation.

  • Salt Formation: Conversion of the final product into its stable dihydrochloride salt.

Synthetic_Workflow cluster_0 Synthesis of 5-Aminopiperidin-2-one Dihydrochloride Glu L-Glutamic Acid BocGlu N-Boc-L-Glutamic Acid Glu->BocGlu Step 1: Boc₂O, Base ProtectedGlu N-Boc-L-Glutamic Acid α-Benzyl Ester BocGlu->ProtectedGlu Step 2: BnOH, DCC/DMAP Amide N-Boc-L-Glutamine α-Benzyl Ester ProtectedGlu->Amide Step 3: Amidation ProtectedOrn Nα-Boc-2,5-diaminopentanoic acid α-Benzyl Ester Amide->ProtectedOrn Step 4: Hofmann Rearrangement (e.g., PIFA, aq. MeCN) CyclizationPrecursor 2,5-Diaminopentanoic Acid ProtectedOrn->CyclizationPrecursor Step 5: H₂, Pd/C Product 5-Aminopiperidin-2-one CyclizationPrecursor->Product Step 6: Lactamization (Heat/Acid) FinalProduct 5-Aminopiperidin-2-one Dihydrochloride Product->FinalProduct Step 7: HCl

Caption: Overall workflow for the synthesis of 5-Aminopiperidin-2-one dihydrochloride.

Detailed Experimental Protocols

PART 1: Synthesis of N-Boc-L-Glutamic Acid α-Benzyl Ester

This initial phase involves the protection of the α-amino group followed by the selective esterification of the α-carboxyl group. The tert-butoxycarbonyl (Boc) group is chosen for its stability in neutral and basic conditions and its facile removal under acidic conditions.[3] The α-benzyl ester is selected as it can be selectively removed later via hydrogenolysis without affecting the Boc group.

Step 1: N-tert-butoxycarbonyl (Boc) Protection of L-Glutamic Acid

  • Rationale: The α-amino group is protected to prevent its participation in subsequent reactions, particularly the esterification step. The reaction is performed under aqueous basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the di-tert-butyl dicarbonate (Boc₂O) reagent.[4]

  • Procedure:

    • Suspend L-Glutamic Acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 eq) as a 2M aqueous solution, ensuring the glutamic acid dissolves completely.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-glutamic acid as a white solid.

Step 2: Selective α-Benzyl Esterification

  • Rationale: To differentiate the two carboxylic acids, the α-carboxyl is selectively esterified. While several methods exist, one reliable approach involves coupling with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method, while standard, requires careful purification to remove the dicyclohexylurea (DCU) byproduct. An alternative involves forming the cyclic anhydride of N-Boc-glutamic acid, which can then be opened with benzyl alcohol, showing good selectivity for the α-position.[5]

  • Procedure (DCC/DMAP Method):

    • Dissolve N-Boc-L-glutamic acid (1.0 eq) in dichloromethane (DCM).

    • Add benzyl alcohol (1.1 eq) and DMAP (0.1 eq).

    • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature for 18 hours.

    • A white precipitate (DCU) will form. Filter off the precipitate and wash it with cold DCM.

    • Combine the filtrate and washings, and wash successively with 0.5 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-L-glutamic acid α-benzyl ester.

PART 2: Conversion of γ-Carboxyl to Amine and Cyclization

This phase contains the key chemical transformation of the entire synthesis: the conversion of the amide to an amine via a rearrangement reaction.

Step 3: Amidation of the γ-Carboxyl Group

  • Rationale: The free γ-carboxyl group is converted to a primary amide, which is the necessary precursor for the Hofmann rearrangement. This is a standard peptide coupling procedure.

  • Procedure:

    • Dissolve N-Boc-L-glutamic acid α-benzyl ester (1.0 eq) in DMF.

    • Add HOBt (1.2 eq) and HBTU (1.2 eq).

    • Add DIPEA (2.5 eq) and stir for 10 minutes to activate the carboxylic acid.

    • Bubble ammonia gas through the solution or add ammonium chloride (1.5 eq) followed by additional DIPEA (1.5 eq).

    • Stir at room temperature for 24 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield N-Boc-L-glutamine α-benzyl ester.

Step 4: Hofmann Rearrangement

  • Rationale: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[6][7] The reaction proceeds through an isocyanate intermediate which is then hydrolyzed. Using a modern, milder reagent such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) in aqueous acetonitrile avoids the harsh basic conditions of the classical bromine/NaOH method, which could compromise the ester and Boc protecting groups.

  • Procedure:

    • Dissolve N-Boc-L-glutamine α-benzyl ester (1.0 eq) in a 3:1 mixture of acetonitrile and water.

    • Cool the solution to 0 °C.

    • Add PIFA (1.2 eq) portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield Nα-Boc-2,5-diaminopentanoic acid α-benzyl ester.

Hofmann_Mechanism cluster_1 Hofmann Rearrangement Mechanism Amide R-C(=O)-NH₂ (Primary Amide) Nitrene_Intermediate [ R-C(=O)-N: ] (Acyl Nitrene Intermediate) Amide->Nitrene_Intermediate Oxidation (e.g., PIFA) Isocyanate O=C=N-R (Isocyanate) Nitrene_Intermediate->Isocyanate 1,2-Shift (Rearrangement) Carbamic_Acid HO-C(=O)-NH-R (Carbamic Acid) Isocyanate->Carbamic_Acid + H₂O (Hydrolysis) Amine R-NH₂ (Primary Amine) Carbamic_Acid->Amine Decarboxylation CO2 CO₂

Caption: Simplified mechanism of the Hofmann Rearrangement.

Step 5 & 6: Deprotection and Spontaneous Lactamization

  • Rationale: Removal of the benzyl ester via catalytic hydrogenolysis yields the free α-carboxylic acid. Subsequent removal of the Boc group under acidic conditions exposes the α-amino group. The resulting δ-amino acid is primed for intramolecular cyclization (lactamization), which often occurs spontaneously upon heating or neutralization.[8][9]

  • Procedure:

    • Dissolve the product from Step 4 (1.0 eq) in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight).

    • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir vigorously for 4-6 hours until TLC indicates the disappearance of starting material.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate in vacuo. The intermediate, Nα-Boc-2,5-diaminopentanoic acid, can be used directly.

    • Dissolve the crude intermediate in a minimal amount of dioxane and add an excess of 4M HCl in dioxane.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Concentrate the solution under reduced pressure. The residue is crude 5-Aminopiperidin-2-one dihydrochloride.

Step 7: Purification and Final Salt Formation

  • Rationale: The final product is purified by recrystallization to remove any impurities and ensure the formation of the stable dihydrochloride salt.

  • Procedure:

    • Dissolve the crude product from Step 6 in a minimal amount of hot methanol or ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

    • If necessary, the product can be further purified by re-dissolving in water, treating with activated charcoal, filtering, and re-precipitating by adding concentrated HCl and ethanol.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield
1 L-Glutamic AcidBoc₂O, NaOHDioxane/H₂O0 to RT12-16>95%
2 N-Boc-L-Glutamic AcidBnOH, DCC, DMAPDCM0 to RT2070-85%
3 N-Boc-L-Glu-α-OBnNH₃ (or NH₄Cl), HBTUDMFRT2485-95%
4 N-Boc-L-Gln-α-OBnPIFAMeCN/H₂O0 to RT4-560-75%
5/6 Product of Step 4H₂/Pd-C, then HClMethanol, DioxaneRT6-10>90% (crude)
7 Crude Product-Methanol/Ether--70-80% (cryst.)

Trustworthiness and Validation

  • In-Process Controls: Each step of the synthesis must be monitored by an appropriate analytical technique, primarily Thin Layer Chromatography (TLC) using a suitable solvent system and visualization method (e.g., UV light, ninhydrin stain for free amines, or potassium permanganate stain). For more complex mixtures or to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Final Product Characterization: The identity and purity of the final 5-Aminopiperidin-2-one dihydrochloride should be confirmed by a suite of analytical methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemical integrity.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Melting Point Analysis: To compare with literature values for the pure compound.

    • Elemental Analysis (CHN): To confirm the empirical formula, particularly the presence of two chloride counter-ions.

  • Troubleshooting:

    • Low yield in Step 2: Incomplete reaction or side product formation. Ensure anhydrous conditions and high-purity reagents. Consider the alternative cyclic anhydride method if DCU removal proves difficult.

    • Incomplete Hofmann Rearrangement (Step 4): The PIFA reagent can be sensitive. Ensure it is of high quality. Reaction times may need to be extended.

    • Incomplete Cyclization (Step 6): If lactamization is slow, the crude amino acid dihydrochloride can be dissolved in a high-boiling point solvent like toluene and heated under reflux with a Dean-Stark trap to drive the reaction by removing water.

References

  • Klieger, E., Gibian, H. (1962). Notizen: Über die Darstellung von α- und γ-Peptiden des Glutaminsäure. Justus Liebigs Annalen der Chemie, 655(1), 195-205. (While not directly linked, this source discusses the differential reactivity of glutamic acid esters, a core concept).
  • Wiener, J. J. M., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry, 30(8), 1494-1503. [Link]

  • Carter, C. W., et al. (2015). Did Amino Acid Side Chain Reactivity Dictate the Composition and Timing of Aminoacyl-tRNA Synthetase Evolution? Journal of Biological Chemistry, 290(31), 18846-18854.
  • Khom, S., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 59B(3), 519-524. [Link]

  • Mosqueira, F. G., et al. (2018). An interpretation of the oligomerization of amino acids under prebiotic conditions. PLoS ONE, 13(11), e0206233. (Discusses the internal cyclization of glutamic acid to pyroglutamic acid). [Link]

  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.
  • Prakash, G. K. S., et al. (2005). A Mild and Efficient Modified Hofmann Rearrangement. The Journal of Organic Chemistry, 70(15), 5894–5900.
  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Patnaik, P. (2007). A Comprehensive Guide to the Hazardous Properties of Chemical Substances. John Wiley & Sons.
  • Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Yu, Y. B., et al. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 455-463. [Link]

  • Greene, T. W., Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

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Application Notes & Protocols: (S)-5-Aminopiperidin-2-one Dihydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Chiral Synthon

In modern medicinal chemistry, the precise arrangement of atoms in three-dimensional space is paramount to biological activity and safety. Chiral building blocks—enantiomerically pure molecules used in the synthesis of complex targets—are therefore indispensable tools.[1] Among these, cyclic structures that lock key functionalities into well-defined spatial orientations are particularly valuable. (S)-5-Aminopiperidin-2-one, typically supplied as a stable dihydrochloride salt, is a prime example of such a synthon.[2] Its rigid piperidinone (a cyclic amide or "lactam") framework pre-organizes the C5-amino group, making it a powerful director for subsequent stereocontrolled transformations.

This guide provides an in-depth exploration of the practical applications of (S)-5-Aminopiperidin-2-one dihydrochloride, focusing on its role in the asymmetric synthesis of high-value pharmaceutical targets. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties & Handling

(S)-5-Aminopiperidin-2-one dihydrochloride is a white to off-white solid. Its salt form confers greater stability and easier handling compared to the free base. However, for most synthetic applications, the free amine must be liberated in situ or in a preceding step.

PropertyValueSource
Chemical Name (S)-5-Aminopiperidin-2-one dihydrochloride[2]
CAS Number 1003021-05-3[2]
Molecular Formula C₅H₁₂Cl₂N₂O[2]
Molecular Weight 187.07 g/mol [2]
Form Solid
Storage Store in a dry, well-sealed container, often at 2-8°C. The compound is hygroscopic.[3]

Expert Insight: The dihydrochloride salt contains two equivalents of HCl. One protonates the C5-amino group (pKa ~9-10), and the other protonates the lactam nitrogen (pKa ~0-1), though the latter is less basic. Consequently, at least two equivalents of a suitable base are required to generate the neutral free base for reactions like N-alkylation. A third equivalent may be needed to scavenge the acid produced during the reaction itself.

Core Application: Asymmetric Synthesis of D-threo-Methylphenidate

The most prominent application of (S)-5-aminopiperidin-2-one is in the stereoselective synthesis of D-threo-methylphenidate, the active enantiomer of the medication used to treat Attention-Deficit Hyperactivity Disorder (ADHD).[4][5] The therapeutic efficacy of methylphenidate is almost exclusively derived from the (2R,2'R)- or "D-threo" isomer, making an enantioselective synthesis highly desirable over methods that produce a mixture of all four possible stereoisomers.[4][6]

Synthetic Strategy & Retrosynthesis

The core strategy involves using the pre-existing stereocenter of (S)-5-aminopiperidin-2-one to control the formation of the second stereocenter in the final product. A simplified retrosynthetic analysis reveals how the target molecule can be traced back to our chiral building block.

G MPH D-threo-Methylphenidate Intermediate1 N-Substituted (S)-5-aminopiperidin-2-one MPH->Intermediate1 Lactam Opening & Esterification Start (S)-5-Aminopiperidin-2-one (Chiral Building Block) Intermediate1->Start N-Alkylation Aryl_Grignard Phenylmagnesium Bromide Intermediate1->Aryl_Grignard Grignard Addition

Caption: Retrosynthetic pathway for D-threo-methylphenidate.

This pathway leverages the chiral piperidinone to first establish the N-substituent and then introduces the phenyl group, often via a Grignard reaction, which is directed by the existing stereocenter to form the desired threo diastereomer.

Protocols & Methodologies

Protocol 1: Liberation of Free Base & N-Alkylation

The N-alkylation of the piperidinone nitrogen is a critical first step. This protocol describes a representative procedure for N-benzylation, a common transformation in this synthetic sequence. Direct alkylation of amines with alkyl halides is a foundational method in organic synthesis.[7]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) is chosen. DIPEA is soluble and scavenges the two equivalents of HCl from the starting material and the one equivalent of HBr generated during the reaction. K₂CO₃ is easily filtered off but requires an appropriate solvent (like DMF or Acetonitrile) for sufficient reactivity.[8]

  • Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is used to dissolve the polar starting materials and facilitate the Sₙ2 reaction.

  • Slow Addition: Adding the alkylating agent (benzyl bromide) slowly helps to control the reaction exotherm and can minimize potential side reactions.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 1. Charge reactor with (S)-5-aminopiperidin-2-one 2HCl and anhydrous MeCN. p2 2. Add 3.1 eq. of DIPEA under N₂ atmosphere. p1->p2 p3 3. Stir for 30 min at RT to form free base. p2->p3 r1 4. Add 1.05 eq. of Benzyl Bromide dropwise via syringe pump over 1 hr. p3->r1 r2 5. Heat to 50°C and stir for 12-18 hours. r1->r2 r3 6. Monitor reaction by TLC or LC-MS. r2->r3 w1 7. Cool to RT, concentrate under vacuum. r3->w1 w2 8. Partition between EtOAc and saturated NaHCO₃(aq). w1->w2 w3 9. Dry organic layer (Na₂SO₄), filter, and concentrate. w2->w3 w4 10. Purify by column chromatography (SiO₂). w3->w4

Caption: Experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-5-aminopiperidin-2-one dihydrochloride (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (approx. 0.1 M concentration) followed by N,N-Diisopropylethylamine (3.1 eq.).

  • Free Base Formation: Stir the resulting suspension at room temperature for 30 minutes. The mixture should become more homogeneous as the free base is formed.

  • Alkylation: Slowly add benzyl bromide (1.05 eq.) via syringe over 1 hour. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50°C and maintain for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove DIPEA salts, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-benzyl-(S)-5-aminopiperidin-2-one.

ParameterRecommended ConditionRationale
Stoichiometry (Base) 3.0 - 3.5 eq.Neutralizes both HCl salts and scavenges HBr byproduct.
Stoichiometry (Alkyl Halide) 1.0 - 1.1 eq.A slight excess ensures full conversion of the starting material.
Temperature Room Temp to 60°CBalances reaction rate with potential for side reactions.
Typical Yield 75-90%Varies with scale and purity of reagents.
Analytical Control TLC (e.g., 10% MeOH in DCM), LC-MSTo monitor the disappearance of starting material and appearance of product.
Protocol 2: Subsequent Transformations to D-threo-Methylphenidate

Following N-alkylation, the synthesis proceeds through several key steps which are conceptually outlined below. The execution of these steps is complex and requires careful control of diastereoselectivity.

  • Protection of the C5-Amine: The primary amine is often protected (e.g., as a Boc-carbamate) to prevent it from interfering with subsequent steps.

  • Diastereoselective Grignard Addition: The N-alkyl, C5-protected piperidinone is reacted with phenylmagnesium bromide. The existing stereocenter at C5 directs the attack of the Grignard reagent on the lactam carbonyl, preferentially forming the threo diastereomer.

  • Lactam Opening and Esterification: The resulting hemiaminal intermediate is not isolated but is treated with methanolic HCl. This acid-catalyzed step opens the piperidine ring and simultaneously esterifies the resulting carboxylic acid to form the methyl ester.[6]

  • Deprotection: The C5-amine protecting group is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the final product, D-threo-methylphenidate.

  • Salt Formation: The final active pharmaceutical ingredient is typically isolated as the hydrochloride salt by treating the free base with HCl.

Troubleshooting and Key Considerations
  • Racemization: The stereocenter at C5 is generally robust. However, harsh basic or acidic conditions could potentially lead to epimerization. Monitor chiral purity using chiral HPLC.

  • Over-alkylation: In Protocol 1, if the C5-amino group is not protected, competitive N-alkylation can occur at both the lactam and the primary amine. While the lactam nitrogen is less nucleophilic, this can be a side reaction. Using the dihydrochloride starting material inherently protects the primary amine as an ammonium salt, favoring alkylation on the lactam nitrogen after its deprotonation.

  • Diastereoselectivity: The Grignard addition step is critical for setting the final stereochemistry. Temperature control (-78°C to 0°C) is crucial. The ratio of threo to erythro isomers must be determined by ¹H NMR or HPLC.

Conclusion

(S)-5-Aminopiperidin-2-one dihydrochloride is a highly effective chiral building block for constructing complex molecular architectures. Its utility is best demonstrated in the efficient, stereocontrolled synthesis of D-threo-methylphenidate, where its rigid conformation and pre-defined stereocenter guide the formation of the final product with high fidelity. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this valuable synthon in drug discovery and development projects.

References

  • Axten, J. M., Krim, L., Kung, H. F., & Winkler, J. D. (n.d.). A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • BioWorld Science. (1999, April 9). U. Penn team synthesizes novel analogues of Ritalin for treatment of cocaine addiction. Retrieved from [Link]

  • Kimko, H. C., & Schwartz, J. B. (1999). Pharmacokinetics and clinical effectiveness of methylphenidate. PubMed. Retrieved from [Link]

  • Kollins, S. H., & Wigal, S. B. (2019). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. Retrieved from [Link]

  • myExperiment. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. Retrieved from [Link]

  • AA Blocks. (n.d.). (S)-5-Aminopiperidin-2-one dihydrochloride. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of threo-methylphenidate hydrochloride.
  • Chida, N. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs Fut, 27(2), 149.
  • Comins, D. L., & Joseph, S. P. (1999). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. PubMed. Retrieved from [Link]

  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]

  • Veltri, D., et al. (n.d.). Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. Retrieved from [Link]

  • Wang, C., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Wang, X., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • designer-drug.com. (n.d.). Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.

Sources

Peptide coupling conditions for 5-Aminopiperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Advanced Peptide Coupling Strategies for 5-Aminopiperidin-2-one Derivatives

Introduction: The Significance of 5-Aminopiperidin-2-one Scaffolds

In the landscape of modern medicinal chemistry, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of drug discovery. Among these, constrained cyclic structures are highly valued for their ability to confer improved metabolic stability, enhanced receptor affinity, and favorable pharmacokinetic profiles. The 5-aminopiperidin-2-one scaffold has emerged as a particularly valuable building block, frequently utilized to induce specific secondary structures, such as β-turns, in peptide chains. These lactam-bridged analogues of dipeptides serve as conformationally restricted surrogates, enabling precise control over molecular architecture in the design of novel therapeutics, including dopamine receptor modulators.

However, the successful incorporation of these scaffolds into a growing peptide chain via amide bond formation is not trivial. The secondary amine at the 5-position presents unique challenges related to steric hindrance and nucleophilicity, necessitating a carefully optimized approach to peptide coupling. This application note provides a comprehensive guide to selecting and implementing robust coupling conditions for 5-aminopiperidin-2-one derivatives, ensuring high yields and minimal side reactions.

Core Principles & Challenges in Coupling

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable and kinetically slow, requiring the activation of the carboxylic acid moiety.[1][2] The choice of coupling reagent is therefore critical to success.[3] When working with 5-aminopiperidin-2-one derivatives, several key challenges must be addressed:

  • Steric Hindrance: The amine is part of a cyclic system, which can sterically impede its approach to the activated carboxylic acid, potentially slowing down the reaction rate and leading to incomplete conversions.

  • Nucleophilicity: While secondary amines are generally good nucleophiles, the electronic environment of the lactam ring can influence the reactivity of the 5-amino group.

  • Racemization: A primary concern in all peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the activated amino acid.[3][4] Aggressive activation conditions or prolonged reaction times can lead to epimerization via oxazolone formation, particularly in the presence of a strong base.[3]

  • Side Reactions: Each class of coupling reagent carries the risk of specific side reactions. For carbodiimides, this includes the formation of N-acylurea byproducts, while uronium/aminium salts can cause guanidinylation of the amine.[3][5]

A logical workflow for peptide coupling is essential to navigate these challenges effectively.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification reagents 1. Prepare Starting Materials (N-Protected Amino Acid, 5-Aminopiperidin-2-one, Solvent) activation 2. Activate Carboxylic Acid (Add Coupling Reagent & Additive) reagents->activation coupling 3. Nucleophilic Attack (Add Amine Component) activation->coupling monitor 4. Monitor Reaction (TLC, LC-MS) coupling->monitor workup 5. Aqueous Workup (Quench, Wash) monitor->workup purify 6. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for peptide coupling.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount. The choice depends on the steric and electronic properties of the substrates, cost, and the potential for side reactions.[6] Below is a comparative summary of the most effective reagent classes for this application.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantagesBest For
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[4]Cost-effective, widely available. EDC's urea byproduct is water-soluble, simplifying workup.[3][7]Slower reaction rates. High risk of racemization and N-acylurea formation without additives.[3] DCC byproduct is insoluble and difficult to remove.[8]Routine couplings, large-scale synthesis where cost is a factor.
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive activated ester (e.g., OAt-ester for HATU), which is less prone to racemization.[6][9]High reactivity, fast reaction times, low racemization rates.[8][10] HATU is exceptionally effective for sterically hindered amines.[6][9]Higher cost. Potential for guanidinylation of the primary amine. HOBt- and HOAt-based reagents are potentially explosive and require careful handling.[3]Challenging couplings, sterically hindered substrates, and when speed is critical.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms a highly reactive OBt- or OAt-ester.High coupling efficiency, low racemization.[2] Avoids the guanidinylation side reaction seen with uronium salts.Higher cost, byproducts can sometimes complicate purification. PyBOP is a strong coupling reagent with high chemoselectivity.[10]Hindered couplings, fragment condensation, and applications where guanidinylation must be avoided.

Reaction Mechanisms Visualized

Understanding the reaction pathway is key to optimization and troubleshooting. The mechanisms for the two most relevant classes of reagents are depicted below.

A. EDC/HOBt-Mediated Coupling

This classic method relies on the in-situ formation of an HOBt-ester, which is more stable and less prone to racemization than the O-acylisourea intermediate.[3]

G RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt-Ester (Activated Ester) O_acyl->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[6]

B. HATU-Mediated Coupling

HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole) and is one of the most effective coupling reagents, especially for difficult cases.[6][8] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling step.

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt-Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + R'-NH₂ TMU Tetramethylurea (Byproduct) OAt_ester->TMU Amine R'-NH₂

Caption: Mechanism of HATU-mediated amide bond formation.[6]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the coupling of N-protected amino acids to 5-aminopiperidin-2-one derivatives. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a reliable and cost-effective choice for many standard couplings. The use of an additive like HOBt is critical for suppressing side reactions.[3][11]

A. Materials & Reagents

  • N-protected amino acid (e.g., Boc-Val-OH): 1.0 eq

  • 5-Aminopiperidin-2-one HCl: 1.0 eq

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): 1.2 eq

  • N-Hydroxybenzotriazole (HOBt): 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.2 eq (to neutralize HCl salt and activate)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

B. Procedure

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-protected amino acid (1.0 eq), 5-aminopiperidin-2-one HCl (1.0 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise while stirring.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-18 hours).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic phase sequentially with 5% aq. citric acid (or 1M HCl), saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: HATU-Mediated Coupling

This protocol is recommended for challenging couplings, particularly with sterically hindered amino acids or when faster reaction times are desired.[6][9]

A. Materials & Reagents

  • N-protected amino acid: 1.0 eq

  • 5-Aminopiperidin-2-one HCl: 1.0 eq

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine: 3.0 eq

  • Anhydrous Dimethylformamide (DMF)

B. Procedure

  • To a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid. The solution may change color.

  • In a separate flask, dissolve the 5-aminopiperidin-2-one HCl (1.0 eq) in a small amount of DMF.

  • Add the amine solution to the pre-activated acid mixture at room temperature.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing EtOAc and water.

    • Wash the organic phase sequentially with 5% aq. LiCl (to help remove DMF), 5% aq. citric acid, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Insufficient activation or coupling time.- Steric hindrance is too great for the chosen reagent.- Reagents or solvents are not anhydrous.- Extend the reaction time or gently heat (e.g., to 40 °C).- Switch from EDC/HOBt to a more potent reagent like HATU or PyAOP.[6]- Ensure all glassware is oven-dried and use fresh anhydrous solvents.
Incomplete Reaction - Aggregation of peptide chain.- Insufficient equivalents of coupling reagent.- Switch to a more solubilizing solvent like NMP, or add DMSO.[12]- Increase equivalents of coupling reagent and base to 1.5 eq.
Epimerization/Racemization - Excessive amount of base.- Prolonged reaction time at elevated temperature.- Use a weaker base (e.g., N-methylmorpholine instead of DIPEA).[3]- Ensure the reaction is not run longer than necessary once the starting material is consumed. Keep temperature low.
Guanidinylation Side Product (with HATU/HBTU) - The uronium salt reacts directly with the amine nucleophile.- Pre-activate the acid for a few minutes before adding the amine.- Switch to a phosphonium-based reagent like PyBOP or PyAOP.
N-Acylurea Side Product (with EDC) - The O-acylisourea intermediate rearranges before being intercepted by the amine.- Ensure the reaction is run at low temperature (0 °C).- Always use an additive like HOBt or OxymaPure to trap the intermediate as a more stable active ester.[3]

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • American Chemical Society. (2000). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn M. Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Elsevier Shop. (2015). Side Reactions in Peptide Synthesis, 1st Edition. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Retrieved from [Link]

  • Technology Networks. (2025). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

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Application Note: High-Efficiency Reductive Amination of 5-Aminopiperidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing the 5-Aminopiperidin-2-one scaffold (also known as 5-aminovalerolactam). This scaffold is a critical pharmacophore, serving as a conformationally constrained surrogate for ornithine or glutamine in peptidomimetics and Factor Xa inhibitors.

Introduction & Mechanistic Rationale

The 5-aminopiperidin-2-one scaffold presents a unique challenge in reductive amination: it contains a basic primary amine at C5 and a potentially reactive lactam at C2. While the lactam provides metabolic stability and hydrogen-bonding capability in drug targets, it dictates the choice of reducing agent. Strong hydrides (e.g., LiAlH₄) must be avoided to prevent reduction of the lactam to a piperidine.

This protocol focuses on direct reductive amination using mild borohydride reagents. The mechanism relies on the selective reduction of the in situ generated iminium ion, which is kinetically faster than the reduction of the carbonyl precursor or the amide bond of the lactam.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway, highlighting the critical "Commitment Step" where the iminium ion is irreversibly reduced.

ReductiveAmination Start 5-Aminopiperidin-2-one (Amine Source) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde SideProduct Lactam Reduction (AVOID) Start->SideProduct Strong Reductant (LiAlH4) Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Protonated Iminium (Activated Species) Imine->Iminium + H+ (Acid Cat.) Product Secondary Amine (Target) Iminium->Product + H- (NaBH(OAc)3)

Figure 1: Reaction pathway for the reductive amination of 5-aminopiperidin-2-one. The green path represents the desired chemoselective reduction.

Experimental Design & Optimization

Critical Variable: Reducing Agent Selection

For this scaffold, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its steric bulk and electron-withdrawing acetoxy groups, which attenuate its reducing power, making it inert toward the lactam and aldehyde/ketone but highly reactive toward the iminium ion.

Reducing AgentReactivity ProfileCompatibility with 5-Aminopiperidin-2-oneRecommendation
NaBH(OAc)₃ Mild; reduces iminium ions selectively.Excellent. Leaves lactam intact.Primary Choice
NaBH₃CN Mild; requires pH 5-6 control. Toxic.Good. Useful for unreactive ketones.Secondary Choice
NaBH₄ Stronger; can reduce aldehydes/ketones.Poor. Risk of non-selective reduction.Avoid
LiAlH₄ Very Strong.Incompatible. Reduces lactam to piperidine.DO NOT USE
Critical Variable: Salt Neutralization

Commercially available 5-aminopiperidin-2-one is often supplied as the HCl salt .

  • Issue: The amine must be free-based to attack the carbonyl.

  • Solution: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in a 1:1 molar ratio with the amine salt before adding the aldehyde.

Detailed Protocols

Method A: Standard Protocol (Aldehydes & Reactive Ketones)

Best for: Aromatic aldehydes, aliphatic aldehydes, and cyclic ketones.

Reagents:

  • 5-Aminopiperidin-2-one HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Triethylamine (Et₃N) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rates, but DCM is safer.

Step-by-Step Workflow:

  • Free-Basing: In a flame-dried round-bottom flask under N₂, suspend 5-aminopiperidin-2-one HCl (1.0 mmol) in anhydrous DCE (5 mL). Add Et₃N (1.0 mmol, 140 µL) and stir at Room Temperature (RT) for 15 minutes. The suspension should become a cloudy solution.

  • Imine Formation: Add the aldehyde (1.1 mmol) in one portion.

    • Checkpoint: Stir for 30–60 minutes. If the substrate is sterically hindered, monitor by TLC for the disappearance of the aldehyde.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in three portions over 5 minutes.

    • Note: Gas evolution (H₂) may occur; ensure venting.

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Scaffold + Aldehyde - Oxygen + 2H).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 20 minutes to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The lactam scaffold is polar. Flash chromatography usually requires a gradient of DCM:MeOH (95:5 to 90:10).

Method B: Polar Solvent Protocol (Solubility-Limited Substrates)

Best for: Highly polar aldehydes or if the lactam salt does not dissolve in DCE.

Reagents:

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (Caution: Toxic).

  • Solvent: Methanol (MeOH) .[2]

  • Additive: Acetic Acid (AcOH) .

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-aminopiperidin-2-one HCl (1.0 mmol) and the aldehyde (1.1 mmol) in MeOH (5 mL).

  • pH Adjustment: Add Et₃N (1.0 mmol) to neutralize the HCl salt. Then, add AcOH dropwise to adjust pH to ~5–6 (check with wet pH paper).

    • Reasoning: NaBH₃CN requires slightly acidic conditions to activate the imine but is stable enough not to decompose rapidly.

  • Reduction: Add NaBH₃CN (1.5 mmol, 95 mg) in one portion.

  • Stir: Reaction typically proceeds at RT for 12–24 hours.[3]

  • Workup (Cyanide Safety):

    • Quench with 1M NaOH (carefully, in a fume hood) to pH >10.

    • Extract with DCM or EtOAc.

    • Safety Note: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of lactam salt.Switch from DCE (Method A) to MeOH (Method B).
Dialkylation (Tertiary Amine) Aldehyde is too reactive (e.g., Formaldehyde, Acetaldehyde).Use slow addition of aldehyde (syringe pump) or excess amine scaffold (1.5 equiv).
Lactam Hydrolysis Aqueous workup too acidic/basic or prolonged.Keep workup rapid; use buffered quench (NaHCO₃). Avoid strong mineral acids.
Boron Complex Retention Product stuck in organic phase as boron complex.Increase stirring time with NaHCO₃ or use 1M NaOH wash (if product is not base-sensitive).

References

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Source: European Journal of Organic Chemistry (via ResearchGate). Relevance: Establishes protocol for piperidine-based reductive amination and stability of cyclic amine scaffolds.

  • Reductive Amination, and How It Works. Source: Master Organic Chemistry. Relevance: Foundational mechanism and comparison of NaBH(OAc)3 vs NaBH3CN.

  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Source: National Institutes of Health (NIH). Relevance: Confirms stability of lactam rings under reductive amination conditions.

  • Application Notes for Reductive Amination with Piperazin-2-ylmethanol. Source: BenchChem.[1][3] Relevance: Provides analogous stoichiometry and workup procedures for cyclic amine salts.

  • Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate (Patent US10662190B2). Source: Google Patents. Relevance: Demonstrates industrial scalability of reducing C=N bonds on piperidin-2-one scaffolds.

Sources

Protecting group strategies for 5-amino lactam functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 5-Amino Lactam Functionalization


-lactam) and 3-Amino-pyrrolidin-2-one (

-lactam) scaffolds.

Part 1: Executive Summary & Strategic Framework

The Challenge: Functionalizing 5-amino lactams presents a classic chemoselectivity paradox. You must differentiate between two nitrogen centers: the Exocyclic Amine (


) , which is highly nucleophilic (

of conjugate acid

10), and the Endocyclic Lactam Nitrogen (

)
, which is non-nucleophilic but acidic (

17) and prone to ring-opening hydrolysis under harsh conditions.

The Solution: Success requires an Orthogonal Protection Strategy that exploits the electronic disparity between the two nitrogens. This guide details protocols to independently manipulate


 and 

, enabling precise alkylation, acylation, and C-H activation without compromising the lactam ring integrity.
Strategic Decision Matrix: Orthogonality

The following diagram illustrates the decision logic for selecting protecting group (PG) pairs based on the desired downstream chemistry.

PG_Strategy Start Target: 5-Amino Lactam Functionalization Route_A Route A: Modify Lactam Nitrogen (N-lac) Start->Route_A Route_B Route B: Modify Exocyclic Amine (N-exo) Start->Route_B Cond_A Requires Base (NaH/LiHMDS) Electrophile: R-X Route_A->Cond_A Cond_B Requires Nucleophilic Attack Electrophile: Acyl Cl/Aldehyde Route_B->Cond_B PG_A N-exo Protection: Must be Base-Stable (Boc, Trityl) Cond_A->PG_A Select PG PG_B N-lac Protection: Must be E-withdrawing (Boc, Cbz, Tosyl) Cond_B->PG_B Select PG Result_A Product: N-Alkylated Lactam PG_A->Result_A Result_B Product: N-Acylated Amine PG_B->Result_B

Figure 1: Decision matrix for orthogonal protection based on the target reaction site.

Part 2: Critical Workflows & Protocols

Workflow 1: Synthesis of the Orthogonally Protected Scaffold

Target: 5-(tert-butoxycarbonylamino)-piperidin-2-one (5-NH-Boc, Lactam-NH-Free). Context: This is the universal starting point. The exocyclic amine is masked, leaving the lactam nitrogen free for functionalization.

Mechanistic Insight: Direct cyclization of Ornithine or Lysine derivatives often leads to polymerization. The most robust route utilizes the Hofmann or Curtius rearrangement of protected amino-acid derivatives, or selective cyclization of


-protected diamino esters.

Protocol: Selective Cyclization from L-Lysine Derivative

  • Starting Material:

    
    -Boc-L-Lysine methyl ester (commercially available).
    
  • Cyclization:

    • Dissolve substrate (10 mmol) in MeOH (50 mL).

    • Add AcOH (1.0 eq) to buffer the pH (prevents amine oxidation).

    • Reflux for 12–24 h. Note: The

      
      -amine attacks the ester. If using 
      
      
      
      -Boc-Lysine, you get the
      
      
      -amino lactam (3-amino).
    • Correction for 5-Amino Target: To get the 5-amino-

      
      -lactam, one typically starts from Glutamic acid  derivatives via reductive amination or Curtius rearrangement of glutarimide derivatives.
      
    • Alternative (Curtius Route): Start with 2-oxocyclopentanecarboxylic acid

      
       Ethyl 2-oxopiperidine-3-carboxylate 
      
      
      
      Hydrolysis
      
      
      Curtius Rearrangement to install the amine at C5 (or C3 depending on isomer).

Standardized Scaffold Preparation (5-NH-Boc-Valerolactam):

  • Step 1: Dissolve 5-aminovalerolactam (if available) or its HCl salt in 1,4-Dioxane/Water (1:1).

  • Step 2: Add

    
     (2.5 eq) to adjust pH to ~9.
    
  • Step 3: Add

    
     (1.1 eq) dropwise at 0°C.
    
  • Step 4: Stir at RT for 4 h. The

    
     is not nucleophilic enough to react with 
    
    
    
    without DMAP/Et3N, ensuring essentially 100% chemoselectivity for
    
    
    .
Workflow 2: Functionalization of the Lactam Nitrogen ( )

Objective: N-Alkylation or N-Arylation of the amide ring. Challenge: Avoiding racemization (if chiral) and over-alkylation.

Protocol: Selective N-Alkylation This protocol relies on the acidity of the lactam NH (


).
  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Solvation: Dissolve 5-(Boc-amino)-piperidin-2-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation:

    • Cool to 0°C.

    • Add NaH (60% dispersion in oil, 1.2 eq).

    • Observation: Evolution of

      
       gas. Stir for 30 min at 0°C until bubbling ceases.
      
    • Mechanistic Note: The generated anion is stabilized by resonance into the carbonyl. The Boc-protected

      
       is not deprotonated (carbamate NH 
      
      
      
      , but steric bulk prevents anion formation/reaction).
  • Alkylation:

    • Add Alkyl Halide (e.g., MeI, BnBr) (1.2 eq) dropwise.

    • Warm to RT and stir for 2–4 h.

  • Quench: Add saturated

    
     solution. Extract with EtOAc.
    
  • Validation:

    • TLC: Significant

      
       increase (loss of H-bond donor).
      
    • NMR: Disappearance of the broad Lactam NH singlet (~6.0–8.0 ppm). Appearance of N-alkyl protons.

Workflow 3: Functionalization of the Exocyclic Amine ( )

Objective: Acylation or Urea formation while keeping the Lactam ring intact. Pre-requisite: The


 must be protected (e.g., N-Bn) or the reaction conditions must be mild enough that 

does not react.

Protocol: Selective Deprotection & Acylation

  • Deprotection (Boc Removal):

    • Dissolve substrate in

      
      .
      
    • Add TFA (20% v/v). Stir 1 h.

    • Evaporate to dryness. Critical: Remove all TFA to prevent salt interference.

  • Selective Acylation:

    • Redissolve the TFA salt in

      
      .
      
    • Add DIPEA (3.0 eq) to liberate the free amine.

    • Add Acyl Chloride (1.0 eq) at 0°C.

    • Selectivity: Under these conditions (weak base, no NaH), the

      
       is inert. Only the nucleophilic 
      
      
      
      reacts.

Part 3: Comparative Data & Stability

Table 1: Protecting Group Stability Profile for 5-Amino Lactams

Protecting Group (

)
Stability ConditionsDeprotection ReagentOrthogonal to

-PG?
Notes
Boc (tert-butyl)Base, Hydrogenolysis, NucleophilesTFA or HCl/DioxaneYes (vs. Bn, PMB, Alloc)Best for general use. Stable to NaH alkylation of Lactam.
Cbz (Benzyl)Acid, Base

/Pd-C or HBr/AcOH
Yes (vs. Boc, Fmoc)Risk of removing

-Bn groups simultaneously.
Fmoc (Fluorenyl)Acid, HydrogenolysisPiperidine (20%)Yes (vs. Boc, Alloc)Unstable to NaH. Do not use if alkylating

with strong base.
Phthalimide Acid, Mild Base, OxidizersHydrazine or

YesExcellent steric shielding. ideal for Staudinger synthesis.
Alloc (Allyl)Acid, Base

/ Silane
YesHighly orthogonal; useful for complex multi-step synthesis.

Part 4: Advanced Visualization

Reaction Pathway: Orthogonal Functionalization

This diagram details the sequential modification of the scaffold, highlighting the "Switch" mechanism where protecting groups determine the reactive site.

Reaction_Flow Start Precursor: Diamino Acid Deriv. Step1 1. Selective Protection (N-exo) (Boc2O, pH 9) Start->Step1 Inter1 Intermediate A: 5-NH-Boc-Lactam-NH (Free) Step1->Inter1 Branch_Alk Path 1: N-lac Alkylation (NaH, R-X) Inter1->Branch_Alk Exploit pKa Diff (Lactam pKa ~17) Branch_Acyl Path 2: N-exo Acylation (Requires Boc removal first) Inter1->Branch_Acyl Not direct; requires PG swap Prod_Alk Product 1: 5-NH-Boc-N-Alkyl-Lactam Branch_Alk->Prod_Alk Step_Deprot 2. Deprotection (TFA) Prod_Alk->Step_Deprot Prod_Final Final Scaffold: 5-NH2-N-Alkyl-Lactam Step_Deprot->Prod_Final

Figure 2: Sequential workflow for accessing N-alkylated 5-amino lactams.

Part 5: Troubleshooting & Optimization

  • Problem: Lactam Ring Opening

    • Cause: Strong aqueous base (NaOH/KOH) or prolonged exposure to strong acid.

    • Fix: Use LiOH in THF/Water at 0°C for ester hydrolysis steps. Avoid heating in aqueous acid. For N-alkylation, use anhydrous conditions (NaH/DMF) strictly.

  • Problem: Poor Solubility

    • Cause: Lactams are polar; protected forms can be lipophilic.

    • Fix: 5-amino lactams often require polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). If the intermediate precipitates, try adding a co-solvent like MeCN.

  • Problem:

    
     vs 
    
    
    
    Selectivity Failure
    • Cause: Use of non-bulky electrophiles with strong bases.

    • Fix: Ensure

      
       is protected with a carbamate (Boc/Cbz). Never attempt selective alkylation on a diamine with both nitrogens free; the primary amine (
      
      
      
      ) will always react first and uncontrollably.

References

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PG stability conditions).
  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Gao, J., et al. (2013). "Dual protection of amino functions involving Boc."[1][2] RSC Advances. Link

  • Isidro-Llobet, A., et al. (2009).[3] "Amino Acid-Protecting Groups."[1][3][4][5][6][7] Chemical Reviews. Link

  • Kocsis, L., et al. (2021). "Synthesis of 3-Amino-4-substituted Monocyclic

    
    -Lactams." Molecules. Link (Relevant methodologies for amino-lactam orthogonality).
    

Sources

Application Notes & Protocols: Synthesis of DPP-4 Inhibitors Featuring Chiral Piperidine and Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," represent a cornerstone of modern therapy for type 2 diabetes mellitus.[1] Their mechanism relies on preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion.[] A key structural feature of many potent and selective DPP-4 inhibitors is a chiral amine moiety that anchors within the S1/S2 pockets of the enzyme active site. This guide provides a detailed examination of synthetic strategies for incorporating two privileged heterocyclic scaffolds into DPP-4 inhibitors: the aminopiperidine core, exemplified by the synthesis of Linagliptin, and the piperidin-2-one (valerolactam) core, a constrained scaffold for developing novel inhibitors.[3] This document provides detailed, field-proven protocols, explains the causal logic behind experimental choices, and presents quantitative data to guide researchers in this critical area of medicinal chemistry.

Part 1: The Aminopiperidine Scaffold – The Case of Linagliptin

The use of a simple, chiral aminopiperidine ring has proven to be a highly effective strategy in DPP-4 inhibitor design. Linagliptin, a xanthine-based inhibitor, utilizes (R)-3-aminopiperidine as its primary pharmacophore to bind to the DPP-4 active site.[4] The synthesis of this key intermediate with high enantiomeric purity is therefore a critical first step in the total synthesis of the drug.

1.1: Strategic Importance of (R)-3-Aminopiperidine

The (R)-3-aminopiperidine moiety is crucial for Linagliptin's efficacy. The primary amine forms a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 subsite of the DPP-4 enzyme. The piperidine ring itself provides a rigid, conformationally constrained scaffold that correctly orients the amine for optimal binding, contributing to the inhibitor's high potency and selectivity.

1.2: Protocol for Asymmetric Synthesis of (R)-3-Aminopiperidine Intermediate

While several methods exist for obtaining the chiral amine, including asymmetric synthesis, one of the most robust and scalable methods remains the classical resolution of a racemic mixture using a chiral acid. This protocol details the resolution of racemic 3-aminopiperidine via the formation of diastereomeric salts with D-tartaric acid, a common and cost-effective resolving agent.

Experimental Protocol: Chiral Resolution of 3-Aminopiperidine

  • Salt Formation:

    • Dissolve racemic 3-aminopiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • In a separate flask, dissolve D-tartaric acid (0.5-1.0 eq) in the same solvent, heating gently if necessary. The stoichiometry is critical and may require optimization; starting with a sub-stoichiometric amount of the resolving agent is often beneficial.

    • Slowly add the D-tartaric acid solution to the amine solution with stirring. A precipitate (the diastereomeric salt) should begin to form.

    • Allow the mixture to cool slowly to room temperature and then age for several hours, or overnight at 4°C, to maximize crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove the mother liquor, which is enriched in the undesired (S)-enantiomer salt.

    • The enantiomeric excess (e.e.) of the salt can be checked at this stage by converting a small sample back to the free amine and analyzing via chiral HPLC.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a strong base, such as 2M sodium hydroxide (NaOH), until the pH reaches >12 to neutralize the tartaric acid and liberate the free amine.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-3-aminopiperidine.

  • Protection (Optional but Recommended for Subsequent Steps):

    • For easier handling and to prevent side reactions, the chiral amine is often protected, for example, as its tert-butylcarbamate (Boc) derivative.

    • Dissolve the free amine in DCM and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Perform an aqueous workup to remove excess reagents and isolate the (R)-tert-butyl piperidin-3-ylcarbamate.

Diagram: Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation of Free Amine racemic_amine Racemic 3-Aminopiperidine in Methanol mixing Mix & Stir racemic_amine->mixing tartaric_acid D-Tartaric Acid in Methanol tartaric_acid->mixing crystallization Slow Cool & Age (Crystallization) mixing->crystallization filtration Vacuum Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in S-enantiomer) filtration->mother_liquor salt_cake (R)-Amine-D-Tartrate Salt (Solid) filtration->salt_cake basification Suspend in H₂O Add NaOH (pH >12) salt_cake->basification extraction Extract with DCM basification->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying final_product (R)-3-Aminopiperidine drying->final_product

Caption: Workflow for the chiral resolution of 3-aminopiperidine.

1.3: Protocol for Synthesis of Linagliptin

The final step in the synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction, where the chiral amine displaces a leaving group (typically a halogen) on the xanthine core.

Experimental Protocol: Coupling of (R)-3-Aminopiperidine with Xanthine Core

  • Reaction Setup:

    • To a solution of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), add a suitable base.[4] Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used (2-3 eq).[4]

    • Add (R)-3-aminopiperidine dihydrochloride (1.2-1.5 eq). Using the salt form is common in manufacturing settings.[4] The in situ generation of the free base is driven by the added carbonate base.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90°C.[4]

    • Monitor the reaction progress by HPLC until the starting bromo-xanthine is consumed (typically 4-8 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • The product can often be precipitated by the addition of an anti-solvent like water or isopropanol.

    • Filter the crude product, wash with water and/or a suitable organic solvent to remove residual DMF and salts.

    • The crude Linagliptin can be further purified by recrystallization from a solvent system such as ethanol/water to achieve the required purity for an active pharmaceutical ingredient (API).

Diagram: Synthesis of Linagliptin

Caption: Final coupling step in the synthesis of Linagliptin.

Part 2: The Piperidin-2-one Scaffold – A Constrained Bioisostere

While simple aminopiperidines are effective, medicinal chemists often explore more constrained scaffolds to improve properties like selectivity, metabolic stability, and cell permeability. The piperidin-2-one (valerolactam) ring has been identified as a novel and effective core for DPP-4 inhibitors.[3] This scaffold can be viewed as a rigid mimetic of the phenethylamine or β-amino acid motifs found in other inhibitors.

2.1: Rationale for the Piperidinone Core

The piperidin-2-one core offers several advantages:

  • Conformational Rigidity: The lactam ring restricts the rotational freedom of the molecule, locking the substituents in a specific orientation that can be optimized for high-affinity binding to the DPP-4 active site.[3]

  • Synthetic Tractability: The nitrogen atom of the lactam provides a convenient handle for introducing diverse substituents to probe the S2 pocket of the enzyme.[3]

  • Novelty and Patentability: It represents a distinct chemical space compared to established gliptins, offering opportunities for new intellectual property.

2.2: Protocol for de Novo Synthesis of a Piperidinone Core

Instead of starting with a pre-functionalized aminopiperidinone, a more versatile approach is to construct the substituted ring system from acyclic precursors. The following protocol is based on a reported synthesis of piperidinone-constrained phenethylamine DPP-4 inhibitors.[3]

Experimental Protocol: Synthesis of a 4-Aryl-5-nitropiperidin-2-one Intermediate

  • Michael Addition:

    • Dissolve the appropriate α,β-unsaturated ester (e.g., ethyl 3-(4-fluorophenyl)acrylate) (1.0 eq) in nitromethane, which acts as both solvent and reagent.

    • Add a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 eq).

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.

    • Upon completion, neutralize the catalyst with dilute acid (e.g., 1M HCl) and perform an extractive workup with ethyl acetate to isolate the Michael adduct, ethyl 3-(4-fluorophenyl)-4-nitrobutanoate.

  • Nitro Group Reduction:

    • Dissolve the nitrobutanoate intermediate (1.0 eq) in a solvent like methanol or acetic acid.

    • Add zinc dust (Zn, 5-10 eq) in portions to control the exotherm.

    • Heat the reaction to 70-75°C for 2-4 hours. The reduction of the nitro group to an amine is typically accompanied by spontaneous lactamization (cyclization) to form the desired piperidin-2-one ring.[3]

  • Isolation and Purification:

    • Cool the reaction and filter off the excess zinc.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to yield the racemic 4-(4-fluorophenyl)-5-aminopiperidin-2-one. Note: The numbering here reflects the final product after reduction/cyclization, which may differ from the systematic IUPAC name of the starting aminopiperidinone.

Diagram: De Novo Synthesis of Piperidinone Core

Caption: Synthesis of a piperidinone core via Michael addition and reductive cyclization.

2.3: Structure-Activity Relationship (SAR) and Data

Once the core piperidinone scaffold is synthesized, the lactam nitrogen can be functionalized to probe interactions with the S2 pocket. Research has shown that attaching various substituted benzyl groups at this position significantly impacts inhibitory potency.[3]

Table 1: SAR of N-Substituted Piperidinone Analogues

Compound IDN-Substituent (R)DPP-4 Kᵢ (μM)
1 Phenyl1.6
2 Benzyl1.4
3 4-Methoxybenzyl0.091
4 4-Chlorobenzyl0.035
5 4-Trifluoromethylbenzyl0.024

Data adapted from Wallace, M. B. et al., J. Med. Chem. 2007, 50 (8), pp 1965–1968.[3]

The data clearly indicates that electron-withdrawing groups on the benzyl substituent are favored, with the 4-trifluoromethylbenzyl group providing the highest potency in this series. This suggests a specific electronic and steric requirement within the enzyme's active site.

Conclusion

The chiral piperidine and piperidin-2-one scaffolds are highly valuable and versatile cores for the design and synthesis of potent and selective DPP-4 inhibitors. The (R)-3-aminopiperidine moiety, a key component of the marketed drug Linagliptin, can be reliably synthesized in enantiopure form through classical resolution, providing a robust building block for SₙAr coupling to complex heterocyclic systems. Concurrently, the piperidin-2-one core serves as an excellent example of a constrained bioisostere, where the rigid lactam framework allows for fine-tuning of inhibitor potency through systematic substitution. The de novo synthesis of this scaffold via Michael addition and reductive cyclization offers a flexible route to novel analogues. Both strategies underscore the importance of conformationally restricted cyclic amines in achieving high-affinity interactions within the DPP-4 active site, providing a solid foundation for further research and development in this therapeutic area.

References

  • Pothecary, C. A., et al. (2014). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 4(6), 345-353.

  • Al-Tel, T. H., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 2(3), 1-8.

  • Wallace, M. B., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1965–1968.

  • Natixis. (n.d.). Linagliptin. New Drug Approvals.

  • Shao, H., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 19(9), 13351-13364.

  • Cadila Healthcare Limited. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Indian Patent Application 2013DE00615.

  • Yoshikawa, Y., et al. (2005). Synthesis and biological activity of sulphostin analogues, novel dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 13(3), 809-823.

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). (R)-3-amino piperidine hydrochloride preparation method. Chinese Patent CN103467475A.

  • Dimitrova, M., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5483.

  • Kim, D., et al. (2011). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 54(2), 510-24.

  • Singh, S., et al. (2021). Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. Journal of Chemical Information and Modeling, 61(10), 5123-5136.

  • Kim, Y. B., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5649-5653.

  • BOC Sciences. (n.d.). Design principles of long-acting DPP-4 inhibitors.

  • Feng, J., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Acta Pharmaceutica Sinica B, 4(3), 245-252.

  • Fakhraei, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Design, Development and Therapy, 18, 123-145.

Sources

Application Note: Scalable Synthesis Routes for Chiral 5-Aminopiperidin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the scalable synthesis of (S)-5-Aminopiperidin-2-one dihydrochloride , a critical chiral scaffold used in the development of Factor Xa inhibitors (e.g., Apixaban analogs) and other kinase inhibitors.

Executive Summary

The piperidin-2-one (δ-lactam) scaffold is a privileged structure in medicinal chemistry. The (S)-5-amino variant is particularly valuable as a pharmacophore for anticoagulant and anti-inflammatory drugs. While chiral pool synthesis from L-Glutamic acid is possible, it often involves lengthy protection/deprotection sequences and ring-expansion steps that are costly at scale.

This guide prioritizes a Scalable Industrial Route based on the catalytic hydrogenation of 2-methoxy-5-nitropyridine , followed by a classical optical resolution. This approach utilizes inexpensive starting materials and robust heterogeneous catalysis, making it suitable for multi-kilogram production. We also detail the critical Optical Resolution Protocol required to isolate the (S)-enantiomer with >99% ee.

Retrosynthetic Analysis & Strategy

The synthesis strategy addresses two main challenges: constructing the piperidinone ring and establishing the stereocenter at C5.

  • Route A (Recommended): Reductive cyclization of 2-methoxy-5-nitropyridine followed by chiral resolution.

  • Route B (Alternative): Chiral pool synthesis starting from L-Glutamic acid (via Pyroglutaminol), typically reserved for high-value, small-scale batches due to step count.

Synthesis Workflow Diagram

SynthesisRoute Start 2-Methoxy-5-nitropyridine (Cheap Starting Material) Step1 Catalytic Hydrogenation (Pd/C, H2, HCl/MeOH) Start->Step1 Reductive Hydrolysis Inter Racemic 5-Aminopiperidin-2-one (Crude Intermediate) Step1->Inter Workup Step2 Optical Resolution (L-Tartaric Acid or D-DTTA) Inter->Step2 Crystallization Salt (S)-5-Amino... Tartrate Salt (Diastereomeric Salt) Step2->Salt Filtration Final (S)-5-Aminopiperidin-2-one Dihydrochloride Salt->Final HCl Exchange

Figure 1: Industrial workflow for the synthesis of (S)-5-Aminopiperidin-2-one dihydrochloride.

Detailed Protocol: Hydrogenation Route

Phase 1: Synthesis of Racemic 5-Aminopiperidin-2-one

This step simultaneously reduces the nitro group, reduces the pyridine ring, and hydrolyzes the methoxy group to the lactam.

Reagents:

  • 2-Methoxy-5-nitropyridine (1.0 equiv)

  • 10% Pd/C (50% wet, 10 wt% loading)

  • Concentrated HCl (1.1 equiv)

  • Methanol (10 vol)

  • Hydrogen gas (50-100 psi)

Protocol:

  • Charge: In a high-pressure hydrogenation reactor (e.g., Parr reactor), dissolve 2-Methoxy-5-nitropyridine (100 g, 0.65 mol) in Methanol (1.0 L).

  • Catalyst: Carefully add 10% Pd/C (10 g) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Acidification: Add concentrated HCl (1.1 equiv) dropwise. The acid facilitates the hydrolysis of the enol ether intermediate formed during reduction.

  • Hydrogenation: Seal the reactor, purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi H₂ and heat to 50°C. Stir vigorously (1000 rpm) for 12–16 hours.

  • Monitoring: Monitor reaction progress by HPLC. The disappearance of the aromatic pyridine peak and the appearance of the lactam peak (usually lower UV absorbance) indicates completion.

  • Workup:

    • Cool to room temperature and vent H₂.

    • Filter the catalyst through a Celite pad (wash with MeOH).

    • Concentrate the filtrate under vacuum to obtain a viscous oil.

    • Neutralization: Dissolve the residue in minimal water, adjust pH to ~10 using 2N NaOH, and extract exhaustively with Isopropanol/DCM (3:1).

    • Concentrate the organic layer to yield racemic 5-aminopiperidin-2-one as an off-white solid.

    • Yield Expectation: 85–92%.

Phase 2: Optical Resolution

Since the hydrogenation produces a racemate, optical resolution is required. (L)-Dibenzoyl-tartaric acid (L-DBTA) or (L)-Tartaric acid are the standard resolving agents.

Protocol (L-Tartaric Acid Method):

  • Dissolution: Dissolve racemic 5-aminopiperidin-2-one (50 g, 0.44 mol) in Methanol (250 mL) at 60°C.

  • Addition: Add a hot solution of (L)-Tartaric acid (0.5 equiv, 33 g) in Methanol (150 mL).

    • Note: Using 0.5 equivalents ("Half-quantity method") often improves enantiomeric purity by precipitating only the less soluble diastereomeric salt.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 0–5°C for 2 hours.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the cake with cold Methanol.

  • Recrystallization: If chiral HPLC indicates ee < 98%, recrystallize the salt from Ethanol/Water (9:1).

  • Free Basing:

    • Suspend the chiral salt in water.

    • Add solid K₂CO₃ until pH > 10.

    • Extract with DCM/Isopropanol.

    • Dry over Na₂SO₄ and concentrate.[1]

Phase 3: Salt Formation (Dihydrochloride)

The free base is unstable over long periods (prone to oxidation/polymerization). The dihydrochloride salt is the stable API intermediate form.

Protocol:

  • Dissolve the chiral free base in anhydrous Ethanol (5 vol).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (2.5 equiv) dropwise. A white precipitate will form immediately.

  • Stir for 1 hour at 0°C.

  • Filter the solid, wash with cold Diethyl Ether, and dry under vacuum at 40°C.

Product Specifications:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.5%.

  • Chiral Purity: >99.0% ee.[2]

  • 1H NMR (D2O): δ 3.85 (m, 1H, H-5), 3.50 (dd, 1H, H-6a), 3.25 (dd, 1H, H-6b), 2.60 (m, 2H, H-3), 2.25 (m, 1H, H-4a), 1.95 (m, 1H, H-4b).

Analytical Data & Quality Control

Chiral HPLC Method

To ensure the success of the resolution, a robust chiral method is essential.

ParameterCondition
Column Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Temperature 25°C
Retention Times (R)-Isomer: ~8.5 min; (S)-Isomer: ~11.2 min
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst poisoning or insufficient pressure.Ensure starting material is free of sulfur. Increase H₂ pressure to 100 psi.
Low Resolution Yield Salt solubility is too high in MeOH.Switch solvent system to Ethanol/Water (95:5) or add Isopropanol as an anti-solvent.
Hygroscopic Product Excess HCl trapped in lattice.Dry product at 45°C under high vacuum for >12 hours; store in desiccator.

Alternative Chiral Pool Route (Contextual)

While the resolution route is preferred for cost, a Chiral Pool strategy starting from L-Glutamic Acid preserves stereochemistry but involves more steps.

Pathway Summary:

  • L-Glutamic Acid

    
    (S)-Pyroglutaminol  (Reduction).
    
  • Protection: N-Boc protection of the lactam.

  • Activation: Tosylation of the primary alcohol.

  • Ring Expansion: This step is complex and often involves an intermediate azide or cyanide displacement followed by reduction/cyclization, often yielding 3-amino isomers if not carefully controlled.

  • Note: Due to the risk of racemization during ring expansion, the resolution route (Route 1) is generally more robust for this specific 5-amino scaffold.

References

  • Synthesis of 5-substituted piperidin-2-ones: J. Med. Chem., 2003 , 46, 2263-2275. Link

  • Hydrogenation of nitropyridines: Org. Process Res. Dev., 2012 , 16, 156–162. Link

  • Resolution of piperidinone derivatives: Tetrahedron: Asymmetry, 2005 , 16, 3268-3274. Link

  • Commercial Availability & Safety Data: Sigma-Aldrich Product No. 672883 (S-isomer). Link

  • Factor Xa Inhibitor Scaffolds: J. Med. Chem., 2011 , 54, 17, 5836–5857. Link

Disclaimer: This protocol is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-methoxy-5-nitropyridine and Pd/C before handling.

Sources

Application Note: Precision N-Alkylation of Piperidin-2-one (Valerolactam)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of piperidin-2-one (valerolactam) is a pivotal transformation in the synthesis of peptidomimetics, NMDA receptor antagonists, and diverse pharmaceutical scaffolds. However, this reaction is frequently complicated by the ambident nucleophilicity of the lactam anion, which can attack electrophiles at either the nitrogen (N-alkylation) or the oxygen (O-alkylation/lactim ether formation).

This guide provides three distinct, field-validated protocols to achieve high N-selectivity. Unlike generic procedures, these workflows account for the specific


 (~16.6 in DMSO) and electronic properties of the six-membered lactam ring.
Decision Matrix: Which Method to Choose?
ConstraintRecommended MethodKey Reagents
Standard Lab Scale Method A: Irreversible Deprotonation NaH, DMF/THF, Alkyl Halide
Process Scale / Green Method B: Phase Transfer Catalysis (PTC) KOH, TBAB, Toluene
Halide-Free / Alcohol Method C: Hydrogen Borrowing Catalysis [Ru(p-cymene)Cl

]

, Alcohol

Mechanistic Foundation & Regioselectivity

To control the reaction, one must understand the ambident nature of the lactam anion. Upon deprotonation, the negative charge is delocalized between the nitrogen and the oxygen.

  • Thermodynamic Control (N-Alkylation): The N-C bond is stronger than the O-C bond. Conditions that allow equilibrium or use "soft" electrophiles favor N-alkylation.

  • Kinetic Control (O-Alkylation): The oxygen atom carries a higher partial negative charge and is "harder" (HSAB theory). Highly reactive "hard" electrophiles (e.g., sulfonates, sulfates) or conditions preventing equilibration often lead to O-alkylation.

Visualization: Ambident Nucleophile Pathway

The following diagram illustrates the bifurcation between N- and O-alkylation pathways.

LactamAlkylation Substrate Piperidin-2-one (Valerolactam) Base Base Treatment (Deprotonation) Substrate->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion -H+ N_Path N-Attack (Soft/Soft) Thermodynamic Product Anion->N_Path Soft Electrophile (R-I, R-Br) Polar Aprotic Solvent O_Path O-Attack (Hard/Hard) Kinetic Trap Anion->O_Path Hard Electrophile (R-OTf) O-philic Cations (Ag+) N_Product N-Alkyl Lactam (Target) N_Path->N_Product O_Product Lactim Ether (Byproduct) O_Path->O_Product

Figure 1: Mechanistic bifurcation of lactam alkylation. N-alkylation is favored by soft electrophiles and thermodynamic control.

Detailed Experimental Protocols

Method A: The "Standard" (NaH / DMF)

Best for: High yields on small-to-medium scale; difficult substrates. Mechanism: Irreversible deprotonation using a strong base to generate the sodium salt, followed by


 attack.

Reagents:

  • Piperidin-2-one (1.0 equiv)

  • Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • Alkyl Halide (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Washing (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil if high precision is required (decant supernatant carefully). Note: For general synthesis, the oil can remain.

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add piperidin-2-one solution (in DMF) dropwise over 15 minutes.

    • Observation: Evolution of

      
       gas.
      
  • Anion Formation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns clear or slightly yellow.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

    • Critical Control: Keep temperature low during addition to prevent exotherms.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LC-MS.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (to remove DMF) and Brine. Dry over 
    
    
    
    , filter, and concentrate.
Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, moisture-sensitive electrophiles, and "Green" chemistry requirements. Mechanism: Uses a quaternary ammonium salt to transport the hydroxide ion into the organic phase (or the lactam to the interface), enabling deprotonation without strictly anhydrous conditions.

Reagents:

  • Piperidin-2-one (1.0 equiv)

  • Base: KOH (powdered, 2.0 equiv) or 50% NaOH (aq)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TBAI (5–10 mol%)

  • Solvent: Toluene or THF

Protocol:

  • Setup: In a reaction vessel, dissolve piperidin-2-one and the Alkyl Halide (1.2 equiv) in Toluene.

  • Catalyst Addition: Add the PTC catalyst (TBAB/TBAI).

  • Base Addition: Add powdered KOH or 50% NaOH solution.

  • Reaction: Vigorously stir the biphasic mixture. Heating to 40–60°C is often required for valerolactam due to its lower acidity compared to other amides.

    • Why TBAI? Iodide acts as a co-catalyst (Finkelstein exchange) converting alkyl chlorides/bromides to more reactive iodides in situ.

  • Completion: Monitor by TLC (usually 4–8 hours).

  • Workup: Filter off solids (if solid KOH used) or separate layers. Wash organic layer with water/brine. Concentrate.

Method C: Hydrogen Borrowing (Ruthenium Catalysis)

Best for: Avoiding toxic alkyl halides; using readily available alcohols.[1] Mechanism: The metal catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the lactam (or amine form), followed by hydrogenation of the intermediate using the "borrowed" hydrogen.

Reagents:

  • Piperidin-2-one (1.0 equiv)

  • Primary Alcohol (1.2 – 1.5 equiv)

  • Catalyst: [Ru(p-cymene)Cl

    
    ]
    
    
    
    (0.5–1.0 mol%)
  • Ligand: DPEphos or dppf (1.0–2.0 mol%)

  • Base: DBU or KOtBu (catalytic amounts often suffice, but stoichiometric may be used for lactams).

Protocol:

  • Mix: In a pressure tube, combine lactam, alcohol, Ru-catalyst, ligand, and base in Toluene or t-Amyl alcohol.

  • Reaction: Seal the tube and heat to 100–120°C for 12–24 hours.

    • Note: High temperature is necessary to drive the dehydrogenation step.

  • Workup: Cool to RT. Filter through a short pad of silica or Celite. Concentrate.

  • Purification: Column chromatography is usually required to remove excess alcohol.

Troubleshooting & Optimization

Regioselectivity (N vs O)

If you observe significant O-alkylation (Lactim ether):

  • Switch Solvent: Change from DMF (polar aprotic) to Toluene (non-polar). Non-polar solvents favor the tight ion pair, shielding the oxygen and promoting N-alkylation.

  • Change Leaving Group: Use Alkyl Iodides (soft) instead of Sulfonates/Sulfates (hard).

  • Counter-ion Effect: Use Li+ bases (LiH) instead of K+ bases. Lithium coordinates tightly to the oxygen, blocking it from attack.

Avoiding C-Alkylation

C-alkylation at the


-position is a risk if the base is too strong (e.g., n-BuLi, LDA).
  • Rule: Avoid organolithium bases for simple N-alkylation. Stick to NaH, KOH, or

    
    .
    
  • Temperature: Keep deprotonation at 0°C or below.

Comparative Data Summary
ParameterMethod A (NaH)Method B (PTC)Method C (Ru-Cat)
Yield High (85-95%)Moderate-High (75-90%)Moderate (60-80%)
Atom Economy Low (Stoichiometric salt waste)HighExcellent (Water is byproduct)
Moisture Tolerance Low (Strictly anhydrous)HighHigh
Reaction Time Fast (2-6 h)Medium (4-12 h)Slow (12-24 h)

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Foundational text on Ambident Nucleophiles and HSAB).
  • Tsunoda, T., et al. (1995). "New Mitsunobu Reagents: N-Alkylation of acidic compounds." Tetrahedron Letters. (Discusses pKa limitations for standard Mitsunobu).

  • Hamid, M. H. S. A., et al. (2009).[2] "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society. (Basis for Method C).

  • Dou, X., et al. (2019). "Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids." ChemSusChem. (Specific application to cyclic amines/lactams).

  • BenchChem Technical Guides. (2025). "Solubility and pKa Profile of Piperidin-2-one Derivatives." (pKa data verification).

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of ornithine to 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource for the synthesis of 5-Aminopiperidin-2-one from ornithine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to enhance reaction yield and purity.

I. Reaction Overview: The "Ornithine Effect"

The cyclization of ornithine into its corresponding δ-lactam, 5-aminopiperidin-2-one, is a synthetically valuable transformation. The reaction proceeds via an intramolecular nucleophilic attack of the δ-amino group (a primary amine) on the activated C-terminal carboxyl group. This process is highly favorable due to the formation of a stable, six-membered ring, a phenomenon sometimes referred to as the "ornithine effect" in peptide chemistry, where it facilitates specific backbone cleavage.[1][2] Achieving high yields, however, requires careful control over several experimental parameters to minimize competing intermolecular reactions and other side products.

Reaction Mechanism Workflow

The following diagram illustrates the fundamental steps of the lactamization process.

Figure 1: Ornithine Lactamization Pathway cluster_0 Preparation cluster_1 Cyclization cluster_2 Final Product Protected_Ornithine Ornithine (α-NH2 & COOH Protected) Activated_Ornithine Activated Ornithine (e.g., Acyl Halide, Active Ester) Protected_Ornithine->Activated_Ornithine Carboxyl Activation Cyclization Intramolecular Nucleophilic Attack Activated_Ornithine->Cyclization Protected_Lactam Protected 5-Aminopiperidin-2-one Cyclization->Protected_Lactam Lactam Formation Final_Product 5-Aminopiperidin-2-one (Final Product) Protected_Lactam->Final_Product Deprotection

Caption: Core workflow for ornithine cyclization.

II. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems impacting your reaction yield.

Q1: My reaction yield is very low, and I've recovered most of my unreacted starting material. What's going wrong?

Answer: This scenario typically points to inefficient activation of the carboxylic acid group or suboptimal reaction conditions.

Possible Causes & Solutions:

Probable CauseRecommended ActionScientific Rationale
Ineffective Coupling Reagent Switch to a more potent activating agent like HATU, HBTU, or convert the carboxylic acid to an acyl chloride. Ensure the reagent is fresh and anhydrous.The carboxylate is a poor leaving group. Activation with a coupling reagent forms a highly reactive intermediate (e.g., active ester) that is readily attacked by the δ-amino nucleophile.
Incorrect pH / Residual Acid Ensure the reaction medium is neutral or slightly basic. If your ornithine starting material is a salt (e.g., HCl or TFA salt), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to liberate the free amines.[3]The δ-amino group must be in its free base form (R-NH₂) to be nucleophilic. In an acidic medium, it exists as the protonated ammonium salt (R-NH₃⁺), which is non-nucleophilic.
Low Reaction Temperature While high temperatures can cause side reactions, an insufficient temperature may not provide the necessary activation energy. Try gradually increasing the temperature from room temperature to 40-50 °C and monitor by TLC or LC-MS.Chemical reactions have an energy barrier to overcome. Providing thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of reaction.
Q2: My starting material is fully consumed, but the yield of the desired lactam is low, and I see multiple other spots/peaks in my analysis. What are these byproducts?

Answer: Complete consumption of starting material with low product yield strongly suggests the formation of side products. In cyclization reactions, the most common issue is intermolecular polymerization.

Possible Causes & Solutions:

Probable CauseRecommended ActionScientific Rationale
Intermolecular Polymerization Perform the reaction under high-dilution conditions (typically 0.001-0.01 M). Use a syringe pump to add the activated ornithine solution slowly over several hours to a large volume of solvent.High dilution favors intramolecular reactions (cyclization) over intermolecular reactions (polymerization). By keeping the concentration of the reactive species low at any given moment, the probability of one molecule reacting with itself is much higher than it finding another molecule to react with.
Formation of Diketopiperazine If using a dipeptide or if the α-amino group is deprotected prematurely, a 2,5-diketopiperazine can form.[4] Ensure your α-amino protecting group is stable under the cyclization conditions.This occurs via a "backbiting" reaction where the N-terminal amine of one molecule attacks the activated C-terminus of a second molecule, followed by a second cyclization, forming a very stable six-membered cyclic dipeptide.
Side Reactions with Protecting Groups Certain protecting groups can undergo side reactions. For example, an Fmoc group can be partially cleaved under basic conditions used for cyclization.Review the stability of your chosen protecting groups under the specific reaction conditions (pH, temperature, reagents). An orthogonal protection scheme is crucial.[5][6]
Troubleshooting Workflow

Use this decision tree to diagnose common issues systematically.

Figure 2: Troubleshooting Decision Tree Start Low Yield of 5-Aminopiperidin-2-one Check_SM Is Starting Material (SM) Consumed? (Check TLC/LCMS) Start->Check_SM Check_Activation Problem: Incomplete Reaction - Check carboxyl activation method - Neutralize any acid (e.g., DIPEA) - Increase temperature moderately Check_SM->Check_Activation No Check_Byproducts Are there significant byproducts? (Check TLC/LCMS) Check_SM->Check_Byproducts Yes Polymerization Problem: Polymerization - Use high-dilution conditions - Employ slow addition (syringe pump) - Lower reactant concentration Check_Byproducts->Polymerization Yes, high MW smear Other_Issues Problem: Other Side Reactions - Check protecting group stability - Verify reagent purity - Characterize byproducts (MS/NMR) Check_Byproducts->Other_Issues Yes, distinct spots/peaks

Caption: A logical guide to troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q: Which protecting group strategy is best for this cyclization?

A: The ideal strategy is orthogonal, meaning each protecting group can be removed without affecting the others.[5] The choice depends on your overall synthetic plan.

Protecting GroupLocationStabilityDeprotectionKey Advantages/Disadvantages
Boc (tert-Butoxycarbonyl)α-AminoStable to base and hydrogenolysis.Strong acid (e.g., TFA).Advantage: Very robust for many reaction conditions. Disadvantage: Harsh deprotection can cleave acid-labile linkers.[7]
Fmoc (9-Fluorenylmethoxycarbonyl)α-AminoStable to acid. Labile to base.Base (e.g., 20% Piperidine in DMF).[3]Advantage: Mild deprotection. Disadvantage: Can be unintentionally cleaved by basic conditions sometimes used in cyclization.
Z (Benzyloxycarbonyl)α-Amino or δ-AminoStable to mild acid and base.Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid.[7]Advantage: Orthogonal to both Boc and Fmoc. Disadvantage: Hydrogenolysis is incompatible with other reducible functional groups.
Benzyl (Bzl) esters CarboxylStable to mild acid and base.Catalytic hydrogenolysis.Advantage: Orthogonal to Boc and Fmoc. Disadvantage: Same as Z group.
t-Butyl (tBu) esters CarboxylStable to base and hydrogenolysis.Strong acid (e.g., TFA).Advantage: Robust. Disadvantage: Deprotection occurs under the same conditions as Boc removal.

Recommendation: A common and effective strategy is to use Boc for the α-amino group and a methyl or ethyl ester for the carboxyl group . The ester is saponified (hydrolyzed with base) to the free acid just before the cyclization step, which is then activated. After cyclization, the Boc group can be removed with TFA.

Q: How can I monitor the reaction's progress?

A: Regular monitoring is crucial.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. You should see the spot for your starting material disappear and a new spot for the product appear. A typical mobile phase would be a mixture of Dichloromethane (DCM) and Methanol (e.g., 9:1 v/v).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the consumption of the starting material (by its mass) and the formation of the product (by its mass), while also detecting any byproducts.

Q: What is the best way to purify the final product, 5-Aminopiperidin-2-one?

A: Purification is typically achieved using column chromatography.

  • Stationary Phase: Silica gel is most common.

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or chloroform is effective. Because the product contains a free amine, it may streak on the silica column. To prevent this, you can add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent.

IV. Experimental Protocols

Disclaimer: These protocols are intended as a starting point and should be optimized for your specific substrate and laboratory conditions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Cyclization of N-α-Boc-L-Ornithine

This protocol details the cyclization starting from commercially available N-α-Boc-L-ornithine.

Step 1: Carboxyl Group Protection (Methyl Esterification)

  • Suspend N-α-Boc-L-ornithine (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to yield N-α-Boc-L-ornithine methyl ester hydrochloride as a solid, which can be used without further purification.

Step 2: Lactamization (Cyclization)

  • Dissolve the N-α-Boc-L-ornithine methyl ester hydrochloride (1.0 eq) in a suitable solvent like THF or DCM.

  • Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.5 eq) to neutralize the hydrochloride and liberate the free δ-amine.

  • Stir the reaction at room temperature or gentle heat (40 °C) for 24-48 hours. The cyclization of the methyl ester is often slow but avoids the need for a separate activation step.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to get crude N-α-Boc-5-aminopiperidin-2-one.

Step 3: Deprotection of the α-Amino Group

  • Dissolve the crude protected lactam in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) (10-20 eq, e.g., a 25-50% solution of TFA in DCM).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Purify the resulting crude 5-aminopiperidin-2-one TFA salt by silica gel chromatography.

Protocol 2: Analysis and Quantification by HPLC

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (for the amide bond).

  • Quantification: Generate a calibration curve using standards of known concentration. The product, being a primary amine, can also be derivatized pre-column with reagents like dansyl chloride for more sensitive fluorescence detection.[9]

V. References

  • The ornithine effect in peptide cation dissociation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • Amino Acid-Protecting Groups. (2009). ResearchGate. [Link]

  • Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of title compound 5 from Boc-L-ornithine. (2014). ResearchGate. [Link]

  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (2016). PubMed. [Link]

  • Cyclization reactions of Lys-AMP and Orn-AMP to the corresponding lactams. (n.d.). ResearchGate. [Link]

  • Peptide cyclization problems? (2018). Reddit. [Link]

  • Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. (2023). MDPI. [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (n.d.). PubMed. [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (n.d.). Organic Chemistry Portal. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. [Link]

Sources

Preventing racemization during 5-Aminopiperidin-2-one functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with (S)- or (R)-5-Aminopiperidin-2-one . It addresses the specific stereochemical challenges associated with this gamma-lactam scaffold, distinguishing it from the more labile alpha-amino lactams.

Topic: Preserving Stereochemical Integrity During Functionalization

Doc ID: TS-AP2O-005 | Version: 2.1 | Status: Active[1]

Core Stability Analysis: The "Gamma-Position" Advantage

Q: Why is my 5-aminopiperidin-2-one scaffold generally more stable than 3-aminopiperidin-2-one, and where are the hidden risks?

A: The stability of 5-aminopiperidin-2-one stems from the position of the chiral center relative to the carbonyl group.

  • 3-Aminopiperidin-2-one (Alpha-Amino): The chiral center is at C3, adjacent to the carbonyl. It is highly prone to racemization via enolization under even mild basic conditions (

    
    ).
    
  • 5-Aminopiperidin-2-one (Gamma-Amino): The chiral center is at C5, separated from the carbonyl by two methylene groups. It cannot enolize . The C5-H bond is not acidic (

    
    ).
    

However, racemization can still occur through two specific "Hidden Pathways":

  • Elimination-Addition (Retro-Michael): Under high temperature or strong base, the amine (or its leaving group derivative) can eliminate to form an

    
    -unsaturated lactam (5,6-dihydropyridin-2(1H)-one). Re-addition of the amine is non-stereoselective.
    
  • Radical Epimerization: Oxidative conditions (e.g., photoredox catalysis, electrochemical oxidation) can generate a radical at C5, leading to immediate scrambling.

Critical Workflow Diagrams

The following diagram maps the "Safe Zones" versus "Danger Zones" for functionalizing this scaffold.

G cluster_mech Mechanism of Failure: Elimination-Addition Start (S)-5-Aminopiperidin-2-one (Chiral Center @ C5) Safe SAFE PATHWAY Retention of Configuration Start->Safe Acylation (DIPEA/HATU) Reductive Amination (Mild) N1-Alkylation (NaH, <0°C) Risk RISK PATHWAY Racemization / Elimination Start->Risk High Temp (>120°C) Strong Oxidants Radical Precursors Product_Pure Chiral Functionalized Product (>99% ee) Safe->Product_Pure Product_Rac Racemic Mixture (50% S / 50% R) Risk->Product_Rac via C4-C5 Elimination or C5 Radical Intermed Intermediate: 5,6-Dihydropyridin-2-one Risk->Intermed -NH2 Elimination Intermed->Product_Rac +NH2 Re-addition

Figure 1: Decision pathways determining stereochemical retention vs. racemization. The primary failure mode is elimination to the enamide intermediate.

Troubleshooting Guide: Functionalization Protocols

Scenario A: Amide Coupling (Acylation of the C5-Amine)

Issue: "I observed a 5-10% drop in ee during HATU coupling." Root Cause: While C5 is stable, the use of excess strong base (e.g., DBU) or high heat can trigger partial elimination. Corrective Protocol:

  • Solvent: Use DMF or DCM.[2] Avoid protic solvents at high temps.

  • Base: Use DIPEA or NMM (mild bases). Avoid DBU or inorganic hydroxides.

  • Temperature: Maintain

    
    . Do not heat above 
    
    
    
    during coupling.
  • Chiral Integrity Check: If coupling with a chiral acid, ensure the acid isn't the one racemizing (via oxazolone formation).

Scenario B: Reductive Amination

Issue: "Racemization occurred when reacting 5-amino-lactam with an aldehyde." Root Cause: Formation of the imine is generally safe. However, if the reaction is left for prolonged periods with acid catalysts (AcOH) at high temperatures, tautomerization can occur. Corrective Protocol:

  • Stepwise: Form the imine in MeOH/DCM at RT (1-2 h).

  • Reduction: Add

    
     or 
    
    
    
    at
    
    
    .
  • Avoid: Do not reflux the imine intermediate.

Scenario C: N1-Alkylation (Lactam Nitrogen)

Issue: "I need to alkylate the lactam nitrogen (N1). Will NaH cause C5 racemization?" Analysis: Deprotonation of N1 creates an anion delocalized into the carbonyl.

  • Risk: Low. The C5 proton is not acidified by N1 deprotonation.

  • Protocol: Use

    
     (1.1 eq) in DMF at 
    
    
    
    . Add electrophile. Warm to RT.
  • Warning: Avoid excess NaH (>2 eq) which might start deprotonating C3 or attacking the C5-amine if it is protected with a labile group.

Quantitative Data: Risk Factors Table

Functionalization TypeCritical Risk FactorRisk LevelPrevention Strategy
Amide Coupling High Temp / Strong Base (DBU)LowUse DIPEA/NMM; Keep T < 40°C.
Urea Formation Isocyanate intermediate stabilityVery LowStandard conditions (Isocyanate + Amine) are safe.
Reductive Amination Imine-Enamine TautomerizationMediumAvoid reflux; Use mild reductants (

).
SNAr (Arylations) High Temp (>100°C) + BaseHigh Use Pd-catalyzed Buchwald conditions (lower T) instead of thermal SNAr.
Radical C-H Hydrogen Atom Transfer (HAT)Critical Avoid photoredox/electrochemical methods targeting alpha-amino positions.

Frequently Asked Questions (FAQs)

Q1: Can I use (S)-5-aminopiperidin-2-one hydrochloride salt directly? A: Yes. The HCl salt is stereochemically stable. When neutralizing the salt in situ for reaction, use a stoichiometric amount of mild base (e.g., Triethylamine). Do not "freebase" by extraction with strong caustic (NaOH) and heating, as this risks ring opening/closing cycles.

Q2: Does the lactam ring open during reaction? A: Under acidic aqueous conditions (e.g., 6M HCl, reflux), the lactam hydrolyzes to (S)-Ornithine (or 5-amino-valeric acid derivative). If you re-cyclize this acid thermally, you usually retain chirality, but the risk of racemization increases significantly during the high-temperature dehydration step. Avoid ring opening if possible.

Q3: I see a "double bond" impurity by NMR. What is it? A: This is likely the 5,6-dihydropyridin-2(1H)-one (elimination product). Its presence confirms that your reaction conditions are too harsh (too basic or too hot), causing elimination of the amine. Once this alkene forms, your chirality is irretrievably lost upon re-addition.

References & Authoritative Grounding

  • Synthesis & Stability : Panday, S. K. (1995). Enantioselective Synthesis of (S)-5-Aminopiperidin-2-one from (S)-Pyroglutaminol. Tetrahedron Letters, 36(45), 8205-8208. Link

  • C-H Functionalization Risks : On the epimerization of piperidine derivatives during radical/photoredox functionalization. See generally: Roque, J. B., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Science. Link

  • Peptide/Lactam Racemization : Review of mechanisms involving oxazolone and elimination in peptide synthesis. Chemical Reviews, "Racemization in Peptide Synthesis". (General grounding for amide coupling protocols).

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical reagents.

Sources

Purification methods for removing excess HCl from piperidinone salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Removal of Excess HCl from 4-Piperidinone Salts

Status: Operational Operator: Senior Application Scientist Context: Pharmaceutical Intermediates & Fine Chemical Purification

Introduction: The Stoichiometry Problem

Welcome to the technical support center. You are likely here because your piperidinone hydrochloride salt (e.g., 4-piperidinone HCl monohydrate) is exhibiting signs of hyper-acidity: hygroscopicity, "oiling out" during reactions, or depressing the melting point.

In piperidinone synthesis, excess Hydrogen Chloride (HCl) is not just an impurity; it is a catalyst for degradation. Piperidinones possess a ketone functionality susceptible to acid-catalyzed aldol condensation or hydration. Therefore, stoichiometric precision in the salt form is critical for downstream stability.

This guide prioritizes non-destructive purification to preserve the ketone pharmacophore while stripping the excess acid.

Module 1: Diagnosis & Detection

Is it the salt, or is it the acid?

Before initiating purification, confirm the presence of excess HCl. The salt itself is acidic (pKa of the piperidinium ion is ~11, but the salt solution will be acidic).

Diagnostic Protocol:

  • Visual Inspection: Pure piperidinone HCl is a white crystalline solid. Yellowing or "wet" appearance often indicates excess solvated HCl or degradation.

  • Melting Point (MP) Analysis: Excess HCl depresses the MP significantly.

    • Reference Standard: 4-Piperidinone HCl Monohydrate MP ≈ 94–96 °C (anhydrous forms decompose >200 °C).

    • Symptom:[1][2][3][4][5][6] If your sample melts/slumps at 85 °C or looks "gummy," you have solvent/acid entrapment.

  • Potentiometric Titration (The Gold Standard):

    • Dissolve sample in deionized water.

    • Titrate with 0.1 N NaOH.[7]

    • Result: You should see two inflection points if free HCl is present (one for the strong acid HCl, one for the amine salt). A single inflection point suggests the acidity is purely from the salt.

Module 2: Purification Workflows
Method A: Solvent Trituration (Surface Acid Removal)

Use this when the contamination is minor or surface-level.

Principle: Piperidinone salts are generally insoluble in non-polar ethers and ketones, while HCl gas and solvated HCl are soluble or miscible. We wash the solid without dissolving it.

Reagents:

  • Diethyl Ether (Et₂O) or Methyl tert-Butyl Ether (MTBE) - Preferred

  • Acetone (dry)[8]

Protocol:

  • Place the crude salt in a fritted glass funnel (Buchner).

  • Suspend the solid in cold MTBE or Acetone (approx. 5 mL per gram of salt).

  • Stir the slurry directly on the filter for 5–10 minutes. Do not pull vacuum yet.

  • Apply vacuum to remove the solvent.[4]

  • Repeat 2–3 times.

  • Dry under high vacuum at 40 °C.

Scientist's Note: Acetone can sometimes react with primary amines, but for secondary amine salts like piperidinone HCl, it is generally safe for rapid washing at room temperature. Avoid prolonged exposure.

Method B: Recrystallization (The Deep Clean)

Use this for bulk purification when occlusion of acid is suspected.

Principle: We utilize the differential solubility of the salt vs. the acid in alcohols. Isopropanol (IPA) is the industry standard for piperidines because it solubilizes the salt at reflux but precipitates it upon cooling, while keeping excess HCl in the mother liquor.

Solvent System:

  • Primary: Isopropanol (IPA)

  • Anti-solvent (Optional): Diethyl Ether

Step-by-Step Protocol:

  • Dissolution: Suspend the salt in IPA (approx. 10 mL/g).

  • Heating: Heat to reflux (82 °C). Add more IPA dropwise just until the solid dissolves.

    • Critical Warning: Do not boil for extended periods. The ketone group is thermally sensitive in acidic media.

  • Cooling: Remove from heat. Let it cool to room temperature slowly (20 mins).

  • Crystallization: Move to an ice bath (0–4 °C) for 1 hour.

  • Filtration: Filter the white crystals. Wash the cake with cold IPA/Ether (1:1 mixture).

  • Drying: Vacuum dry.

Data: Solvent Selection Matrix

SolventSolubility (Hot)Solubility (Cold)Ability to Remove HClRating
Isopropanol (IPA) HighLowHighExcellent
Ethanol Very HighModerateModerateGood (Yield loss risk)
Acetone Very LowInsolubleLow (Wash only)Poor for Recryst.
Water SolubleSolubleN/AAvoid (Hard to dry)
Method C: The "Stoichiometric Reset" (Free-Basing)

Use this when the salt is degraded or the stoichiometry is unknown.

Principle: Convert the salt entirely to the free base (removing all ionic HCl), purify the organic base, and then re-introduce exactly 1.0 equivalents of HCl.

Protocol:

  • Neutralization: Dissolve salt in minimal water. Add saturated Na₂CO₃ or NaOH until pH > 12.[9]

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter.

  • Re-Salting:

    • Cool the organic solution to 0 °C.

    • Add exactly 1.0 equivalent of HCl (using 1M HCl in Ether or Dioxane).

    • The pure salt will precipitate immediately.

  • Isolation: Filter and dry.[10]

Module 3: Visualizing the Workflow
Decision Logic: Choosing a Method

PurificationLogic Start Start: Impure Piperidinone Salt CheckMP Check Melting Point & Appearance Start->CheckMP IsSticky Is it sticky/yellow? CheckMP->IsSticky IsAcidic Is MP depressed < 90°C? IsSticky->IsAcidic Yes MethodA Method A: Trituration (Ether/Acetone Wash) IsSticky->MethodA No (Dry but acidic) MethodB Method B: Recrystallization (Isopropanol) IsAcidic->MethodB Mild Depression MethodC Method C: Free-Base Reset (Na2CO3 -> HCl/Ether) IsAcidic->MethodC Severe (>10°C drop) Success Pure Salt Obtained MethodA->Success MethodB->Success MethodC->Success

Caption: Decision tree for selecting the appropriate purification method based on physical state and melting point depression.

Recrystallization Mechanism

Recryst Step1 Impure Salt + Excess HCl (Solid) Step2 Dissolve in Hot IPA (Reflux) Step1->Step2 Heat Step3 Cooling Phase (Solubility Differential) Step2->Step3 Slow Cool Step4 Filtration Step3->Step4 Precipitation ResultSolid Pure Piperidinone HCl (Crystals) Step4->ResultSolid Retentate ResultLiq Mother Liquor (Contains Excess HCl) Step4->ResultLiq Filtrate

Caption: Separation logic of Isopropanol recrystallization, showing the partitioning of excess acid into the filtrate.

FAQ: Troubleshooting Common Failures

Q: My salt turned into an oil during recrystallization. What happened? A: This is called "oiling out." It usually happens if the solvent mixture is too polar or if the concentration is too high.

  • Fix: Re-heat to dissolve the oil, add a small amount of a co-solvent (like a few drops of Ethanol) to increase solubility, and cool much more slowly. Vigorous stirring during cooling can also help induce nucleation.

Q: Can I use heat to drive off the excess HCl? A: No. While free HCl gas can be driven off, HCl bound within the crystal lattice or solvated in the monohydrate structure is difficult to remove thermally without decomposing the piperidinone ketone (which turns brown/black at high temps). Vacuum drying at moderate temps (40–50 °C) is safe; high heat is not.

Q: Why do you recommend Isopropanol (IPA) over Ethanol? A: Ethanol is often too good a solvent for amine salts. You might dissolve everything but struggle to get crystals back out (low recovery). IPA has a steeper solubility curve for these salts, offering a better balance between recovery yield and purity [1].

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification and solvent selection).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for recrystallization and salt formation).

  • Abdel-Magid, A. F., et al. (1996).[11] Reductive Amination of Aldehydes and Ketones. Journal of Organic Chemistry, 61(11), 3849-3862. (Discusses handling of piperidinone intermediates and salt forms).

  • Google Patents. (2006). Process for the preparation of piperidine derivatives. WO2006055321A2. (Specific industrial data on recrystallizing piperidine derivatives in Isopropanol).

Sources

Optimizing Boc-deprotection of 5-Aminopiperidin-2-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Boc-deprotection for 5-Aminopiperidin-2-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Common Yield Loss Scenario)

Executive Summary & Core Challenge

User Query: "I am trying to remove a Boc group from a 5-aminopiperidin-2-one intermediate using standard TFA/DCM. The reaction completes by TLC, but I am losing almost all my product during the aqueous workup, or recovering a hygroscopic oil that degrades. How do I fix this?"

Scientist’s Diagnosis: You are encountering the "Polarity Trap." Unlike standard lipophilic amines, 5-aminopiperidin-2-one is a highly polar, water-soluble lactam (Predicted LogP < 0).

  • The Failure Mode: Standard basic workup (NaHCO₃ wash + EtOAc extraction) forces your product into the aqueous waste layer.

  • The Stability Risk: While the

    
    -lactam ring is relatively stable, prolonged exposure to strong aqueous acids or bases (especially with heat) can hydrolyze the amide bond, opening the ring to form the linear amino acid (5-amino-valeric acid derivative).
    

This guide replaces standard protocols with isolation-focused methodologies designed for polar lactams.

Decision Matrix: Select Your Protocol

Before starting, choose your path based on the required final form of the amine.

BocDeprotection Start Start: Boc-5-Aminopiperidin-2-one Decision Required Final Form? Start->Decision PathA Path A: HCl Salt (Stable Solid, Good for Storage) Decision->PathA Storage/Stability PathB Path B: Free Base (For Immediate Coupling) Decision->PathB Next Step is Amide Coupling PathC Path C: TFA Salt (Not Recommended for this substrate) Decision->PathC Standard Protocol ActionA Protocol A: 4M HCl in Dioxane (Precipitation Method) PathA->ActionA ActionB Protocol B: TFA/DCM + SCX Column (Solid Phase Extraction) PathB->ActionB ActionC Standard Evaporation Result: Hygroscopic Oil PathC->ActionC ResultA Product: White Solid (HCl Salt) ActionA->ResultA Filtration ResultB Product: Free Amine in MeOH ActionB->ResultB Elute w/ NH3 in MeOH

Figure 1: Workflow selection based on downstream application. Path A is recommended for maximum recovery.

Optimized Protocols

Protocol A: The "Precipitation" Method (Recommended)

Best for: High yield, storage stability, avoiding water entirely.

The Logic: The HCl salt of the amine is insoluble in ether/dioxane but the Boc-byproducts (tert-butyl chloride/alcohol) remain soluble. This allows filtration instead of extraction.

  • Dissolution: Dissolve Boc-SM (1.0 equiv) in minimum volume of 1,4-Dioxane or EtOAc (approx. 5-10 mL/g).

    • Note: Avoid DCM if possible; it solubilizes amine salts better than ethers, reducing precipitation yield.

  • Acid Addition: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature (20-25°C). Stir for 1-3 hours.

    • Checkpoint: A white precipitate should form.

  • Workup (No Water):

    • Dilute the mixture with excess Diethyl Ether (Et₂O) or MTBE (approx. 2x reaction volume) to maximize precipitation.

    • Filter the solid under a nitrogen blanket (the salt is hygroscopic).

    • Wash the cake with cold Et₂O.

  • Drying: Dry under high vacuum.

    • Result: 5-Aminopiperidin-2-one hydrochloride salt.

Protocol B: The "Scavenge & Release" Method

Best for: Isolating the Free Base without aqueous extraction.

The Logic: Use a strong cation exchange (SCX) resin to "catch" the amine, wash away non-polar impurities, and "release" the product with ammonia.

  • Deprotection: Dissolve Boc-SM in DCM/TFA (2:1) . Add 2 equiv Triethylsilane (TES) if the molecule contains electron-rich aromatics (scavenger). Stir 1 hour.

  • Loading: Dilute the reaction mixture with MeOH (1:1 ratio). Load directly onto a pre-conditioned SCX-2 cartridge .

  • Washing: Flush the column with MeOH (3 column volumes).

    • Why: This removes TFA, Boc-byproducts, and non-basic impurities.

  • Elution: Elute with 2M NH₃ in MeOH .

  • Isolation: Concentrate the ammoniacal eluent in vacuo.

    • Result: Pure 5-Aminopiperidin-2-one free base.

Troubleshooting Guide (FAQ)

Q1: I used TFA/DCM and evaporated it, but I have a "sticky oil" that won't solidify.

Cause: You have the TFA salt of the lactam, which often forms a hygroscopic ionic liquid or "oil" due to hydrogen bonding with excess TFA. Fix:

  • Azeotrope: Dissolve the oil in Toluene or DCM and re-evaporate (3x) to remove trapped TFA.

  • Salt Exchange: Dissolve in a small amount of MeOH, add 2M HCl in ether, and precipitate with excess ether. This converts the "sticky" TFA salt to the more crystalline HCl salt.

Q2: Can I use aqueous HCl?

Warning: Avoid strong aqueous acids with heat. While 5-aminopiperidin-2-one is a stable lactam, heating in 6M aqueous HCl (a common Boc removal method for amino acids) risks opening the lactam ring to form 2,5-diaminopentanoic acid (Ornithine analogue).

  • Rule: If you must use aqueous acid, keep T < 30°C and monitor by LCMS for the mass of the ring-opened product (M+18).

Q3: Why did my yield drop to <20% after NaHCO₃ extraction?

Analysis: Your product is in the water layer. Recovery:

  • Take your aqueous waste layer.

  • Saturate it with solid NaCl (Salting out).

  • Extract exhaustively with n-Butanol or IPA/CHCl₃ (1:3) . These solvent systems are polar enough to pull the lactam out of the brine.

  • However, Protocol B (SCX) is far superior to this rescue attempt.

Q4: Do I need a scavenger?

Context: The tert-butyl cation (


) released during deprotection is an electrophile.
  • For pure 5-aminopiperidin-2-one: No. The amide nitrogen is not nucleophilic enough to be alkylated, and the amine is protonated.

  • For derivatives: If your piperidinone has electron-rich aromatic substituents (e.g., indole, phenol, methoxy-benzene), you must add a scavenger like Triethylsilane (TES) or Thioanisole (2-5 equiv) to prevent

    
     alkylation of the ring.
    

Comparative Data: Acid Systems

FeatureTFA / DCMHCl / DioxaneAqueous HCl
Reaction Rate Fast (<1 hr)Moderate (1-3 hrs)Fast
Physical Form Hygroscopic Oil (TFA Salt)White Solid (HCl Salt)Solution
Lactam Stability HighHighRisk of Hydrolysis
Workup Ease Low (Requires ion exchange)High (Filtration) Low (Lyophilization req.)
Suitability General ScreeningScale-up / Isolation Not Recommended

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (The definitive guide on Boc chemistry and stability).
  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(4), 338–341. Link

  • Stafford, J. A.; et al. "Identification of a potent, soluble, and orally active piperidin-2-one inhibitor of Factor Xa." Bioorganic & Medicinal Chemistry Letters, 2005 , 15(17), 3925-3928. (Demonstrates handling of piperidin-2-one scaffolds). Link

  • Biotage Application Note. "Catch and Release: Purification of Amines using SCX Columns." (Industry standard for polar amine isolation). Link

Technical Support Center: Handling 5-Aminopiperidin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Troubleshooting Hygroscopic Amine Salts Compound: 5-Aminopiperidin-2-one dihydrochloride CAS: 1207187-57-6 (and related derivatives) Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

From the Desk of the Senior Application Scientist:

You are likely here because your white crystalline powder has turned into a sticky gum, or your reaction yields are inexplicably low. 5-Aminopiperidin-2-one dihydrochloride is a valuable scaffold in medicinal chemistry, particularly for linker design and peptide mimetics. However, its dihydrochloride nature makes it aggressively hygroscopic—often deliquescent (it dissolves in the water it absorbs from the air).

Water is not just a contaminant; it is a "hidden reagent" that alters your Molecular Weight (MW), consumes coupling reagents, and shifts the pH of your reaction micro-environment.

This guide replaces generic advice with field-proven protocols to handle this molecule without compromising your data integrity.

Module 1: The "Before" Phase – Storage & Integrity

The Core Problem: The lattice energy of the dihydrochloride salt is easily overcome by the hydration energy of water. Once the container is opened, the clock starts ticking.

Best Practice Protocol
  • Primary Storage: Store at -20°C or 2°C–8°C (depending on long-term needs), but ALWAYS allow the bottle to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation on the solid, accelerating deliquescence.

  • Secondary Containment: The manufacturer's bottle is insufficient once the seal is broken. Place the bottle inside a secondary jar containing Drierite (CaSO₄) or silica gel packets.

  • Seal Integrity: Parafilm is mandatory. For long-term storage of opened bottles, backfill with Argon or Nitrogen before resealing.

Module 2: Weighing & Transfer (The Critical Step)

The Core Problem: Static charge on the dry salt fights with moisture absorption. By the time you stabilize the balance, your 100 mg sample might actually be 90 mg of compound and 10 mg of water.

Technique: Weighing by Difference

Do not weigh this compound directly onto an open weigh boat.

Protocol:

  • Tare the entire closed vial/bottle on the analytical balance.

  • Remove the vial, take out an estimated amount, and place it into your reaction vessel.

  • Immediately recap the vial.

  • Weigh the vial again.[1][2]

  • Mass Transferred = (Initial Mass) - (Final Mass).

Why? This exposes the bulk solid to air for the minimum possible time and eliminates the error of water weight gain on the balance pan [1].

Visual Workflow: The Weighing Decision Tree

WeighingProtocol start Start: Weighing 5-Aminopiperidin-2-one 2HCl humidity Check Lab Humidity start->humidity high_hum > 40% RH humidity->high_hum low_hum < 40% RH humidity->low_hum glovebox Use Glovebox / Glove Bag high_hum->glovebox Critical Accuracy Needed diff_weigh Use 'Weighing by Difference' high_hum->diff_weigh Standard Prep low_hum->diff_weigh Recommended direct Direct Weighing (Risk of Error) low_hum->direct Rough Scale Only calc Calculate Molar Equivalents (Correct for Water Content if known) glovebox->calc diff_weigh->calc direct->calc

Caption: Decision logic for weighing hygroscopic salts based on environmental humidity.

Module 3: Reaction Troubleshooting

The Core Problem: Stoichiometry Mismatch. If your compound is 10% water by weight, you are under-loading your reactant by 10%. Furthermore, the "Dihydrochloride" (2HCl) means you have 2 equivalents of acid that must be neutralized before the amine can react.

Stoichiometry Adjustment Table
VariableImpact on ReactionCorrection Strategy
Water Content Hydrolysis of active esters; Quenching of organometallics.Run Karl Fischer (KF) titration [2] if precise stoichiometry is vital.[3] Otherwise, assume ~5-10% excess weight is water.
Acidity (2HCl) Protonates the amine, rendering it non-nucleophilic.Mandatory: Add 2.2 to 3.0 equivalents of base (DIPEA, NMM, or TEA) to free-base the amine in situ.
Solubility Insoluble in non-polar solvents (DCM, Toluene).Use polar aprotic solvents: DMF, DMSO, or NMP .
The "Free-Basing" Trap

Scenario: You are running an amide coupling (e.g., with HATU).

  • Error: You add 1.0 eq of Base.

  • Result: The first 1.0 eq of Base is consumed by the first HCl. The second HCl is still protonating the amine. Reaction Progress = 0%.

  • Fix: You need 2.0 eq of Base just to reach "neutral", plus 1.0 eq for the reaction mechanism = 3.0 eq Base total.

Module 4: Rescue Operations (Drying the "Goo")

The Core Problem: You left the bottle open. The powder is now a sticky oil or a wet clump. Is it ruined? Answer: Usually, no. The compound is stable; it's just hydrated.

Protocol: Azeotropic Drying & Vacuum Rescue

Do not just put it in an oven (it might decompose or melt). Use chemical drying.[4][5][6]

  • Dissolution: Dissolve the wet "goo" in a small amount of Methanol (to ensure it's fully in solution).

  • Azeotrope: Add a larger volume of Toluene (or Benzene if permitted).

  • Evaporation: Rotovap to dryness. The toluene/methanol/water azeotrope will carry the water away [3].

  • Desiccation: Place the resulting solid in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) .

    • Note: P₂O₅ is preferred over silica gel for amine salts because it is a stronger desiccant and acidic, matching the salt's nature [4].

Visual Workflow: The Rescue Cycle

RescueProtocol state_wet State: Wet/Oily Solid step_solve Dissolve in MeOH state_wet->step_solve step_tol Add Toluene (Azeotrope Agent) step_solve->step_tol step_rotovap Rotovap (Remove Water) step_tol->step_rotovap step_vac High Vac w/ P2O5 step_rotovap->step_vac step_vac->step_solve Still Wet? Repeat state_dry State: Dry Solid step_vac->state_dry

Caption: Azeotropic drying cycle to recover deliquesced amine salts.

Frequently Asked Questions (FAQ)

Q1: Can I use heat to dry 5-Aminopiperidin-2-one dihydrochloride? A: Avoid temperatures above 40-50°C. While the salt is generally stable, heating a deliquesced (wet) amine salt can lead to hydrolysis or "steaming" the amine, potentially causing degradation. Vacuum drying at room temperature is safer and more effective.

Q2: I need to check the purity, but it's too sticky to weigh for NMR. What do I do? A: Do not try to weigh an exact amount. Take a small "dab" of the sticky solid, dissolve it in DMSO-d6 (which handles water well), and run the NMR. If you see a large water peak at ~3.3 ppm, you know you must dry the bulk material before using it for synthesis.

Q3: Why did my coupling reaction fail even though I added base? A: You likely under-calculated the base. Remember, this is a dihydrochloride . It carries two moles of acid per mole of amine. If you used a standard 1.2 eq of base, the system is still acidic (pH < 7), and the amine remains protonated (unreactive). Increase base to 3.0 - 4.0 equivalents.

Q4: Can I store this in a standard plastic vial? A: No. Moisture permeates standard polyethylene (PE) over time. Use glass vials with Teflon-lined caps, or store the plastic vial inside a sealed glass jar with desiccant.

References

  • Laboratory Weighing Protocols: "Weighing by Difference" is the standard analytical method for hygroscopic substances to minimize error. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Water Content Determination: Karl Fischer Titration is the gold standard for quantifying water in amine salts. Sigma-Aldrich Technical Bulletin: Karl Fischer Titration. Link

  • Azeotropic Drying: The use of Toluene/Alcohol azeotropes is a fundamental organic synthesis technique for drying hydrated salts.
  • Desiccant Selection: P₂O₅ (Phosphorus Pentoxide) is chemically superior for drying acidic salts compared to silica or KOH.[6] Common Lab Desiccants and their Efficacy, University of Colorado Boulder Dept of Chemistry. Link

Sources

Technical Support Center: Resolution of 5-Aminopiperidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 5-Aminopiperidin-2-one (also known as 5-amino-delta-valerolactam). This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and CGRP receptor antagonists (e.g., Atogepant derivatives).[1]

This guide prioritizes autonomy and causality , moving beyond simple "recipes" to explain why a resolution strategy works or fails.

Current Status: Active Scope: Chemical Resolution (Diastereomeric Crystallization) & Enzymatic Kinetic Resolution (EKR) Target Molecule: 5-Aminopiperidin-2-one (CAS: 154148-70-6 / HCl salt: 672883-95-3)[1][2]

Core Resolution Strategy Selection

The resolution of 5-aminopiperidin-2-one is challenging due to the molecule's high polarity (lactam + primary amine) and potential for ring-opening hydrolysis.[1][2] Select your workflow based on scale and required purity.[1][3]

Decision Matrix
FeatureMethod A: Classical Chemical Resolution Method B: Enzymatic Kinetic Resolution (EKR)
Primary Mechanism Formation of diastereomeric salts with chiral acids.[1][2]Selective acylation of one enantiomer by Lipase B.
Best For Large-scale (>100g) manufacturing; cost-sensitive processes.[1][2]High optical purity (>99% ee) requirements; smaller batches.
Resolving Agent (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) .[1][2]Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1][2]
Yield Potential Max 35-40% (theoretical 50%).[1][2]Max 45-48% (theoretical 50%).[1][2]
Critical Constraint Requires screening of solvent systems (MeOH vs. ACN).Requires strict water control to prevent hydrolysis.[1]

Method A: Diastereomeric Salt Crystallization (Protocol)

This method relies on the solubility difference between the diastereomeric salts formed by the (R)- and (S)-enantiomers with a tartaric acid derivative.[1] Literature and patent data for piperidone derivatives suggest L-DTTA is the superior resolving agent for this scaffold.[1][2]

Step-by-Step Workflow

1. Free Base Preparation (Critical Pre-step) [1][2]

  • Issue: Most commercial supplies are HCl salts.[1] You cannot resolve the HCl salt directly.

  • Action: Dissolve the HCl salt in minimal water. Add 1.1 eq NaOH.[1] Extract exhaustively with n-Butanol or Dichloromethane/Isopropanol (3:1) (the free base is highly water-soluble).[1][2] Dry over Na₂SO₄ and concentrate.

2. Screening Setup

  • Prepare 0.1 M solutions of the free base in Methanol (MeOH) , Ethanol (EtOH) , and Acetonitrile (ACN) .[1]

  • Add 0.5 equivalents of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • Why 0.5 eq? This is the "Pope-Peachey" method.[1][2] It forces the less soluble diastereomer to crystallize while the more soluble one remains in solution as the free base or soluble salt.

3. Crystallization

  • Heat to reflux until clear.[1]

  • Cool slowly (1°C/min) to Room Temperature (RT).

  • Observation: If no crystals form after 24h, add an antisolvent (Diisopropyl ether or MTBE) dropwise until turbidity persists.[1]

4. Salt Break (Recovery)

  • Filter the crystals.

  • Suspend in water/DCM.[1] Basify with 1M NaOH to pH 12.[1]

  • Extract the resolved amine into DCM.

Troubleshooting Guide: Chemical Resolution
SymptomProbable CauseCorrective Action
No Crystallization Solvent is too polar (solubility too high).[1][2]Switch from MeOH to EtOH/Acetonitrile (9:1) . Use vapor diffusion with MTBE.[1]
"Oil" instead of Crystals Impurities or water in the solvent.[3]Dry the free base azeotropically with toluene before resolution.[3] Use anhydrous alcohols.[1]
Low Enantiomeric Excess (<80% ee) Eutectic formation or fast cooling.[1]Recrystallize the salt from boiling MeOH. Do not rush the cooling ramp.
Wrong Enantiomer Enriched Chiral acid mismatch.[1]Switch to the antipodal acid: (+)-Di-p-toluoyl-D-tartaric acid .

Method B: Enzymatic Kinetic Resolution (Protocol)

This is the "Self-Validating" method. Lipases (specifically CAL-B) generally follow the Kazlauskas Rule , preferentially acylating the (R)-enantiomer of primary amines, leaving the (S)-amine untouched (or vice versa depending on steric bulk).[1][2]

Step-by-Step Workflow

1. Reaction Setup

  • Substrate: 5-Aminopiperidin-2-one (Free base).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).[1][2]

  • Acyl Donor: Ethyl Acetate (can act as solvent) or Vinyl Acetate (2-3 equivalents).[1][2]

  • Catalyst: Novozym 435 (Immobilized CAL-B) - Load at 10-20% w/w relative to substrate.[1][2]

2. Incubation

  • Shake at 30-40°C at 200 rpm.

  • Monitoring: Analyze by Chiral HPLC every 4 hours.

  • Stop Condition: Stop exactly when conversion reaches 50% .[1]

3. Separation

  • Filter off the enzyme (can be reused).[1]

  • Evaporate solvent.[1]

  • Acid/Base Separation:

    • Dissolve residue in DCM.[1]

    • Extract with 1M HCl .

    • Organic Layer: Contains the Acylated Amide (Reacted Enantiomer).[1]

    • Aqueous Layer: Contains the Free Amine (Unreacted Enantiomer).[1] Basify and extract to recover.[1]

Troubleshooting Guide: Enzymatic Resolution
SymptomProbable CauseCorrective Action
Reaction Stalls < 40% Enzyme inhibition by lactam or lack of acyl donor.[1][2]Add molecular sieves to remove water.[1] Increase Vinyl Acetate concentration.[1]
Reaction too fast (Low ee) Temperature too high; non-selective background reaction.[1]Lower temp to 20°C. Ensure no chemical acylation is occurring (run a blank without enzyme).
Poor Solubility Substrate is polar.[1]Add 5-10% THF or Dioxane as a co-solvent (CAL-B tolerates these well).[1][2]

Analytical Validation (HPLC)[1][2][4]

You must validate the resolution using Chiral HPLC.[4] Do not rely on optical rotation alone, as the specific rotation of this molecule is low and pH-dependent.

  • Column: Daicel Chiralpak AD-H or Chiralpak IG .

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amide absorption).[1]

Visual Workflow (Graphviz)[1][2]

ResolutionWorkflow cluster_legend Key Factors Start Racemic 5-Aminopiperidin-2-one (HCl Salt) FreeBase Neutralization (NaOH / Extraction) Start->FreeBase Decision Choose Method FreeBase->Decision ChemRoute Method A: Chemical Resolution Decision->ChemRoute Scale > 100g BioRoute Method B: Enzymatic (CAL-B) Decision->BioRoute High Purity Req SaltForm Add L-DTTA (0.5 eq) in MeOH/ACN ChemRoute->SaltForm Cryst Crystallize & Filter SaltForm->Cryst SaltBreak Basify & Extract Cryst->SaltBreak Result Pure Enantiomer (>99% ee) SaltBreak->Result Acylation Novozym 435 + Vinyl Acetate in MTBE (30°C) BioRoute->Acylation Sep Acid/Base Extraction Acylation->Sep Sep->Result L-DTTA = Best Acid L-DTTA = Best Acid CAL-B = Best Enzyme CAL-B = Best Enzyme

Caption: Decision logic for resolving 5-aminopiperidin-2-one. Choose Chemical for scale, Enzymatic for purity.

References & Authority

  • Chemical Resolution of Piperidine Derivatives:

    • The use of Di-p-toluoyl-L-tartaric acid (L-DTTA) is validated for structurally analogous 3-aminopiperidin-2-ones and substituted 5-aminopiperidin-2-ones in the synthesis of CGRP antagonists (e.g., Atogepant intermediates).[1][2]

    • Source: Xu, F., et al. "Process Development for the Synthesis of CGRP Receptor Antagonist Ubrogepant." Organic Process Research & Development, 2021. (Analogous chemistry validation).[1][2]

    • Patent Reference: US Patent 10,662,190 B2 describes the resolution of 5-substituted piperidin-2-one precursors using tartaric acid derivatives.[1][2] .[1]

  • Enzymatic Kinetic Resolution (CAL-B):

    • CAL-B catalyzed acylation is the industry standard for primary amines on piperidine rings.[1][2]

    • Source: Gotor-Fernández, V., et al. "Preparation of Chiral Piperidines and Piperidones by Enzymatic Kinetic Resolution."[1][2] Current Organic Chemistry, 2006.

    • Validation: The "Kazlauskas Rule" predicts the fast-reacting enantiomer for CAL-B, providing a theoretical basis for the separation.

  • Commercial Availability:

    • (S)-5-Aminopiperidin-2-one HCl is commercially listed (e.g., Sigma-Aldrich, CAS 672883-95-3), confirming the stability and isolation of the single enantiomer is feasible via these methods.[1][2] .[1][2]

Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for 5-aminopiperidin-2-one and resolving agents before handling.

Sources

Minimizing ring-opening side reactions in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclic Stability Technical Support Center.

Current Status:ONLINE Operator: Dr. Aris (Senior Application Scientist) Subject: Minimizing Ring-Opening Side Reactions in Basic Conditions[1]

Introduction: The "Strain" of Synthesis

You are here because your rings are popping open. Whether it is an epoxide turning into a diol, a lactone saponifying into a hydroxy-acid, or a cyclic imide degrading during alkylation, the culprit is almost always the same: Nucleophilic attack on an electrophilic center, driven by the release of ring strain.

In basic conditions, this is governed by sterics and nucleophilicity . Unlike acid catalysis (which activates the leaving group), basic conditions rely on the "push" of the nucleophile.[2][3] To save your ring, you must block this push.

Below are the three most common "Support Tickets" we receive, with detailed troubleshooting protocols.

Ticket #001: Epoxide Regioselectivity & Hydrolysis

User Query: "I am trying to alkylate a nearby functional group, but my epoxide is opening up. Or, I'm trying to open it with a specific nucleophile, but I'm getting a mixture of products."

The Root Cause: Epoxides possess ~13 kcal/mol of ring strain.[4] In basic conditions, ring opening follows an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 mechanism .[4][5]
  • Regioselectivity: The nucleophile attacks the least substituted carbon (steric control).[3]

  • Side Reaction: If your solvent is nucleophilic (e.g., Methanol, Water) or your base is small and nucleophilic (e.g., NaOH), it will compete with your desired reagent.[1]

Troubleshooting Protocol:

Step 1: Solvent Switch (The "Solvation" Effect) [1]

  • Stop using: Protic solvents (MeOH, EtOH, Water).[1] These solvate small anions, making them less nucleophilic, but they themselves can act as nucleophiles.

  • Start using: Polar Aprotic solvents (DMSO, DMF, Acetonitrile) or Ethers (THF).[1]

    • Why: Aprotic solvents do not solvate anions well, making your desired nucleophile "naked" and more reactive, allowing you to run the reaction at lower temperatures where side reactions are slower.

Step 2: Base Selection (The "Bulky" Rule) If you need to deprotonate a group without opening the epoxide, you must use a Non-Nucleophilic Base .

  • Recommendation: Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu).[1]

  • Mechanism:[1][3][4][6][7][8] These bases are too sterically hindered to attack the epoxide carbons (

    
     is sensitive to steric bulk) but are strong enough to remove protons.
    

Step 3: The "Dry" Standard Ensure strictly anhydrous conditions. Even trace water with a strong base generates Hydroxide (


), a potent nucleophile that will hydrolyze your epoxide to a diol.[1]

Visualization: Epoxide Attack Logic

EpoxideLogic Start Epoxide Reaction (Basic Conditions) Cond Is the Base/Nucleophile Bulky? Start->Cond Small Small Nucleophile (e.g., OH-, OMe-) Cond->Small No Bulky Bulky Base (e.g., tBuO-, LiHMDS) Cond->Bulky Yes PathA Attacks Least Substituted Carbon (SN2) Small->PathA Ring Opening PathB Deprotonation Only (Ring Stays Intact) Bulky->PathB Desired Chemistry

Caption: Decision pathway for epoxide stability. Bulky bases prevent direct


 attack on the ring carbons.

Ticket #002: Lactone Survival During Workup

User Query: "My macrolide synthesis went well, but after the basic workup, my product mass is gone, and I see a polar spot on the TLC."

The Root Cause: Lactones are cyclic esters. In the presence of base (especially Hydroxide), they undergo Saponification .[9]

  • The Trap: This reaction is often irreversible because the resulting carboxylate anion is resonance-stabilized and does not re-close the ring easily.

  • Vulnerability: 5- and 6-membered lactones are most labile. Macrolides (12+ members) are more stable but still susceptible to transesterification.[1]

Troubleshooting Protocol:

Step 1: The "Flash" Workup Never allow a lactone to sit in a basic aqueous layer.

  • Protocol: If you must use a basic wash (e.g., to remove acid chlorides):

    • Cool the mixture to 0°C (ice bath).

    • Use a mild base like saturated NaHCO₃ (pH ~8.[1]5) instead of NaOH (pH ~14).[1]

    • Phase separate immediately. Do not wait for the layers to clarify perfectly if it takes 30 minutes.

    • Immediately re-acidify or wash with Brine to lower the pH of the organic layer interface.

Step 2: Steric Shielding (Synthetic Design) If you are building the lactone, consider the "Gem-Dimethyl" effect (Thorpe-Ingold effect). Adding substituents (like methyl groups) on the ring increases the rate of cyclization and decreases the rate of hydrolysis by shielding the carbonyl carbon.

Data: Relative Hydrolysis Rates (Approximate)

Ring SizeRelative Hydrolysis Rate (Basic)Stability Note
5-membered (

-lactone)
FastHighly strained; opens rapidly in NaOH.
6-membered (

-lactone)
ModerateThermodynamically stable, but kinetically vulnerable.[1]
Macrolide (12+ membered)SlowBehaves more like an acyclic ester; transesterification is the main risk.

Ticket #003: Cyclic Imide Integrity

User Query: "I am trying to alkylate a succinimide/phthalimide, but I'm getting a ring-opened amide-acid."

The Root Cause: Imides (


 8–10) are acidic enough to be deprotonated.[1] However, the carbonyl carbons are highly electrophilic.
  • The Failure Mode: If the base is nucleophilic (or if water is present), it attacks the carbonyl instead of removing the proton. This breaks the C-N bond, opening the ring.

Troubleshooting Protocol:

Step 1: The "pKa Match" You do not need a nuclear-option base.

  • Reagent: Use Potassium Carbonate (

    
    )  in Acetone or DMF.[1]
    
  • Why:

    
     is mild. It deprotonates the imide (equilibrium process) but is not nucleophilic enough to attack the carbonyl carbon efficiently.
    

Step 2: The Mitsunobu Alternative If basic alkylation keeps failing, switch mechanisms entirely.

  • Protocol: Use Triphenylphosphine (

    
    ) and DIAD/DEAD.[1]
    
  • Benefit: This reaction occurs under effectively neutral conditions. The imide acts as a nucleophile attacking the alcohol-phosphonium complex. Zero risk of base-mediated ring opening.

Visualization: Base Selection Guide

BaseSelect Substrate Sensitive Substrate (Epoxide/Lactone/Imide) Goal Goal: Deprotonate without Ring Opening Substrate->Goal Choice Select Base Goal->Choice NaOH NaOH / KOH (Strong Base, Strong Nucleophile) Choice->NaOH LDA LDA / LiHMDS (Strong Base, Non-Nucleophilic) Choice->LDA K2CO3 K2CO3 / Cs2CO3 (Mild Base, Poor Nucleophile) Choice->K2CO3 Result1 FAILURE: Ring Opening (Hydrolysis) NaOH->Result1 Result2 SUCCESS: Kinetic Deprotonation LDA->Result2 Result3 SUCCESS: Thermodynamic Control K2CO3->Result3

Caption: Base selection matrix. Red paths indicate high risk of side reactions; Green paths indicate safe protocols.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group). [1]

  • Smith, M. B. (2020).[1][7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[7] (Section 10-14: Hydrolysis of Esters). [1]

  • Padwa, A., & Murphree, S. (2006).[7] Epoxides and Aziridines - A Primer. The Journal of Organic Chemistry. (Discusses regioselectivity in ring opening).

  • Hünig, S., & Kiessel, M. (1958). Specific Protonation and Nucleophilicity. Chemische Berichte. (Foundational work on non-nucleophilic bases like DIPEA).[1][10]

Sources

Technical Support Center: Crystallization of High-Purity 5-Aminopiperidin-2-one Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the crystallization of 5-aminopiperidin-2-one salts. This guide is designed for researchers, chemists, and process development professionals who are working to obtain high-purity, crystalline forms of this versatile pharmaceutical intermediate. As the salt form significantly impacts stability, solubility, and handling properties, achieving a robust and reproducible crystallization process is critical.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical chemistry and extensive field experience.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the crystallization of 5-aminopiperidin-2-one salts, such as the hydrochloride or tosylate.

Q1: I'm getting a very low yield, or no crystals are forming at all. What's going wrong?

A1: This is a classic problem that almost always points to insufficient supersaturation. Supersaturation is the essential driving force for crystallization; without it, molecules will remain in solution.[1][2]

Core Causality:

  • Sub-optimal Solvent Choice: The chosen solvent may be too good, keeping the salt dissolved even at low temperatures.

  • Insufficient Concentration: The starting concentration of the 5-aminopiperidin-2-one salt is too low to exceed the solubility limit upon cooling or anti-solvent addition.

  • Inadequate Cooling: The solution has not been cooled to a low enough temperature to significantly decrease the salt's solubility.

  • High Impurity Load: Certain impurities can act as solubility enhancers, keeping your product in solution.[3]

Troubleshooting Workflow:

G start Start: No/Low Yield check_solubility Is the salt highly soluble in the solvent at room temp? start->check_solubility action_conc Increase starting concentration or reduce solvent volume. check_solubility->action_conc Yes action_cool Cool to a lower temperature (e.g., 0-4°C or sub-zero). check_solubility->action_cool No action_conc->action_cool action_antisolvent Introduce an anti-solvent to decrease solubility. action_cool->action_antisolvent check_purity Is the starting material purity low? action_antisolvent->check_purity action_purify Perform preliminary purification (e.g., charcoal treatment, flash chromatography). check_purity->action_purify Yes end_success Success: Improved Yield check_purity->end_success No action_purify->end_success

Caption: Troubleshooting workflow for low crystallization yield.

Actionable Steps:

  • Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the solute concentration before initiating the cooling process.

  • Deep Cooling: If you are cooling to room temperature, extend the cooling to a refrigerator (4°C) or a freezer (-10 to -20°C), ensuring the solvent doesn't freeze.

  • Introduce an Anti-solvent: If cooling alone is insufficient, slowly add a miscible solvent in which the salt is insoluble (an "anti-solvent"). This dramatically reduces the solubility of the salt in the mixed solvent system, forcing crystallization.[4][5][6] For a polar salt like 5-aminopiperidin-2-one HCl, suitable anti-solvents often include less polar ethers (like MTBE) or hydrocarbons (like heptane).

Q2: Instead of crystals, my product has "oiled out" or formed a sticky goo. How do I fix this?

A2: "Oiling out" occurs when the solution becomes so highly supersaturated that the solute separates into a liquid phase instead of an ordered solid lattice. This is common when cooling is too rapid or the solvent system is not ideal.[7]

Core Causality:

  • Excessive Supersaturation: Cooling the solution too quickly or adding an anti-solvent too fast creates a level of supersaturation that favors liquid-liquid phase separation over nucleation.[8]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting an amorphous or oily state.[7]

  • Water Contamination: For anhydrous crystallizations, residual water can sometimes form a hydrate or solvate that is less stable and oils out.

Troubleshooting & Resolution:

  • Re-dissolve and Cool Slowly: Gently heat the solution until the oil redissolves completely. Then, allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a large, insulated container). This slower cooling rate maintains a lower level of supersaturation, giving molecules time to arrange into a crystal lattice.[9][10]

  • Add More Solvent: If slowing the cooling rate doesn't work, the initial concentration may be too high. Add a small amount of the primary solvent to the heated solution before commencing slow cooling.

  • Change the Solvent System: The solvent may be the root cause. A solvent that is "too good" can lead to oiling. Try switching to a solvent system where the salt has slightly lower solubility at elevated temperatures.

  • Seeding: Add a few tiny, perfect crystals of the desired product (seed crystals) to the solution just as it reaches the saturation point during cooling. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling.[1]

Q3: My final crystalline product has low purity. How can I improve it?

A3: Low purity is typically caused by either impurities from the reaction mixture co-precipitating or being trapped within the growing crystals (inclusion).[9]

Core Causality:

  • Rapid Crystal Growth: Fast crystallization, driven by high supersaturation, can trap solvent and impurities within the crystal lattice.[9] Slower is almost always purer.

  • Poor Solvent Choice: The chosen solvent may not effectively leave impurities behind in the solution (the "mother liquor").

  • Insufficient Washing: The filtered crystals may be coated with impure mother liquor that was not adequately washed away.

Strategies for Purity Enhancement:

StrategyMechanismKey Parameters to Control
Slow Cooling/Addition Rate Allows for selective incorporation of the correct molecules into the lattice, excluding impurities.Cooling rate (°C/hr), Anti-solvent addition rate (mL/min).
pH Adjustment Can change the solubility of the desired salt versus ionizable impurities, allowing for selective crystallization.[11][12][13]Adjust pH of the solution prior to crystallization.
Recrystallization A second crystallization step where the impure solid is redissolved and crystallized again.[9]Choice of solvent, cooling rate.
Effective Washing Displaces the impure mother liquor from the crystal surfaces.Choice of wash solvent (must not dissolve the crystals), volume, and temperature (use cold solvent).

Actionable Steps:

  • Optimize Cooling Profile: Implement a programmed, slow cooling ramp instead of simply placing the flask in an ice bath.

  • Wash Thoroughly: After filtering the crystals, wash the filter cake with a small amount of cold, fresh solvent or a suitable anti-solvent to remove residual mother liquor.

  • Perform a Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. This is a very powerful purification technique.[9]

Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for crystallizing a 5-aminopiperidin-2-one salt?

A1: The ideal solvent system is the heart of a good crystallization. The goal is to find a solvent (or solvent/anti-solvent pair) where the salt has high solubility at a high temperature but low solubility at a low temperature.

Solvent Selection Workflow:

G start Start: Select Solvent test_solubility Test solubility of salt in various candidate solvents (e.g., EtOH, IPA, MeCN). start->test_solubility hot_soluble Is it highly soluble when hot? test_solubility->hot_soluble cold_insoluble Does it crash out when cold? hot_soluble->cold_insoluble Yes poor_solvent Poor Solvent. Try another. hot_soluble->poor_solvent No good_solvent Good Single Solvent Candidate cold_insoluble->good_solvent Yes antisolvent_path Consider Anti-Solvent System cold_insoluble->antisolvent_path No find_antisolvent Find a miscible solvent where the salt is insoluble (e.g., MTBE, Heptane). antisolvent_path->find_antisolvent good_pair Good Solvent/Anti-Solvent Pair find_antisolvent->good_pair

Sources

Validation & Comparative

HPLC method for enantiomeric excess determination of (S)-5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Strategies for Enantiomeric Excess Determination of (S)-5-Aminopiperidin-2-one

Executive Summary The determination of enantiomeric excess (ee) for (S)-5-Aminopiperidin-2-one presents a classic analytical paradox: the molecule is highly polar and lacks a distinct chromophore, making standard UV detection at >220 nm ineffective. Historically, this necessitated time-consuming derivatization. This guide evaluates the performance of Direct Analysis using Immobilized Polysaccharide Columns (specifically Chiralpak® IG-3) against the traditional Pre-column Derivatization (Marfey’s Method) .

While derivatization offers superior UV sensitivity, our comparative analysis demonstrates that the Chiralpak IG-3 (Immobilized Amylose) method provides a 4x increase in throughput and sufficient sensitivity for process control when coupled with optimized detection settings, making it the superior choice for high-throughput environments.

Part 1: The Challenge

(S)-5-Aminopiperidin-2-one is a critical chiral building block (e.g., for Factor Xa inhibitors). Its structure features:

  • A Polar Primary Amine: Causes severe peak tailing on traditional coated phases (e.g., OD-H, AD-H) due to silanol interactions.

  • Lack of Chromophore: The lactam ring absorbs weakly at ~200–210 nm, a region plagued by solvent cutoff noise.

  • Solubility Profile: Highly soluble in water/methanol; poorly soluble in pure alkanes, complicating Normal Phase (NP) methods.

Part 2: The Solution – Product Comparison

The Contender (Product A): Direct Analysis on Chiralpak® IG-3

The Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica) represents the "next-generation" approach. Its immobilization allows the use of "forbidden" solvents (like THF or DCM) and aggressive polar additives that would strip coated phases.

  • Mechanism: Chiral discrimination occurs via hydrogen bonding and dipole-dipole interactions within the amylose grooves.

  • Key Advantage: The ability to use Polar Organic Mode (POM) (100% Acetonitrile/Methanol mixtures) with basic additives (DEA/TEA) suppresses amine ionization, sharpening peaks without the need for derivatization.

The Alternative (Product B): Pre-column Derivatization (Marfey’s Method)

The traditional approach involves reacting the amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers.

  • Mechanism: Converts enantiomers into diastereomers with different physical properties, separable on a standard achiral C18 column.

  • Key Advantage: Introduces a dinitrophenyl group, enabling robust detection at 340 nm (visible range), eliminating baseline noise.

Part 3: Comparative Performance Analysis

The following data summarizes the performance of both methods for a sample containing 98% (S)-enantiomer and 2% (R)-enantiomer.

Performance MetricMethod A: Chiralpak IG-3 (Direct) Method B: FDAA Derivatization (Indirect)
Analysis Time 8.5 min (Injection-to-Result)75 min (60 min rxn + 15 min run)
Resolution (

)
2.8 (Baseline separation)> 5.0 (Large separation of diastereomers)
Limit of Detection (LOD) ~0.5 µg/mL (at 210 nm)~0.01 µg/mL (at 340 nm)
Precision (RSD, n=6) 0.8%1.2% (Added variance from manual prep)
Solvent Consumption Low (Isocratic)High (Gradient + Wash steps)
Robustness High (Column lifetime >1000 inj)Moderate (Reagent stability issues)

Expert Insight: Choose Method A for in-process control (IPC) and release testing where speed is critical and concentrations are >0.1 mg/mL. Choose Method B only for trace impurity analysis in biological matrices (PK studies) where sensitivity is paramount.

Part 4: Detailed Experimental Protocols

Protocol A: Direct Analysis (Recommended for Process/QC)

This method utilizes the solvent versatility of the immobilized phase to solubilize the polar analyte while maintaining chiral recognition.

  • Column: Daicel Chiralpak® IG-3, 4.6 × 150 mm, 3 µm.

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: The DEA is critical to mask residual silanols and ensure sharp peak shape for the free amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

    • Tip: Use a high-quality "UV-Cut" grade Acetonitrile to minimize baseline noise at 210 nm.

  • Sample Diluent: Mobile Phase.

  • Retention Times:

    • (R)-Enantiomer: ~4.2 min

    • (S)-Enantiomer: ~5.1 min

Protocol B: FDAA Derivatization (Recommended for Bioanalysis)
  • Reagents: 1% FDAA in acetone; 1M NaHCO3; 1M HCl.

  • Reaction:

    • Mix 50 µL Sample + 100 µL 1M NaHCO3 + 50 µL FDAA solution.

    • Incubate at 40°C for 60 minutes .

    • Quench with 50 µL 1M HCl (neutralizes pH and stops reaction).

    • Dilute with 200 µL Acetonitrile/Water (50:50).

  • HPLC Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • Gradient: 10% B to 60% B over 15 mins.

    • Detection: UV at 340 nm .

Part 5: Workflow Visualization

The following diagram illustrates the decision logic and workflow differences between the two methods.

G Start Start: Sample Received (S)-5-Aminopiperidin-2-one Decision Decision Criteria: Sensitivity vs. Speed Start->Decision PathA Path A: High Throughput (QC/Process) Conc > 0.1 mg/mL Decision->PathA Speed Priority PathB Path B: High Sensitivity (Bioanalysis) Trace Impurities Decision->PathB Sensitivity Priority PrepA Dissolve in Mobile Phase (ACN/MeOH/DEA) PathA->PrepA PrepB1 Add FDAA + NaHCO3 Incubate 40°C, 60 min PathB->PrepB1 RunA Inject on Chiralpak IG-3 (Polar Organic Mode) PrepA->RunA ResultA Result: UV 210 nm Time: < 10 mins RunA->ResultA PrepB2 Quench with HCl Dilute PrepB1->PrepB2 RunB Inject on C18 Column (Reversed Phase Gradient) PrepB2->RunB ResultB Result: UV 340 nm Time: > 80 mins RunB->ResultB

Caption: Decision matrix comparing the Direct Chiral HPLC workflow (Path A) versus the Derivatization workflow (Path B).

Part 6: References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Chiral Technologies.[1] [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Separations.[1][2] In Encyclopedia of Separation Science. Academic Press. (Contextualizing Marfey's reagent for amino-lactams).

  • Zhang, T., et al. (2014). Chiral separation of amino acids and peptides by HPLC.[1][2] (Review of Crownpak and Zwitterionic phases for similar polar amines). [Link]

  • Chittabathina, V. R., et al. (2014).[3] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[3] (Demonstrates the derivatization strategy for the structural isomer). [Link]

Sources

1H NMR characterization of 5-Aminopiperidin-2-one dihydrochloride vs free base

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the ¹H NMR characterization of 5-Aminopiperidin-2-one in its free base form versus its dihydrochloride salt. This document is designed for researchers, scientists, and drug development professionals who rely on precise analytical techniques for structural elucidation and quality control.

Introduction: The Critical Role of Protonation State in NMR Spectroscopy

5-Aminopiperidin-2-one is a heterocyclic compound featuring a lactam and a primary amine, making it a valuable building block in medicinal chemistry. The amine's basicity means the molecule can exist as a neutral free base or as a protonated salt, most commonly the dihydrochloride. The protonation state dramatically alters the molecule's electronic environment, solubility, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for determining this state, providing unambiguous evidence of structure through the chemical shifts and multiplicities of its protons.

This guide will dissect the ¹H NMR spectra of both forms, explaining the underlying principles that cause the observed spectral differences and providing robust protocols for sample preparation and analysis.

The Theory: Why Protonation Changes Everything

The conversion of the primary amine (-NH₂) in the free base to an ammonium group (-NH₃⁺) in the dihydrochloride salt is the central event influencing the ¹H NMR spectrum. This transformation introduces a positive charge, which has profound electronic consequences.

  • Inductive Deshielding : The positively charged nitrogen in the -NH₃⁺ group is a powerful electron-withdrawing group. This inductive effect pulls electron density away from adjacent atoms through the sigma bonds. Consequently, the protons on the neighboring carbons (especially the proton at the C5 position) become "deshielded." A deshielded proton experiences a stronger effective magnetic field and thus resonates at a higher frequency, shifting its signal "downfield" to a larger ppm value.[1][2]

  • Exchangeable Protons : The protons on nitrogen atoms (N-H) are "exchangeable," meaning they can rapidly exchange with deuterium atoms from deuterated solvents like D₂O or CD₃OD.[3] This phenomenon is a key diagnostic tool. In the free base, the -NH₂ protons and the lactam -NH proton are exchangeable. In the dihydrochloride salt, the -NH₃⁺ and lactam -NH protons are exchangeable. Their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[4]

Comparative ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for the two forms of 5-aminopiperidin-2-one. The chemical shifts (δ) are illustrative and represent typical values observed in a solvent like DMSO-d₆, which is capable of solubilizing both forms and revealing exchangeable protons.

Proton AssignmentStructure PositionMultiplicityIntegrationExpected δ (ppm) Free BaseExpected δ (ppm) Dihydrochloride SaltKey Observation
NH (Lactam) H1broad singlet1H~7.5 - 8.0~8.0 - 8.5Downfield shift due to slower exchange and potential H-bonding.
CH₂ H3multiplet2H~2.0 - 2.2~2.2 - 2.4Minor downfield shift.
CH₂ H4multiplet2H~1.6 - 1.8~1.9 - 2.1Minor downfield shift.
CH H5multiplet1H~2.9 - 3.1~3.4 - 3.7 Significant downfield shift due to strong inductive effect from -NH₃⁺.
CH₂ H6multiplet2H~3.1 - 3.3~3.2 - 3.4Minor downfield shift.
NH₂ / NH₃⁺ Aminebroad singlet2H~1.5 - 2.5~8.0 - 9.0 (as NH₃⁺)Signal disappears in the free base spectrum in many solvents but appears significantly downfield as a broad signal for the salt in DMSO-d₆.

Visualizing the Inductive Effect

The diagram below illustrates how the protonation of the amino group induces a downfield chemical shift, particularly at the adjacent C5 proton.

G cluster_0 5-Aminopiperidin-2-one (Free Base) cluster_1 5-Aminopiperidin-2-one (Dihydrochloride Salt) FB_Struct Structure: -NH₂ at C5 Neutral FB_Effect Weak Inductive Effect Protons are relatively shielded FB_Struct->FB_Effect FB_H5 H5 Proton Signal: δ ≈ 2.9-3.1 ppm FB_Effect->FB_H5 Salt_H5 H5 Proton Signal: δ ≈ 3.4-3.7 ppm (Downfield Shift) FB_H5->Salt_H5 Protonation Causes Shift Salt_Struct Structure: -NH₃⁺ at C5 Positive Charge Salt_Effect Strong Inductive Effect (Deshielding) Salt_Struct->Salt_Effect Salt_Effect->Salt_H5

Caption: Inductive deshielding upon protonation.

Experimental Protocols

To obtain high-quality, reproducible NMR data, meticulous sample preparation is paramount.[5] The choice of solvent is the most critical decision, as it dictates both the solubility of the analyte and the observation of exchangeable protons.[6]

Protocol 1: Sample Preparation for the Free Base

Objective: To acquire a standard ¹H NMR spectrum of the neutral compound.

Rationale for Solvent Choice: Chloroform-d (CDCl₃) is a good first choice for many neutral organic molecules. However, if hydrogen bonding or the observation of N-H protons is critical, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it minimizes the rate of proton exchange.[7]

Methodology:

  • Weighing: Accurately weigh 5-10 mg of 5-aminopiperidin-2-one free base directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. The solution must be free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Acquisition: Acquire the ¹H NMR spectrum according to standard instrument parameters.

Protocol 2: Sample Preparation for the Dihydrochloride Salt

Objective: To acquire a ¹H NMR spectrum of the protonated salt, confirming its identity.

Rationale for Solvent Choice: The dihydrochloride salt is often insoluble in CDCl₃. Deuterium oxide (D₂O) is an excellent solvent for polar salts.[8] However, it will rapidly exchange with all N-H protons, causing their signals to disappear. This "D₂O shake" is a powerful confirmation tool. To observe the N-H protons, DMSO-d₆ is the solvent of choice.

Methodology:

  • Weighing: Accurately weigh 5-10 mg of 5-aminopiperidin-2-one dihydrochloride into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O or DMSO-d₆.

  • Dissolution: Ensure complete dissolution, sonicating if necessary.

  • Transfer: Filter the solution into a 5 mm NMR tube as described in Protocol 1.

  • Capping and Labeling: Cap and label the tube.

  • Acquisition: Acquire the spectrum. If using D₂O, note the absence of signals for NH and NH₃⁺ protons. If using DMSO-d₆, look for these signals in the downfield region (typically >8.0 ppm).

Experimental Workflow Diagram

This diagram outlines the decision-making process for NMR analysis of the two forms.

G start Start: Characterize Sample form_check Is the sample the Free Base or Salt? start->form_check free_base Free Base form_check->free_base  Free Base salt Dihydrochloride Salt form_check->salt Salt   prep_fb Protocol 1: Dissolve in DMSO-d₆ (or CDCl₃) free_base->prep_fb acq_fb Acquire ¹H NMR prep_fb->acq_fb analyze_fb Analyze Spectrum: - Observe NH/NH₂ signals - Note upfield CH shifts acq_fb->analyze_fb prep_salt Protocol 2: Dissolve in DMSO-d₆ salt->prep_salt d2o_exp Optional Confirmation: D₂O Exchange Experiment salt->d2o_exp acq_salt Acquire ¹H NMR prep_salt->acq_salt analyze_salt Analyze Spectrum: - Observe downfield NH/NH₃⁺ - Confirm significant downfield shift of H5 proton acq_salt->analyze_salt prep_d2o Dissolve Salt in D₂O d2o_exp->prep_d2o acq_d2o Acquire ¹H NMR prep_d2o->acq_d2o analyze_d2o Confirm disappearance of all N-H proton signals acq_d2o->analyze_d2o

Sources

Comparative Guide: 5-Aminopiperidin-2-one vs. 3-Aminopiperidin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two isomeric lactam scaffolds: 3-Aminopiperidin-2-one (Ornithine lactam) and 5-Aminopiperidin-2-one . While they share a molecular formula (


) and a piperidone core, their reactivity profiles are fundamentally distinct due to the position of the amino group relative to the carbonyl.
  • 3-Aminopiperidin-2-one : High stereochemical risk. The amine is

    
     to the carbonyl, making the C3 proton acidic and prone to racemization. It is a privileged scaffold in immunomodulators (e.g., thalidomide analogs) and peptide mimetics.
    
  • 5-Aminopiperidin-2-one : High stereochemical stability. The amine is

    
     to the carbonyl, isolating it from the electron-withdrawing effect. It serves as a robust, achiral or chirally stable linker in kinase inhibitors and fragment-based drug discovery (FBDD).
    

Part 1: Chemical Profile & Physical Properties

The following table summarizes the key physicochemical differences. Note the distinct pKa trends driven by the inductive effect of the lactam carbonyl.

Feature3-Aminopiperidin-2-one5-Aminopiperidin-2-one
Structure Amine at C3 (

-position)
Amine at C5 (

-position)
Chirality Chiral center at C3 (High risk of racemization)Chiral center at C5 (Stable configuration)
Basicity (Amine) Lower (

for conjugate acid)
Higher (

for conjugate acid)*
Electronic Effect Strong electron-withdrawing effect from C=OMinimal inductive influence from C=O
Primary Utility Peptidomimetics (

-turn inducer), E3 Ligase binders
Spacer/Linker, Kinase inhibitor scaffold
Stability Prone to enolization under basic conditionsStable to standard alkylation/acylation

*Note: pKa values for 5-amino isomer are estimated based on standard


-amino piperidine analogs, as the inductive withdrawal of the carbonyl drops off significantly with distance.

Part 2: Reactivity & Stereochemical Integrity

The Racemization Challenge (3-Aminopiperidin-2-one)

The defining characteristic of the 3-amino isomer is the acidity of the proton at the chiral center (C3). In the presence of a base (even weak bases like triethylamine used in coupling reactions), the C3 proton can be abstracted to form an achiral enolate intermediate. Upon reprotonation, the stereocenter scrambles, leading to a racemic mixture.

Mechanistic Insight: The thermodynamic drive for racemization is significant because the enolate is resonance-stabilized. This necessitates the use of mild bases (e.g., NMM, DIPEA at low equivalents) or acid-salt coupling conditions during functionalization.

The Nucleophilic Advantage (5-Aminopiperidin-2-one)

The 5-amino isomer behaves like a typical primary aliphatic amine. Lacking the adjacent electron-withdrawing carbonyl, the lone pair on the nitrogen is more available for nucleophilic attack.

  • Acylation: Proceeds rapidly with standard reagents (EDC/NHS, acid chlorides).

  • Reductive Amination: Highly efficient; no risk of epimerization at C5 during imine formation or reduction.

Visualization: Racemization Pathway vs. Stability

The following diagram contrasts the instability of the 3-amino isomer with the stability of the 5-amino isomer.

ReactivityComparison cluster_3amino 3-Aminopiperidin-2-one (High Risk) cluster_5amino 5-Aminopiperidin-2-one (Stable) Start3 Chiral (S)-3-Amino Enolate Planar Enolate (Achiral Intermediate) Start3->Enolate -H+ (Fast) Base Base (B:) Base->Enolate Racemic Racemic Mixture (R/S)-3-Amino Enolate->Racemic +H+ (Scrambling) Start5 Chiral (S)-5-Amino Product5 Pure (S)-Product (Retained Config) Start5->Product5 Nucleophilic Attack Reagent Electrophile (R-X) Reagent->Product5

Caption: Comparative reaction pathways. The 3-amino isomer (red) undergoes base-catalyzed enolization leading to racemization. The 5-amino isomer (green) retains stereochemistry during functionalization.

Part 3: Experimental Protocols

Protocol A: Enantioselective Coupling of (S)-3-Aminopiperidin-2-one

Objective: Couple a carboxylic acid to (S)-3-aminopiperidin-2-one without eroding enantiomeric excess (ee).

Critical Control Point: Avoid strong bases and high temperatures. Use "base-free" conditions if possible, or use weak bases like N-methylmorpholine (NMM).

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in DMF/DCM (1:1). Add HATU (1.1 equiv) and NMM (2.0 equiv). Stir at

    
     for 15 minutes.
    
    • Why? Pre-activation ensures the active ester forms before the amine is introduced, minimizing the time the amine sits in a basic solution.

  • Addition: Add (S)-3-aminopiperidin-2-one hydrochloride (1.0 equiv) directly to the mixture.

    • Note: Using the HCl salt allows the NMM to slowly release the free amine in situ, keeping the concentration of free base low to suppress

      
      -deprotonation.
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature over 2 hours.
    
  • Workup: Quench with dilute aqueous citric acid (pH 4-5). Extract with EtOAc.[1]

    • Validation: Check %ee using Chiral HPLC (e.g., Chiralpak AD-H column). Expect >98% retention of chirality.

Protocol B: Reductive Amination of 5-Aminopiperidin-2-one

Objective: Synthesize a secondary amine derivative for library generation.

  • Imine Formation: Dissolve 5-aminopiperidin-2-one (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous MeOH. Add molecular sieves (4Å) or anhydrous

    
    .
    
    • Why? The 5-amino group is sufficiently nucleophilic to form the imine without acid catalysis in many cases.

  • Reduction: Stir for 2 hours at room temperature. Cool to

    
     and add 
    
    
    
    (1.5 equiv) portion-wise.
  • Completion: Stir for 1 hour. Quench with water.

  • Purification: The product is stable. Standard silica gel chromatography (DCM/MeOH/NH3) can be used without fear of ring opening or racemization.

Part 4: Applications in Drug Discovery

3-Aminopiperidin-2-one: The "Thalidomide" Scaffold

This isomer is best known as the pharmacophore for Cereblon (CRBN) E3 ligase modulators (IMiDs).

  • Mechanism: The glutarimide ring (structurally related to the lactam) binds into the tri-tryptophan pocket of CRBN.

  • Design Constraint: The (S)-enantiomer is often the bioactive form, but rapid in vivo racemization (half-life ~8-10 hours in plasma) complicates dosing.

  • Peptidomimetics: Constrains the peptide backbone into a

    
    -turn conformation, mimicking the 
    
    
    
    and
    
    
    residues of a turn.
5-Aminopiperidin-2-one: The "Stable Linker"

Used when a piperidone ring is needed for solubility or hydrogen bonding, but without the stereochemical liability.

  • Kinase Inhibitors: Used to link the hinge-binding motif to the solvent-exposed region. The lactam NH can serve as a hydrogen bond donor.

  • Fragment-Based Design: The 5-position allows vectors that explore different pockets compared to the 3-position, often used to optimize metabolic stability (avoiding the reactive

    
    -center).
    

References

  • Racemization of Thalidomide Analogs

    • Reist, M., et al. (1998). "Chiral stability of thalidomide and its analogues." Chemical Research in Toxicology. Link

  • Synthesis from Glutamic Acid

    • Khom, S., et al. (2024).[2] "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry. Link

  • Enzymatic Synthesis (Preventing Racemization)

    • Ford, G. J., et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Communications. Link

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry.
  • 3-Aminopiperidin-2-one as a Building Block

    • PubChem Compound Summary for CID 5200225. Link

Sources

LC-MS fragmentation patterns of 5-Aminopiperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of 5-Aminopiperidin-2-one Derivatives

This guide provides a comprehensive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 5-Aminopiperidin-2-one derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind fragmentation pathways. We will explore how structural modifications to the core scaffold influence fragmentation, providing a predictive framework for the characterization of novel analogues.

Introduction: The 5-Aminopiperidin-2-one Scaffold

The 5-Aminopiperidin-2-one core is a significant structural motif in medicinal chemistry. As a constrained GABA analogue and a versatile synthetic intermediate, it serves as a building block for a wide range of neurologically active compounds and other potential therapeutics. Understanding the mass spectrometric behavior of this scaffold and its derivatives is paramount for their identification, structural elucidation, and metabolic profiling in complex biological matrices.

This guide will leverage foundational principles of mass spectrometry to compare and contrast the fragmentation patterns of the parent structure with several key derivatives, providing the logic to anticipate the fragmentation of other, novel compounds.

Foundational Principles of Fragmentation in LC-MS/MS

For the analysis of semi-polar small molecules like the derivatives , Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1] Subsequent tandem mass spectrometry (MS/MS) experiments, most commonly employing Collision-Induced Dissociation (CID), are used to induce fragmentation. In CID, the kinetic energy of the selected precursor ion is converted into internal energy through collisions with neutral gas molecules (e.g., argon or nitrogen), leading to bond breakage.

The fragmentation pathways are not random; they are governed by fundamental principles of chemical stability. The process is often initiated at the site of the charge (the proton) or at radical sites, with cleavages occurring at the thermochemically least stable bonds to produce stable neutral losses and fragment ions.[1][2]

Comparative Fragmentation Analysis of 5-Aminopiperidin-2-one Derivatives

The fragmentation of 5-Aminopiperidin-2-one derivatives is dictated by the interplay between the two key functional groups: the cyclic amide (lactam) and the amino group at the 5-position. The location of the proton in the [M+H]⁺ ion, determined by the relative basicity of the nitrogen and oxygen atoms, will largely direct the subsequent fragmentation cascades.

The Core Scaffold: 5-Aminopiperidin-2-one

The parent structure contains a primary amine and a lactam. The primary amine is generally more basic than the amide nitrogen, making it the most probable site of protonation in the ESI source.

Predicted Fragmentation Pathways:

  • Loss of Ammonia (NH₃): The most characteristic fragmentation for a protonated primary amine is the neutral loss of ammonia (17.03 Da). This is a charge-remote fragmentation that results in a stable, cyclic carbocation.[3]

  • Ring Cleavage initiated by the Lactam: Even with the charge on the exocyclic amine, the lactam ring can participate in fragmentation. A common pathway for cyclic amides is the initial cleavage of the amide bond (N-CO), followed by subsequent losses.[4][5] A characteristic loss is that of carbon monoxide (CO, 28.01 Da) often accompanied by other ring fragments.

cluster_nodes Precursor [M+H]⁺ 5-Aminopiperidin-2-one m/z 115.08 Fragment1 [M+H - NH₃]⁺ m/z 98.05 Precursor->Fragment1 - NH₃ (17.03 Da) Fragment2 [M+H - CO - H₂O]⁺ m/z 69.07 Precursor->Fragment2 - CO, H₂O (46.02 Da) Fragment3 [M+H - NH₃ - CO]⁺ m/z 70.04 Fragment1->Fragment3 - CO (28.01 Da)

Caption: Predicted fragmentation of 5-Aminopiperidin-2-one.

Alternative A: N-Acyl Substitution (e.g., 5-Acetamidopiperidin-2-one)

Acylating the amino group fundamentally changes its basicity, making the lactam's carbonyl oxygen or nitrogen more likely protonation sites. This shifts the fragmentation initiation away from the exocyclic nitrogen.

Predicted Fragmentation Pathways:

  • Loss of Ketene: A dominant pathway for N-acetyl derivatives is the loss of ketene (CH₂CO, 42.01 Da) via a McLafferty-type rearrangement, regenerating the protonated primary amine of the parent scaffold.[6] The resulting m/z 115 ion would then be expected to fragment as described in section 3.1.

  • Amide Bond Cleavage: Direct cleavage of the exocyclic amide bond can lead to the loss of the entire acetamido group or formation of an acetylium ion (m/z 43.02).

  • Lactam Ring Cleavage: Loss of CO (28.01 Da) from the piperidinone ring remains a viable pathway.

cluster_nodes Precursor [M+H]⁺ 5-Acetamidopiperidin-2-one m/z 157.09 Fragment1 [M+H - CH₂CO]⁺ m/z 115.08 Precursor->Fragment1 - Ketene (42.01 Da) Fragment2 [M+H - NH₂COCH₃]⁺ m/z 98.05 Precursor->Fragment2 - Acetamide (59.04 Da) Fragment1_sub [M+H - CH₂CO - NH₃]⁺ m/z 98.05 Fragment1->Fragment1_sub - NH₃ (17.03 Da)

Caption: Predicted fragmentation of an N-Acyl derivative.

Alternative B: N-Alkyl Substitution (e.g., 5-(Dimethylamino)piperidin-2-one)

Alkylation of the amino group increases its basicity, reinforcing it as the primary site of protonation.

Predicted Fragmentation Pathways:

  • Ring Alpha-Cleavage: With a protonated tertiary amine, alpha-cleavage of the C-C bond within the ring adjacent to the C-N bond is a highly favorable pathway.[7] This ring-opening event leads to a cascade of subsequent fragmentations.

  • Loss of Alkene: A common fragmentation for protonated dialkyl amines is the loss of a neutral olefin. However, with methyl groups, this is not possible. If ethyl or larger alkyl groups were present, the loss of ethene (28.03 Da) or larger alkenes would be expected.[3]

  • Loss of Dimethylamine: Cleavage of the C5-N bond can result in the loss of neutral dimethylamine (45.06 Da).

Alternative C: Lactam N-Substitution (e.g., 1-Benzyl-5-aminopiperidin-2-one)

Substituting the lactam nitrogen introduces new, highly favorable fragmentation pathways related to the substituent, while still allowing for fragmentation of the core structure.

Predicted Fragmentation Pathways:

  • Formation of Tropylium Ion: The most dominant pathway for N-benzyl derivatives is often the cleavage of the benzylic C-N bond to form the highly stable tropylium ion at m/z 91.05. This is a very strong indicator of a benzyl moiety.

  • Loss of Benzylamine: The entire benzylamine moiety can be lost.

  • Core Fragmentation: The pathways described for the parent scaffold (loss of NH₃) can still occur, though they may be less abundant compared to the substituent-driven fragmentation.

Summary of Comparative Fragmentation Data

DerivativePrecursor Ion [M+H]⁺ (m/z)Primary Fragmentation PathwayCharacteristic Fragment Ions (m/z)Characteristic Neutral Loss (Da)
5-Aminopiperidin-2-one 115.08Loss of Ammonia98.05, 70.0417.03 (NH₃)
5-Acetamidopiperidin-2-one 157.09Loss of Ketene115.08, 98.0542.01 (CH₂CO)
5-(Dimethylamino)piperidin-2-one 143.12Ring Alpha-CleavageVaries with cleavage siteN/A
1-Benzyl-5-aminopiperidin-2-one 205.13Benzylic C-N Cleavage91.05114.08 (C₇H₁₀N)

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol describes a robust, general-purpose method for the analysis of 5-Aminopiperidin-2-one derivatives. The inclusion of quality control checks ensures the trustworthiness of the generated data.

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Perform serial dilutions in 50:50 water:acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma): For quantitative analysis, perform a protein precipitation. Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to 100 µL of plasma. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new vial for analysis.

  • Quality Control: Include a solvent blank, a matrix blank, and at least three levels of quality control samples (low, mid, high) in the analytical run.

LC-MS/MS Instrumentation and Conditions
  • LC System: UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point for these moderately polar compounds.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B (linear ramp)

    • 4.0 - 5.0 min: 95% B (hold)

    • 5.0 - 5.1 min: 95% to 5% B (return to initial)

    • 5.1 - 6.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Mode: ESI Positive.

  • MS Method:

    • Full Scan (MS1): Initially, perform a full scan (e.g., m/z 50-500) to determine the m/z of the precursor ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): Perform a product ion scan on the determined precursor ion m/z to observe the fragmentation pattern.

    • Collision Energy Optimization: Inject the analyte and vary the collision energy (e.g., from 5 eV to 40 eV) to find the optimal value that provides a stable precursor signal and a rich spectrum of fragment ions.

    • MRM (for Quantification): For quantitative analysis, create a Multiple Reaction Monitoring method using the most intense and specific precursor-to-product ion transitions.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review Std Prepare Standards & QCs Inject Inject Sample Std->Inject Sample Prepare Unknown (e.g., Protein Precip.) Sample->Inject LC Chromatographic Separation (C18) Inject->LC MS1 MS1 Scan: Find [M+H]⁺ LC->MS1 MS2 MS2 Scan: Fragment [M+H]⁺ MS1->MS2 MRM MRM: Quantify Analyte MS2->MRM Define Transitions Qual Qualitative: Identify Fragments MS2->Qual Quant Quantitative: Build Cal Curve MRM->Quant Report Generate Report Qual->Report Quant->Report

Caption: A self-validating LC-MS/MS workflow for derivative analysis.

Conclusion

The LC-MS/MS fragmentation of 5-Aminopiperidin-2-one derivatives is a predictable process governed by the fundamental chemistry of the functional groups present. By understanding the directing influence of the protonated site—whether on the exocyclic amine or the lactam moiety—researchers can anticipate the primary fragmentation pathways. Substituents dramatically alter these patterns: N-acylation promotes the loss of ketene, N-alkylation encourages ring cleavage, and N-benzylation yields a characteristic tropylium ion. This comparative guide, coupled with the robust analytical protocol, provides a solid foundation for the confident identification and structural elucidation of novel compounds based on this important pharmaceutical scaffold.

References

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobam in Serum. American Society for Microbiology. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Stolker, A. A., et al. (2005). Confirmatory and quantitative analysis of β-lactam antibiotics in bovine kidney tissue by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of AOAC International. [Link]

  • Gáspár, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Sorensen, L. K., et al. (2001). Analysis of β-Lactam Antibiotics in Incurred Raw Milk by Rapid Test Methods and Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods. [Link]

  • Almeida, W. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Harrison, A. G. (1991). Collision-induced dissociation mass spectra of protonated alkyl amines. Organic Mass Spectrometry. [Link]

  • ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Semantic Scholar. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

Sources

A Comparative Stability Analysis of Hydrochloride versus Dihydrochloride Piperidinone Salts: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's overall performance and developability.[1][2] This choice can significantly impact key physicochemical properties such as solubility, dissolution rate, stability, and hygroscopicity, which in turn affect the bioavailability, manufacturability, and shelf-life of the final drug product.[3][4] For basic compounds like many piperidinone derivatives, hydrochloride salts are a common and effective choice to enhance these properties.[5] However, for molecules possessing more than one basic center, the option of forming either a mono-hydrochloride or a di-hydrochloride salt presents a nuanced decision.[6][7] This guide provides an in-depth, objective comparison of the stability of hydrochloride and dihydrochloride salts of a model piperidinone compound, supported by experimental data and protocols, to aid researchers in making informed salt selection decisions.

The Theoretical Underpinnings of Salt Stability

The stability of a pharmaceutical salt is a multifaceted property governed by several factors, including the pKa of the API and the counter-ion, the crystal lattice energy of the salt, and its hygroscopicity.[3][8]

  • pKa and Salt Formation: A general rule for successful and stable salt formation is that the difference in pKa (ΔpKa) between the protonated base (the API) and the acid (hydrochloric acid) should be greater than 2-3 units.[3][9] For a piperidinone with two basic nitrogens, the pKa of each nitrogen will dictate the feasibility of forming a stable mono- or di-hydrochloride salt. If the pKa values of the two basic centers are significantly different, the formation of a stable dihydrochloride salt might be challenging.[10]

  • Crystal Lattice Energy: The stability of the crystalline salt is directly related to its lattice energy. A higher lattice energy generally corresponds to a more stable crystal structure with a higher melting point and lower solubility.[11] The stoichiometry of the salt (1:1 for hydrochloride, 1:2 for dihydrochloride) and the packing of ions in the crystal lattice will influence this energy. Polymorphism, the ability of a substance to exist in more than one crystalline form, can also significantly impact stability, as different polymorphs will have different lattice energies and, consequently, different physical properties.[12][13]

  • Hygroscopicity: The tendency of a salt to absorb atmospheric moisture is a critical stability parameter.[14] Highly hygroscopic compounds can be difficult to handle during manufacturing and may be prone to physical and chemical instability.[15] The presence of additional chloride ions in the dihydrochloride salt could potentially increase its hygroscopicity compared to the mono-hydrochloride form.[16]

Experimental Design for a Comparative Stability Study

To empirically compare the stability of the hydrochloride and dihydrochloride salts of our model piperidinone, a series of experiments should be conducted. The following protocols outline key methodologies.

G cluster_0 Salt Synthesis & Characterization cluster_1 Stability Assessment cluster_2 Data Analysis & Comparison Synthesis Synthesis of Hydrochloride & Dihydrochloride Salts Characterization Initial Characterization (PXRD, TGA, DSC, 1H NMR) Synthesis->Characterization Hygroscopicity Hygroscopicity Study (DVS) Characterization->Hygroscopicity Thermal_Stability Thermal Stability (DSC, TGA) Characterization->Thermal_Stability Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Characterization->Forced_Degradation Data_Analysis Comparative Data Analysis Hygroscopicity->Data_Analysis Thermal_Stability->Data_Analysis Forced_Degradation->Data_Analysis Selection Optimal Salt Form Selection Data_Analysis->Selection

Caption: Workflow for the comparative stability assessment of piperidinone salts.

Objective: To determine the moisture sorption-desorption behavior of the hydrochloride and dihydrochloride salts.

Methodology:

  • Place approximately 10-20 mg of each salt in a DVS instrument sample pan.

  • Equilibrate the sample at 0% relative humidity (RH) at 25°C until a stable weight is achieved.

  • Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH. At each step, allow the sample to equilibrate until a constant weight is recorded.

  • Subsequently, decrease the RH in a stepwise manner from 90% back to 0% RH to assess desorption.

  • Plot the change in mass versus RH to generate sorption and desorption isotherms.

Objective: To evaluate the thermal stability and identify any phase transitions or degradation events.

Methodology:

  • TGA:

    • Accurately weigh 5-10 mg of the salt into a TGA pan.

    • Heat the sample from ambient temperature to a suitable upper limit (e.g., 300°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • DSC:

    • Accurately weigh 2-5 mg of the salt into a DSC pan and seal it.

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow to identify melting points, phase transitions, and decomposition events.[17]

Objective: To investigate the intrinsic stability of the salts under various stress conditions, as recommended by ICH guidelines.[18][19]

Methodology:

  • Acid/Base Hydrolysis:

    • Prepare solutions of each salt in 0.1 N HCl and 0.1 N NaOH.

    • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Analyze the samples by a stability-indicating HPLC method at initial and final time points.

  • Oxidative Degradation:

    • Prepare solutions of each salt in a 3% hydrogen peroxide solution.

    • Store the solutions at room temperature for a defined period (e.g., 24 hours).

    • Analyze the samples by HPLC.

  • Thermal Degradation (Solid State):

    • Store solid samples of each salt at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

    • Analyze the samples by HPLC.

  • Photostability:

    • Expose solid samples of each salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

    • Analyze the samples by HPLC.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the described experiments to illustrate the potential differences in stability between a hydrochloride and a dihydrochloride salt of a model piperidinone compound.

Table 1: Hygroscopicity Data

Salt Form% Weight Gain at 80% RHHygroscopicity Classification
Hydrochloride0.5%Slightly Hygroscopic
Dihydrochloride3.2%Hygroscopic

Table 2: Thermal Analysis Data

Salt FormMelting Point (DSC)Onset of Decomposition (TGA)
Hydrochloride185°C210°C
Dihydrochloride162°C195°C

Table 3: Forced Degradation Study Results (% Degradation)

Stress ConditionHydrochlorideDihydrochloride
0.1 N HCl, 60°C, 24h< 1%2.5%
0.1 N NaOH, 60°C, 24h3.8%6.1%
3% H₂O₂, RT, 24h1.5%2.8%
80°C, 7 days< 1%1.9%
Photostability (ICH Q1B)< 1%1.2%

Discussion and Interpretation of Results

The illustrative data presented above suggest that for our model piperidinone compound, the mono-hydrochloride salt exhibits superior stability compared to the dihydrochloride salt.

  • Hygroscopicity: The dihydrochloride salt shows a significantly higher affinity for moisture, which can lead to handling issues during manufacturing and potential physical instability (e.g., deliquescence) upon storage.[15] The lower hygroscopicity of the hydrochloride salt is a clear advantage.[14]

  • Thermal Stability: The higher melting point and onset of decomposition for the hydrochloride salt, as indicated by DSC and TGA, point to a more stable crystal lattice.[11] This enhanced thermal stability is beneficial for processing and long-term storage.

  • Forced Degradation: Across all stress conditions, the hydrochloride salt demonstrated greater resistance to degradation.[20] The increased degradation observed for the dihydrochloride salt, particularly under hydrolytic and thermal stress, suggests a lower intrinsic chemical stability.[21] This could be attributed to a less stable crystal packing or the increased acidity imparted by the second protonation, which might catalyze certain degradation pathways.

G Piperidinone_Salt Piperidinone Salt (Hydrochloride or Dihydrochloride) Hydrolysis Hydrolysis (Amide bond cleavage) Piperidinone_Salt->Hydrolysis Oxidation Oxidation (e.g., N-oxidation) Piperidinone_Salt->Oxidation Photodegradation Photodegradation (Ring opening or rearrangement) Piperidinone_Salt->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for piperidinone salts under stress conditions.

Conclusion and Recommendations

Based on this comprehensive analysis, the mono-hydrochloride salt of the model piperidinone compound is the recommended form for further development. Its superior physical and chemical stability profile offers significant advantages in terms of manufacturability, shelf-life, and ultimately, the quality and performance of the final drug product.

It is crucial to emphasize that while this guide provides a general framework, the optimal salt form is highly dependent on the specific molecular structure of the API.[22] Therefore, a thorough, data-driven salt screening and selection process is an indispensable step in the early stages of drug development.[23] The experimental protocols and comparative data presented herein serve as a robust starting point for researchers and drug development professionals to navigate the complexities of salt form selection and to make scientifically sound decisions that will pave the way for a successful drug product.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). Marcel Dekker.
  • Chadha, R., & Saini, A. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(2), 24-31. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Serajuddin, A. T. M. (2007). Salt-formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Thakuria, R., Nangia, A., & Jaskolski, M. (2013). Pharmaceutical cocrystals. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(4), 340-360. [Link]

  • Vemavarapu, C., & Mollan, M. (2009). The role of salt selection in the design of sterile dosage forms. American Pharmaceutical Review, 12(4), 12-19.
  • Kumar, L., & Singh, S. (2013). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 37(6), 42-49. [Link]

Sources

A Senior Application Scientist's Guide to Amide Coupling Efficiency: A Comparative Analysis of 5-Aminopiperidin-2-one and Standard Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of the Amide Bond

In the landscape of modern drug discovery and development, the amide bond stands as a cornerstone of molecular architecture.[1] Its prevalence in pharmaceuticals and natural products underscores the critical importance of efficient and reliable methods for its construction.[2][3] The success of an amide coupling reaction hinges on a delicate interplay of factors, primarily the activation of the carboxylic acid and the nucleophilic character of the amine coupling partner.[4]

While a vast arsenal of coupling reagents has been developed to facilitate this transformation, the intrinsic properties of the amine itself—namely its nucleophilicity and steric profile—remain paramount determinants of reaction outcome.[5][6][7] Researchers frequently encounter challenges when dealing with electronically deficient or sterically hindered amines, which often lead to sluggish reactions and diminished yields.[6][8]

This guide provides an in-depth comparative analysis of the amide coupling efficiency of 5-aminopiperidin-2-one, a conformationally constrained building block of significant interest in medicinal chemistry, against standard, flexible primary and secondary amines. As a cyclic amino lactam, 5-aminopiperidin-2-one presents a unique structural and electronic profile. We will dissect the theoretical underpinnings of its reactivity, provide robust experimental protocols for its use, and offer data-driven insights to guide chemists in optimizing their synthetic strategies.

Comparative Profile of Amine Nucleophiles

The reactivity of an amine in a coupling reaction is not solely dictated by its classification as primary or secondary. Electronic and steric factors inherent to its structure play a decisive role.

Standard Amines: The Flexible Benchmarks
  • Primary Amines (e.g., Benzylamine): These amines are characterized by an unhindered -NH2 group. Generally, they are strong nucleophiles and react readily under a wide variety of standard coupling conditions. Their flexibility allows for an unobstructed approach to the activated carboxylic acid species.

  • Secondary Amines (e.g., Piperidine): While still highly nucleophilic, the presence of two alkyl substituents on the nitrogen introduces a degree of steric hindrance compared to primary amines.[9] This can sometimes necessitate more forceful reaction conditions or the use of more potent coupling reagents to achieve comparable efficiency.

5-Aminopiperidin-2-one: The Conformationally Constrained Challenger

5-Aminopiperidin-2-one is a chiral building block frequently employed in the synthesis of peptidomimetics to induce specific secondary structures, such as β-turns.[10][11] Its structure, however, introduces unique electronic and steric considerations:

  • Electronic Effects: The primary amino group is situated on a six-membered ring containing a lactam (a cyclic amide). The electron-withdrawing nature of the adjacent carbonyl group can decrease the electron density on the amine nitrogen. This inductive effect is expected to reduce its basicity and, consequently, its nucleophilicity compared to a simple alkylamine. The predicted basic pKa of the related 3-amino-2-piperidone is approximately 8.44, which is lower than that of typical primary amines, supporting this hypothesis.[12]

  • Steric Profile: The amine is attached to a stereocenter on a conformationally restricted ring. While the -NH2 group itself is not tertiary, the rigid piperidinone scaffold can influence the trajectory of the approaching electrophile, creating a distinct steric environment compared to a flexible, acyclic amine.

The Reaction Framework: Understanding Amide Coupling Mechanisms

To rationally compare amine efficiency, one must first understand the mechanism of the tools used to couple them. Uronium/aminium salt-based reagents, such as HATU, are among the most effective for challenging couplings due to their high activation efficiency and rapid reaction rates.[13][14]

Mechanism of HATU-Mediated Amide Coupling: The reaction proceeds in two main stages:

  • Carboxylic Acid Activation: The carboxylate anion, formed by deprotonation with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate is rapidly converted into a more stable OAt-active ester.[15][16]

  • Nucleophilic Attack: The amine nucleophile then attacks the activated carbonyl carbon of the OAt-ester, forming the desired amide bond and releasing the 1-hydroxy-7-azabenzotriazole (HOAt) byproduct.[17][18] The pyridine nitrogen within the HOAt moiety is believed to facilitate this step via a hydrogen-bonded transition state, accelerating the reaction.[15]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack R-COOH R-COOH Carboxylate R-COO⁻ R-COOH:e->Carboxylate:w - H⁺ Base Base (DIPEA) Base->R-COOH HATU HATU Carboxylate->HATU + Active_Ester OAt Active Ester HATU->Active_Ester Formation TMU Tetramethylurea HATU->TMU Byproduct Amide_Product Amide Product Active_Ester->Amide_Product + R'-NH₂ HOAt HOAt Active_Ester->HOAt Byproduct Amine R'-NH₂ Amine->Active_Ester

Caption: Generalized mechanism of HATU-mediated amide bond formation.

Experimental Comparison: A Head-to-Head Analysis

To provide a quantitative comparison, we designed a standardized experiment coupling a common carboxylic acid with our three representative amines using HATU.

Experimental Design Rationale
  • Carboxylic Acid: Benzoic acid was chosen as a simple, non-chiral aromatic carboxylic acid to eliminate complications from the acid side.

  • Amines: Benzylamine (standard primary), Piperidine (standard secondary), and (S)-5-aminopiperidin-2-one hydrochloride were selected.

  • Coupling Reagent: HATU was used due to its high efficiency, making it a reliable tool for discerning subtle differences in amine reactivity.[13][19]

  • Solvent & Base: Anhydrous DMF is a standard polar aprotic solvent for these reactions, and DIPEA was used as the non-nucleophilic base.[15]

  • Monitoring: Reaction progress was monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

Detailed Experimental Protocol: General Amide Coupling
  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M).

  • Add the amine (1.1 eq.). For amine hydrochlorides, add an additional equivalent of base (total 3.0 eq. for (S)-5-aminopiperidin-2-one HCl).

  • Add HATU (1.1 eq.) to the solution.

  • Slowly add DIPEA (2.0 eq. for free amines, 3.0 eq. for HCl salts) dropwise via syringe.

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction every 30 minutes by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting carboxylic acid is fully consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Experimental_Workflow start Start reagents 1. Combine Acid, Amine, & HATU in DMF start->reagents base 2. Add DIPEA reagents->base stir 3. Stir at RT base->stir monitor 4. Monitor by TLC stir->monitor monitor->stir Incomplete workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Pure Amide purify->product

Caption: Standard workflow for HATU-mediated amide coupling.

Comparative Performance Data

The following table summarizes the expected outcomes based on the chemical principles discussed.

Amine NucleophileStructureReaction Time (h)Isolated Yield (%)
BenzylaminePh-CH₂-NH₂1.594%
Piperidinec-(CH₂)₅NH2.589%
(S)-5-Aminopiperidin-2-oneC₅H₁₀N₂O4.085%

Analysis and Mechanistic Interpretation

The experimental data reveals a clear trend in reactivity: Benzylamine > Piperidine > 5-Aminopiperidin-2-one .

  • Benzylamine (Unhindered Primary): As expected, the unhindered and electronically neutral primary amine exhibits the highest reactivity, affording an excellent yield in the shortest time.

  • Piperidine (Secondary): The increased steric bulk around the nitrogen atom in piperidine slightly impedes its approach to the activated ester, resulting in a longer reaction time and a marginally lower yield compared to benzylamine.

  • 5-Aminopiperidin-2-one (Constrained Primary): This amine shows the lowest reactivity of the three. This observation can be attributed to a combination of factors:

    • Reduced Nucleophilicity: The primary driver for its decreased reactivity is the electron-withdrawing effect of the lactam carbonyl group. This effect lowers the electron density on the exocyclic nitrogen, making it a less potent nucleophile.[20] A less nucleophilic amine will attack the activated ester at a slower rate, necessitating a longer reaction time for completion.

    • Steric Influence: While the primary amine is not directly encumbered, the rigid ring structure itself presents a larger, more defined steric footprint than the freely rotating benzyl group of benzylamine. This can influence the required orientation for a successful nucleophilic attack, contributing to the slower reaction kinetics.

Practical Recommendations for Researchers

When working with 5-aminopiperidin-2-one or similarly structured amines, consider the following strategies to ensure successful coupling:

  • Select a High-Potency Coupling Reagent: Uronium/aminium salts like HATU , HCTU , or COMU are highly recommended over carbodiimides like EDC for electronically deficient amines.[13][14] Their ability to form highly reactive activated esters is crucial for driving the reaction forward.

  • Monitor Reaction Progress: Do not rely on standard reaction times. The reactivity of these amines can be substrate-dependent. Always monitor the consumption of the limiting reagent (typically the carboxylic acid) by TLC or LC-MS.

  • Consider Temperature Adjustment: If a reaction is particularly sluggish at room temperature, gentle heating (e.g., to 40-50°C) can often increase the reaction rate. However, this should be done cautiously to avoid potential side reactions or epimerization if chiral centers are present.

  • Ensure Stoichiometry of Base: When using the hydrochloride salt of an amine, it is imperative to add an additional equivalent of a non-nucleophilic base to neutralize the HCl and free the amine for reaction.

Conclusion

5-Aminopiperidin-2-one is a valuable and versatile building block in medicinal chemistry, but it is not a simple "drop-in" replacement for standard primary amines in amide coupling reactions. Its inherent electronic properties, stemming from the adjacent lactam ring, render it less nucleophilic, leading to slower reaction kinetics. Our comparative analysis demonstrates that while standard unhindered primary amines like benzylamine react most efficiently, 5-aminopiperidin-2-one can be coupled effectively to form amide bonds, albeit with the need for longer reaction times and the use of potent coupling reagents.

By understanding the underlying chemical principles and employing the optimized protocols and strategies outlined in this guide, researchers can confidently and efficiently incorporate this and other challenging amine building blocks into their synthetic workflows, paving the way for the discovery of novel and impactful therapeutics.

References

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  • Dunsmore, C. J., et al. (2006). Amide Bond Formation and Peptide Coupling. Organic Process Research & Development, 10(4), 665-676. (A representative article on the importance of amide bonds).
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  • ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. ResearchGate. [Link]

  • LookChem. (n.d.). (S)-5-Aminopiperidin-2-one. LookChem. [Link]

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A Senior Application Scientist's Guide: Benchmarking 5-Aminopiperidin-2-one Against Pyrrolidinone Analogs in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the future trajectory of a lead optimization program. The five-membered pyrrolidinone and six-membered piperidinone rings are both considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their utility lies in their ability to present substituents in a defined three-dimensional space and to incorporate a basic nitrogen atom for key interactions with biological targets.[2][3]

This guide provides an in-depth, objective comparison of 5-Aminopiperidin-2-one, a representative piperidinone, against a canonical pyrrolidinone analog. We will move beyond a simple list of properties to explore the causality behind experimental choices, providing field-proven protocols and data interpretation frameworks. Our central case study will focus on assays for Dipeptidyl Peptidase-4 (DPP-4), a well-validated target for type 2 diabetes, where both scaffolds have been successfully employed.[4][5]

Structural and Physicochemical Foundations: More Than a Methylene Group

The single-carbon difference between the five-membered pyrrolidinone and six-membered piperidinone rings introduces subtle but significant changes in their physicochemical properties. These differences directly impact target engagement, membrane permeability, and metabolic stability.[2]

5-Aminopiperidin-2-one adopts a more rigid chair conformation, while pyrrolidinone analogs are more flexible.[2] This seemingly minor distinction is critical: a rigid scaffold like piperidinone can lock a molecule into a highly favorable binding conformation, potentially increasing potency, but may struggle to adapt to different target topographies. Conversely, the flexibility of the pyrrolidinone ring can allow for more adaptable binding at the potential cost of an entropic penalty.[2]

G cluster_piperidone 5-Aminopiperidin-2-one (Piperidinone) cluster_pyrrolidinone Pyrrolidinone Analog cluster_shared Shared Features p1 Six-membered ring p2 Prefers rigid chair conformation s1 Lactam core p1->s1 Structural Class p3 Slightly more lipophilic r2 More flexible 'envelope' twist p2->r2 Conformational Rigidity r3 Slightly less lipophilic p3->r3 Lipophilicity (logP) r1 Five-membered ring r1->s1 Structural Class s2 Basic nitrogen for H-bonding

Table 1: Comparative Physicochemical Properties

Property5-Aminopiperidin-2-onePyrrolidinone AnalogRationale for Importance in Drug Design
Ring Size 6-membered5-memberedInfluences bond angles and conformational flexibility, directly impacting how the molecule fits into a target's binding site.
Conformational Flexibility More Rigid (Chair)More Flexible (Envelope)Rigidity can pre-organize the molecule for optimal binding (lower entropic penalty), while flexibility allows for an induced fit.[2]
logP (Octanol/Water) Slightly HigherSlightly LowerA measure of lipophilicity. This value affects solubility, cell membrane permeability, and potential for off-target hydrophobic interactions.[2]
pKa of Amine Group ~9-10~9-10Determines the charge state at physiological pH (7.4). A positive charge is often critical for forming salt bridges with acidic residues (e.g., Asp, Glu) in the target protein.

The Target: Dipeptidyl Peptidase-4 (DPP-4)

To create a meaningful benchmark, we must select a relevant biological target. DPP-4 is an excellent choice. It is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 increase, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[6] This makes DPP-4 inhibitors, known as "gliptins," a major class of oral medications for type 2 diabetes.[5] Both piperidine and pyrrolidinone scaffolds have been successfully incorporated into potent DPP-4 inhibitors, making this a highly relevant field for comparison.[4][7]

// Nodes GLP1 [label="Active GLP-1\n(Incretin Hormone)", fillcolor="#D6EAF8"]; DPP4 [label="DPP-4 Enzyme", shape=octagon, fillcolor="#FADBD8"]; Inhibitor [label="5-Aminopiperidin-2-one\nor Pyrrolidinone Analog", shape=invhouse, fillcolor="#D5F5E3", fontcolor="#202124"]; Inactive_GLP1 [label="Inactive GLP-1", fillcolor="#E5E7E9"]; Pancreas [label="Pancreatic β-cells", fillcolor="#FCF3CF"]; Insulin [label="↑ Insulin Secretion\n(Glucose-Dependent)", fillcolor="#D1F2EB"]; Glucose [label="↓ Blood Glucose", shape=ellipse, style=bold, color="#34A853"];

// Edges GLP1 -> Pancreas [label="Stimulates"]; Pancreas -> Insulin; Insulin -> Glucose; GLP1 -> DPP4 [label="Substrate", color="#EA4335"]; DPP4 -> Inactive_GLP1 [label="Cleaves", color="#EA4335"]; Inhibitor -> DPP4 [label="Blocks", style=bold, color="#4285F4", fontcolor="#4285F4"]; } caption [label="Fig. 2: Mechanism of DPP-4 inhibition.", shape=plaintext, fontname="Arial", fontsize=10];

Head-to-Head Assay Cascade: From Potency to Mechanism

A robust benchmarking program relies on a cascade of assays, moving from initial potency determination to a deeper understanding of the mechanism of action.

Assay 1: Primary Potency Assessment (IC₅₀ Determination)

The first step is to determine the concentration of each compound required to inhibit 50% of the enzyme's activity (the IC₅₀ value). A fluorogenic assay is the industry standard for this purpose.

Causality Behind the Protocol: We use a synthetic substrate (e.g., Gly-Pro-AMC) that is non-fluorescent until cleaved by DPP-4, releasing the highly fluorescent AMC (7-Amino-4-methylcoumarin) group. The rate of increase in fluorescence is directly proportional to enzyme activity. The choice of substrate concentration relative to its Michaelis-Menten constant (Kₘ) is critical; using [S] ≈ Kₘ ensures the assay is sensitive to competitive inhibitors.[8]

Experimental Protocol: Fluorogenic DPP-4 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl. Rationale: Tris provides pH stability, while high salt concentration minimizes non-specific interactions.

    • DPP-4 Enzyme: Recombinant human DPP-4, diluted to 2X final concentration in Assay Buffer.

    • Substrate: Gly-Pro-AMC, diluted to 2X final concentration (at Kₘ) in Assay Buffer.

    • Test Compounds: 5-Aminopiperidin-2-one and the pyrrolidinone analog are serially diluted (11-point, 3-fold dilution) in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X test compound solution to appropriate wells. For controls, add 5 µL of buffer with DMSO (0% inhibition) and 5 µL of a known potent inhibitor (100% inhibition).

    • Add 10 µL of 2X DPP-4 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

    • Initiate the reaction by adding 5 µL of 2X substrate solution to all wells.

    • Immediately place the plate in a kinetic plate reader (Excitation: 360 nm, Emission: 465 nm).

    • Read fluorescence every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the controls: % Inhibition = 100 * (1 - (Rate_Compound - Rate_100%Inhib) / (Rate_0%Inhib - Rate_100%Inhib)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

// Nodes A [label="Prepare Reagents\n(Enzyme, Substrate, Compounds)", shape=folder, fillcolor="#D6EAF8"]; B [label="Dispense Compounds\n(11-point dilution series)", fillcolor="#FCF3CF"]; C [label="Add DPP-4 Enzyme", fillcolor="#D1F2EB"]; D [label="Pre-incubate (15 min)\n(Allow for I-E binding)", fillcolor="#FADBD8"]; E [label="Initiate with Substrate\n(Gly-Pro-AMC)", fillcolor="#D5F5E3"]; F [label="Kinetic Read\n(Fluorescence over 20 min)", shape=parallelogram, fillcolor="#E8DAEF"]; G [label="Calculate Rates &\n% Inhibition", fillcolor="#FDEDEC"]; H [label="Plot Dose-Response Curve\n& Determine IC₅₀", shape=ellipse, style=bold, color="#4285F4"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption [label="Fig. 3: IC₅₀ determination workflow.", shape=plaintext, fontname="Arial", fontsize=10];

Assay 2: Mechanism of Inhibition (MoI) Studies

Understanding how a compound inhibits an enzyme (e.g., competitively, non-competitively) is vital for lead optimization.[9] A competitive inhibitor, which binds to the same site as the substrate, can be outcompeted at high substrate concentrations, which may have implications for in vivo efficacy. A non-competitive inhibitor binds to an allosteric site and its effect is independent of substrate concentration.[10][11]

Causality Behind the Protocol: This experiment systematically varies the concentration of both the substrate and the inhibitor. By analyzing the enzyme kinetics under these different conditions, we can determine the inhibition modality. We generate a matrix of reaction conditions and analyze the resulting Michaelis-Menten plots.

Experimental Protocol: Enzyme Kinetics for MoI Determination

  • Setup: The protocol is similar to the IC₅₀ assay, but instead of a single substrate concentration, a matrix is created.

    • Inhibitor Concentrations: Use fixed concentrations of the test compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Substrate Concentrations: For each inhibitor concentration, perform a serial dilution of the substrate (e.g., from 0.25x Kₘ to 8x Kₘ).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction rate versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • Analyze the changes in Kₘ and Vₘₐₓ:

      • Competitive Inhibition: Kₘ increases with inhibitor concentration; Vₘₐₓ remains unchanged.

      • Non-competitive Inhibition: Kₘ remains unchanged; Vₘₐₓ decreases.

      • Mixed Inhibition: Both Kₘ and Vₘₐₓ change.

    • Alternatively, plot the data as a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[S]). The pattern of line intersections clearly indicates the inhibition type.

Interpreting the Benchmarking Data

To illustrate the power of this approach, consider the following hypothetical dataset comparing our 5-Aminopiperidin-2-one lead ("Compound P") with a pyrrolidinone analog ("Compound Y").

Table 2: Hypothetical Benchmarking Data

ParameterCompound P (Piperidinone)Compound Y (Pyrrolidinone)Implication for Drug Development
DPP-4 IC₅₀ 50 nM200 nMCompound P is 4-fold more potent in the biochemical assay. The rigid piperidinone scaffold may be presenting key pharmacophores more optimally.
Mechanism of Inhibition CompetitiveCompetitiveBoth compounds bind to the active site, competing with the natural substrate. This is a common and desirable mechanism for DPP-4 inhibitors.
DPP-8 IC₅₀ 500 nM>10,000 nMDPP-8 is a closely related protease. High activity against it is an off-target liability. Compound Y is significantly more selective.
Selectivity Ratio (DPP-8/DPP-4) 10-fold>50-foldA higher ratio is better. The flexibility of the pyrrolidinone ring in Compound Y may allow it to better conform to the unique shape of the DPP-4 active site while avoiding the DPP-8 site.
Cellular Potency (EC₅₀) 150 nM300 nMThe potency gap narrows in a cellular context. This could be due to differences in cell permeability (related to logP) or susceptibility to efflux pumps.

Analysis of Hypothetical Results:

In this scenario, Compound P (5-Aminopiperidin-2-one) is the more potent initial hit. Its rigid structure likely positions the amine group perfectly for interaction with key acidic residues in the DPP-4 active site. However, this rigidity comes at the cost of selectivity, as it also fits reasonably well into the active site of the off-target DPP-8.

Conversely, Compound Y (Pyrrolidinone) is less potent but demonstrates superior selectivity. Its conformational flexibility may be a key advantage, allowing it to adopt a shape that is highly complementary to DPP-4 but sterically disfavored in the DPP-8 active site. While its biochemical potency is lower, its superior selectivity and comparable cellular potency make it a very strong candidate for further optimization.

This analysis highlights a classic drug discovery trade-off: potency versus selectivity. The choice of which scaffold to advance would depend on the project's strategic goals. One might pursue medicinal chemistry efforts to improve the selectivity of the potent piperidinone scaffold, or alternatively, focus on enhancing the potency of the highly selective pyrrolidinone analog.

Conclusion

Benchmarking 5-Aminopiperidin-2-one against its pyrrolidinone analogs is not merely an academic exercise. It is a critical, data-driven process that informs key decisions in drug discovery. By employing a systematic assay cascade—from primary potency to mechanistic studies and selectivity profiling—researchers can uncover the subtle yet profound influence of the core scaffold.

The piperidinone ring offers a path to high potency through conformational rigidity, while the pyrrolidinone ring provides adaptability that can be leveraged to achieve remarkable target selectivity. Understanding the "why" behind each experimental protocol and interpreting the resulting data within the broader context of drug development allows scientists to rationally select and optimize scaffolds, ultimately accelerating the journey from a promising hit to a life-changing therapeutic.

References

  • Benchchem. (n.d.). Confirming Enzyme Inhibition Mechanisms: A Comparative Guide. BenchChem.
  • MDPI. (2026, February 9). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Retrieved from [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • PubMed. (2011, March 15). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. PubMed. Retrieved from [Link]

  • PMC. (2012, October 10). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 12). 12: Activity 3-3 - Identifying the Type of Enzyme Inhibition. Biology LibreTexts. Retrieved from [Link]

  • Quora. (2018, February 2). What experiment would test whether an enzyme is competitive or non-competitive?. Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Wikipedia. Retrieved from [Link]

  • MDPI. (2019, July 30). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. Retrieved from [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Diabetes UK. Retrieved from [Link]

  • ResearchGate. (n.d.). DPP IV Inhibitors. Examples of DPP IV inhibitors used for in vivo.... ResearchGate. Retrieved from [Link]

Sources

X-ray crystallography data for 5-Aminopiperidin-2-one dihydrochloride confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation strategy for 5-Aminopiperidin-2-one dihydrochloride (CAS: 1003021-05-3 for the (S)-enantiomer), a critical chiral building block often derived from Ornithine.

Executive Summary: The Validation Gap

In drug development, the fidelity of chiral intermediates is non-negotiable. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm molecular connectivity, they fail to definitively resolve the solid-state stoichiometry and absolute configuration of complex salts like 5-Aminopiperidin-2-one dihydrochloride .

This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against standard solution-phase alternatives. We demonstrate why SC-XRD is the only autonomous method capable of simultaneously validating the enantiomeric excess (ee) and the controversial dihydrochloride stoichiometry of this lactam.

Quick Comparison: SC-XRD vs. Alternatives
FeatureSC-XRD (Recommended) Solution NMR (1H/13C) Elemental Analysis (CHN)
Absolute Configuration Direct (via Flack Parameter)Indirect (Requires Derivatization)Impossible
Salt Stoichiometry Definitive (Visualizes Counterions)Ambiguous (HCl dissociates)Inferential (Error-prone)
Polymorph ID High Precision ImpossibleImpossible
Sample Recovery Yes (Non-destructive)YesNo (Destructive)

Technical Deep Dive: The "Dihydrochloride" Challenge

The target molecule contains two nitrogen species:

  • Primary Amine (C5 position): Highly basic (

    
    ). Readily forms a stable cation (
    
    
    
    ).
  • Lactam Amide (Ring): Very weakly basic (

    
    ).
    

The Scientific Risk: A "dihydrochloride" implies the presence of two HCl equivalents. Chemically, protonating the amide oxygen requires highly acidic conditions, making the 2HCl salt thermodynamically metastable compared to the monohydrochloride. Commercial batches labeled "dihydrochloride" often degrade into the monohydrochloride or exist as lattice inclusion complexes. Only SC-XRD can distinguish the true 2HCl salt from a 1HCl salt mixed with free HCl or impurities.

Experimental Protocol: SC-XRD Confirmation Workflow

This protocol is designed to be a self-validating system. If the crystal does not meet the "Checkpoints," the data must be rejected.

Phase 1: Crystal Growth (Vapor Diffusion)

Goal: Obtain a single crystal suitable for diffraction (


 mm).
  • Dissolution: Dissolve 20 mg of the 5-Aminopiperidin-2-one 2HCl powder in a minimum volume (approx. 100

    
    L) of Methanol/Water (9:1).
    
  • Antisolvent: Place the solution in a small vial. Place this vial inside a larger jar containing 2 mL of Acetone or Diethyl Ether (Antisolvent).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Select a prism-like, transparent crystal under a polarized microscope.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu

    
     source). Note: Cu source is preferred for light atom absolute configuration.
    
  • Temperature: 100 K (Cryostream). Crucial for stabilizing the potential 2HCl lattice.

  • Strategy: Full sphere data collection to maximize redundancy (aim for

    
     completeness).
    
Phase 3: Structure Refinement (The Evidence)

Using SHELXL or OLEX2, follow this refinement logic:

  • Locate Heavy Atoms: Find the Cl atoms first. Critical Step: Count the Cl atoms in the asymmetric unit.

    • Scenario A: 1 Cl per organic molecule = Monohydrochloride (Reject batch label).

    • Scenario B: 2 Cl per organic molecule = Dihydrochloride (Confirm batch label).

  • Assign Chirality: Refine the Flack Parameter.

    • Target: near

      
       (Correct enantiomer).
      
    • If near

      
      : Invert structure (Wrong enantiomer).
      

Visualizing the Logic: Decision Pathway

The following diagram illustrates the critical decision nodes when validating the salt form.

ValidationProtocol Start Raw Material (Labeled 2HCl Salt) Growth Vapor Diffusion (MeOH/Acetone) Start->Growth XRD SC-XRD Data Collection (100 K) Growth->XRD Solve Structure Solution (Direct Methods) XRD->Solve CheckCl Checkpoint 1: Count Cl- Ions Solve->CheckCl Mono Result: 1 Cl- Found (Monohydrochloride) CheckCl->Mono Ratio 1:1 Di Result: 2 Cl- Found (Dihydrochloride) CheckCl->Di Ratio 1:2 CheckFlack Checkpoint 2: Flack Parameter Di->CheckFlack Valid VALIDATED (S)-Enantiomer 2HCl CheckFlack->Valid x ≈ 0.0 Invalid INVALID (R)-Enantiomer or Racemic CheckFlack->Invalid x ≈ 1.0 or 0.5

Caption: Decision tree for validating stoichiometry and stereochemistry via SC-XRD.

Data Presentation: Expected Parameters

When reviewing the Crystallographic Information File (CIF), the following parameters indicate a high-quality, trustworthy dataset for this specific compound.

Table 1: Critical Crystallographic Parameters for Validation
ParameterAcceptable RangeInterpretation
Space Group Non-centrosymmetric (e.g.,

,

)
Mandatory. Centrosymmetric groups (e.g.,

) indicate a racemate, meaning the chiral purity is lost.
R-Factor (

)

Indicates the model agrees well with the observed electron density.
Flack Parameter

to

Definitive proof of Absolute Configuration. Values

indicate ambiguity or twinning.
Chloride Occupancy

(for 2 positions)
Confirms the Dihydrochloride stoichiometry.
Goodness of Fit (GooF)

Measures the quality of the variance model.
Table 2: Hydrogen Bonding Network (Mechanistic Insight)

Use this table to confirm the stability of the salt.

InteractionDonorAcceptorDistance (

)
Significance
Primary Salt Bridge

Primary Amine

Chloride

Anchors the crystal lattice.
Secondary Interaction

Lactam Amide

Chloride

The "Smoking Gun" for 2HCl. Confirms interaction with the amide or lattice inclusion.
Carbonyl Bond

N/A

Confirm double bond character (unprotonated O).

References

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Gorovoy, M. S., et al. (2014). Structural characterization of piperidin-2-one derivatives: Hydrogen bonding patterns in lactams. CrystEngComm, 16, 1025-1034. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard reference for salt/polymorph distinction). Link

  • FDA Guidance for Industry. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. (Establishes XRD as a definitive ID test). Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Aminopiperidin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents, such as 5-Aminopiperidin-2-one dihydrochloride, are not merely procedural formalities but cornerstones of responsible research. This guide provides a detailed, step-by-step framework for the safe disposal of 5-Aminopiperidin-2-one dihydrochloride, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance, ensuring the safety of your personnel and the protection of our environment.

Understanding the Hazard Profile

(5S)-5-Aminopiperidin-2-one hydrochloride is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[1] The hazard statements associated with this compound are:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Furthermore, the free base, 5-Aminopiperidin-2-one, is noted to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[2] As a dihydrochloride salt, the compound is expected to be acidic in aqueous solution, potentially contributing to its corrosive or irritant properties.[3]

Table 1: Summary of Hazard Information

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H318/H319Causes serious eye damage/irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of 5-Aminopiperidin-2-one dihydrochloride, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[4][5][6]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7]Prevents skin contact and irritation.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[8]Minimizes the inhalation of potentially irritating dust or aerosols.

Waste Classification: A Regulatory Imperative

Proper disposal begins with correct waste classification according to the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[9] Based on its properties, 5-Aminopiperidin-2-one dihydrochloride waste may be classified as a hazardous waste.

Characteristic Hazardous Waste

The compound's classification as a hazardous waste is likely based on its characteristics:

  • Corrosivity (EPA Waste Code: D002): As a dihydrochloride salt of an amine, an aqueous solution of this compound is expected to be acidic. If the pH of the waste solution is less than or equal to 2, it is considered a corrosive hazardous waste.[9][10][11]

  • Toxicity (EPA Waste Codes: D004-D043): If the compound is determined to be toxic, it would be classified as a toxic hazardous waste. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for harmful chemicals to leach from the waste into groundwater.[12][13][14]

Given the available hazard data, a conservative approach is to manage this waste as a hazardous material.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of 5-Aminopiperidin-2-one dihydrochloride.

Segregation and Storage of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Incompatible Materials: Store waste containing 5-Aminopiperidin-2-one dihydrochloride separately from strong oxidizing agents and bases.[15]

  • Waste Container: Use a designated, properly labeled, and sealed container for the collection of this waste. The container must be made of a material compatible with acidic and organic compounds.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-Aminopiperidin-2-one dihydrochloride"), and the associated hazards (e.g., "Corrosive," "Toxic").[16]

On-Site Neutralization (for Aqueous Solutions)

For small quantities of aqueous waste containing 5-Aminopiperidin-2-one dihydrochloride, on-site neutralization can render the waste non-corrosive. This procedure should be performed by trained personnel in a chemical fume hood.

Materials:

  • Waste solution of 5-Aminopiperidin-2-one dihydrochloride

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Place the beaker containing the acidic waste solution on a stir plate within a chemical fume hood.

  • Begin stirring the solution gently.

  • Slowly add small portions of sodium bicarbonate or sodium carbonate to the solution. Be cautious as this will cause effervescence (fizzing) due to the release of carbon dioxide gas.[17][18]

  • Monitor the pH of the solution regularly using pH paper or a pH meter.

  • Continue adding the base until the pH is in the neutral range (pH 6-8).

  • Once neutralized, the solution can be collected in a designated hazardous waste container for disposal. Do not pour down the drain unless permitted by your local regulations and institutional policy.

Disposal of Solid Waste

Solid 5-Aminopiperidin-2-one dihydrochloride and contaminated materials (e.g., weighing paper, gloves) should be collected in a designated hazardous waste container. Do not attempt to neutralize the solid waste directly without first dissolving it in water.

Final Disposal

All waste, whether neutralized or solid, must be disposed of through your institution's licensed hazardous waste disposal service.[19]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For small spills, use a spill kit with an appropriate absorbent material (e.g., vermiculite, sand).

  • Neutralize: For acidic spills, cautiously neutralize with a weak base like sodium bicarbonate.[4]

  • Clean-up: Collect the absorbed and neutralized material using spark-proof tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_classification Waste Classification cluster_collection Collection & Segregation cluster_treatment On-Site Treatment (Aqueous Waste) cluster_disposal Final Disposal A Identify 5-Aminopiperidin-2-one dihydrochloride for Disposal B Review Hazard Profile (Irritant, Harmful) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Classify as Hazardous Waste (Potential D002 - Corrosive) C->D E Use Designated, Labeled Hazardous Waste Container D->E F Segregate from Incompatible Chemicals (Bases, Oxidizers) E->F G Transfer to Fume Hood F->G Aqueous Waste K Arrange for Pickup by Licensed Waste Disposal Service F->K Solid Waste H Slowly Add Weak Base (e.g., Sodium Bicarbonate) G->H I Monitor pH to Neutral (pH 6-8) H->I J Collect Neutralized Solution in Hazardous Waste Container I->J J->K caption Figure 1. Disposal workflow for 5-Aminopiperidin-2-one dihydrochloride.

Caption: Figure 1. Disposal workflow for 5-Aminopiperidin-2-one dihydrochloride.

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. By adhering to the procedures outlined in this guide for the disposal of 5-Aminopiperidin-2-one dihydrochloride, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and your local regulatory requirements to ensure full compliance.

References

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]

  • Daniels Training Services. (2012, February 24). D002 Corrosive Hazardous Waste Determination. [Link]

  • Lion Technology. (2022, May 9). Is Every D002 Hazardous Waste a Class 8 Hazmat?[Link]

  • Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics?[Link]

  • Wikipedia. Toxicity characteristic leaching procedure. [Link]

  • University of Tennessee Health Science Center. RCRA Characteristic Waste. Office of Clinical and Research Safety. [Link]

  • Lion Technology. (2012, June 26). Determining Toxicity & When to Use the TCLP Test. [Link]

  • Pace Analytical. (2025, April 10). TCLP – Understanding the Toxicity Characteristic Leaching Procedure. [Link]

  • Sustainability Directory. (2026, February 6). How Does the Toxicity Characteristic Leaching Procedure Work?[Link]

  • U.S. Environmental Protection Agency. Method 1311: Toxicity Characteristic Leaching Procedure. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • PubChem. 5-Aminopiperidin-2-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides?[Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • KAUST Health & Safety. Working with Corrosives Guideline. [Link]

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  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. [Link]

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  • Weber Logistics. (2024, February 15). Storage of corrosive chemicals: 5 warehousing essentials. [Link]

  • Google Patents.
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  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. 8.9 Corrosives. [Link]

  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). [Link]

  • Canyon Components. PIPERIDINE. [Link]

  • Quora. What is the pH of a 2.6M amine (RNH2) solution? The pronated amine of the amine hydrogen chloride (R NH3Cl) has apka of 8.7?[Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • Autech. MSDS of 5-amino-1-methylpiperidin-2-one hydrochloride. [Link]

  • ResearchGate. Difference between amino acid free base and its hydrochloride salt?[Link]

  • Gibson, Emma K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.